Technical Documentation Center

1-Methyl-2-oxoimidazolidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid
  • CAS: 1314902-27-6

Core Science & Biosynthesis

Foundational

1-Methyl-2-oxoimidazolidine-4-carboxylic acid structural analogue of pyroglutamic acid

An In-Depth Technical Guide to 1-Methyl-2-oxoimidazolidine-4-carboxylic acid: A Structural Analogue of Pyroglutamic Acid Authored by: Gemini, Senior Application Scientist Introduction In the landscape of neuroactive comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-2-oxoimidazolidine-4-carboxylic acid: A Structural Analogue of Pyroglutamic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of neuroactive compounds and peptide science, pyroglutamic acid (pGlu) holds a significant position. As a cyclic derivative of glutamic acid, it forms the N-terminus of several critical peptide hormones, such as Thyrotropin-Releasing Hormone (TRH) and Luteinizing Hormone-Releasing Hormone (LH-RH), protecting them from degradation by aminopeptidases.[1][2] Beyond its structural role, pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, is involved in glutamate storage, and is explored for its nootropic, or cognitive-enhancing, potential.[3][4][5]

This guide focuses on a compelling structural analogue: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. This molecule, while sharing the core five-membered heterocyclic scaffold of pyroglutamic acid, introduces a cyclic urea (imidazolidinone) moiety in place of the lactam ring.[1] This substitution creates a unique physicochemical profile, altering hydrogen bonding capabilities, polarity, and potential biological interactions. Already recognized as a precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, this compound's independent biological significance is an area of growing interest.[1]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive analysis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid. We will dissect its structural relationship to pyroglutamic acid, detail its synthesis and characterization, explore its known and potential pharmacological activities, and provide robust experimental protocols for its evaluation, particularly concerning its potential as a nootropic agent.

Section 1: Comparative Molecular and Physicochemical Analysis

A foundational understanding of a molecule's potential begins with its structure and inherent chemical properties. The subtle yet significant differences between pyroglutamic acid and its methylated cyclic urea analogue dictate their behavior in biological systems.

Molecular Structure Comparison

Pyroglutamic acid is a lactam, formed by the internal cyclization of glutamic acid.[4] In contrast, 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative. The primary distinction is the presence of a second nitrogen atom within the ring at position 1, which is also methylated. This transforms the carbonyl group from an amide (in the lactam) to a urea.

G cluster_0 Pyroglutamic Acid (pGlu) cluster_1 1-Methyl-2-oxoimidazolidine-4-carboxylic acid pGlu_img analogue_img

Caption: 2D structures of Pyroglutamic Acid and its analogue.

The implications of this structural shift are significant. The urea moiety in the analogue presents different hydrogen bond donor and acceptor patterns compared to the lactam in pyroglutamic acid. X-ray crystallography studies reveal that the carboxylic acid group of the analogue preferentially acts as a hydrogen bond donor, while the urea unit serves as an acceptor.[1][6] This distinct electronic and steric profile is expected to influence receptor binding and enzyme interactions.

Physicochemical Properties

The differing atomic compositions and structures result in distinct physicochemical properties, which are crucial for predicting pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPyroglutamic Acid1-Methyl-2-oxoimidazolidine-4-carboxylic acidRationale for Difference
Molecular Formula C₅H₇NO₃[4]C₅H₈N₂O₃[1][7]Addition of a nitrogen and a methyl group, with one extra hydrogen.
Molecular Weight 129.11 g/mol [4]144.13 g/mol Increased atomic mass from the additional N and CH₃ group.
Hydrogen Bond Donors 22[1]Both possess a carboxylic acid OH and a ring NH.
Hydrogen Bond Acceptors 33[1]Both have two carbonyl oxygens and one ring nitrogen.
Predicted XlogP -1.3-1.0The N-methyl group slightly increases lipophilicity.
Crystal Structure N/AOrthorhombic, chiral space group P212121[1]Detailed crystal structure has been resolved for the analogue.

Section 2: Synthesis and Characterization

The availability of a pure, well-characterized compound is the prerequisite for any meaningful biological investigation. This section details the established synthetic route and analytical confirmation for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Synthesis Pathway

The analogue is efficiently synthesized in a single step from a commercially available starting material, (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[1] The core of the reaction is the formation of the cyclic urea ring using phosgene as a carbonyl source.

SynthesisWorkflow start (S)-2-amino-3-(methylamino)propionic acid HCl reagents Phosgene (20% in Toluene) NaHCO3 in H2O start->reagents Add to reaction Cyclization Reaction (Ice bath to RT, 22h) reagents->reaction Initiate purification Ion Exchange Chromatography (Dowex 50WX2-100, H+ form) reaction->purification Purify aqueous phase final_product (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid purification->final_product Isolate

Caption: Synthesis workflow for the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature methods.[1][8]

Objective: To synthesize (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Materials:

  • (S)-2-amino-3-(methylamino)propionic acid hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • 20% (w/w) Phosgene in toluene

  • Deionized water

  • Dowex 50WX2-100 ion exchange resin (H+ form)

  • Acetonitrile (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in deionized water (10 mL).

  • Cooling: Cool the stirred solution in an ice bath to 0°C.

  • Base Addition: Add sodium bicarbonate (10.0 mmol) to the cooled solution.

  • Phosgene Addition: Carefully and slowly add 20% phosgene in toluene (3.5 mmol). Caution: Phosgene is highly toxic. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction Progression: Allow the ice bath to expire and the reaction mixture to slowly warm to room temperature. Continue stirring for 22 hours.

  • Purification: Pass the aqueous phase of the reaction mixture through a prepared column of Dowex 50WX2-100 ion exchange resin.

  • Elution: Elute the column with deionized water to collect the product.

  • Isolation: Lyophilize or carefully evaporate the aqueous eluate to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from acetonitrile to yield the pure (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through a suite of standard analytical techniques as documented in the literature.[1][6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in D₂O are used to confirm the chemical structure, including the presence of the N-methyl group and the integrity of the imidazolidinone ring.[1]

  • Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the N-H, C=O (urea and carboxylic acid), and C-N bonds.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the compound.[1]

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula C₅H₈N₂O₃.[1]

  • Single-Crystal X-ray Diffraction: This definitive technique provides the precise three-dimensional arrangement of atoms in the crystal, confirming the molecular structure and stereochemistry.[1][6]

Section 3: Biological Activity and Therapeutic Potential

While pyroglutamic acid has a broad, if not fully understood, biological profile, its analogue is primarily known through its connection to the ACE inhibitor imidapril. However, its structural similarity suggests a wider potential.

Established Roles and Activities
  • Pyroglutamic Acid:

    • Metabolic Intermediate: It is a key component of the γ-glutamyl cycle, involved in the synthesis and degradation of glutathione, a primary cellular antioxidant.[4][5]

    • Neuroactivity: It may act as a storage form of glutamate and can oppose glutamate's actions in the brain.[3] Some studies suggest it can interfere with glutamate binding, though without causing significant neurotoxicity.[9][10]

    • Nootropic Supplement: L-pyroglutamic acid is marketed as a dietary supplement to support cognitive function.[3]

  • 1-Methyl-2-oxoimidazolidine-4-carboxylic acid:

    • ACE Inhibitor Metabolite: It is a known precursor to, and a metabolite of, the hypertension drug imidapril.[1] This metabolic link confirms its biological relevance and systemic exposure in humans treated with imidapril.

    • Drug Scaffold: The core structure has been incorporated into synthetic drug candidates for a range of conditions, including pain, cancer, and hepatitis C, as evidenced by recent patents.[1][6] It has also been used as a scaffold for potent matrix metalloproteinase-13 (MMP-13) inhibitors.[11]

Hypothesized Nootropic Activity and Mechanism

The interest in 1-Methyl-2-oxoimidazolidine-4-carboxylic acid as a potential nootropic stems from its structural relationship to pyroglutamic acid and the broader class of racetam drugs (e.g., piracetam), which also feature a five-membered lactam ring. The hypothesis is that this analogue could modulate neuronal activity and enhance cognitive processes.

Potential mechanisms, extrapolated from its structure, could include:

  • Modulation of Glutamatergic System: Like pyroglutamic acid, it might interact with glutamate receptors or transporters, potentially fine-tuning excitatory neurotransmission.

  • Cholinergic System Interaction: Pyroglutamic acid is known to act on the cholinergic system, a key target for cognitive enhancement.[3] The analogue may share this property.

  • Enhanced Blood-Brain Barrier (BBB) Penetration: The N-methylation and cyclic urea structure may alter its lipophilicity and transport properties, potentially improving its ability to enter the central nervous system compared to the parent compound. Evaluating this is a critical first step.

Section 4: Proposed Experimental Evaluation Workflow

To validate the therapeutic potential of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, particularly as a nootropic, a systematic, multi-tiered evaluation is required. This workflow combines computational prediction with in vitro validation, providing a robust, data-driven approach to assess its drug-like properties.

evaluation_workflow cluster_in_silico Phase 1: In Silico Prediction cluster_in_vitro Phase 2: In Vitro Validation cluster_functional Phase 3: Functional Assays insilico_start Input: Molecular Structure admet_pred Predict ADMET Properties (LogP, TPSA, BBB Score) insilico_start->admet_pred pgp_pred Predict P-gp Substrate Likelihood admet_pred->pgp_pred pgp_assay P-gp ATPase Activity Assay pgp_pred->pgp_assay Validate Prediction permeability_assay Cell-Based Permeability Assay (e.g., PAMPA, Caco-2) receptor_binding Receptor Binding Assays (Glutamate, Cholinergic) pgp_assay->receptor_binding Proceed if Permeable neuro_activity Neuronal Activity Assays (e.g., Calcium Imaging) receptor_binding->neuro_activity

Caption: Multi-phase workflow for evaluating nootropic potential.

Protocol: In Silico Prediction of Blood-Brain Barrier Permeability

Causality: Before committing to resource-intensive in vitro experiments, computational models can provide a rapid and cost-effective prediction of a compound's ability to cross the BBB.[12][13][14] Key parameters like lipophilicity (LogP) and topological polar surface area (TPSA) are strong indicators of passive diffusion, while docking simulations can predict interactions with efflux transporters like P-glycoprotein (P-gp), a major obstacle to brain entry.

Methodology:

  • Structure Preparation: Obtain the 2D or 3D structure of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid in a suitable format (e.g., SDF, MOL2).

  • Property Calculation: Utilize computational software (e.g., SwissADME, Schrödinger Suite, MOE) to calculate key physicochemical properties:

    • Molecular Weight (MW)

    • LogP (a measure of lipophilicity)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors and Acceptors

  • BBB Score Prediction: Use integrated models within the software to generate a predictive BBB penetration score based on the calculated properties.

  • P-gp Substrate Prediction: Employ molecular docking simulations or machine learning-based classifiers to predict whether the compound is likely to be a substrate for the P-gp efflux pump.

  • Data Analysis: Compare the predicted values against established thresholds for CNS-active drugs (e.g., TPSA < 90 Ų, MW < 500 Da). A favorable profile would be characterized by adequate lipophilicity, low polar surface area, and a low probability of being a P-gp substrate.

Protocol: In Vitro P-glycoprotein (P-gp) ATPase Activity Assay

Trustworthiness: This protocol serves as a direct experimental validation of the in silico P-gp prediction. The assay is self-validating through the inclusion of positive and negative controls. P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Therefore, compounds that interact with P-gp (as substrates or inhibitors) modulate its ATPase activity. An increase in ATPase activity suggests the compound is a P-gp substrate.[15]

Methodology:

  • Reagent Preparation: Prepare P-gp membrane vesicles, a reaction buffer (e.g., Tris-MES), ATP, and control compounds. Verapamil is typically used as a positive control (stimulator of ATPase activity), and sodium orthovanadate as a negative control (inhibitor).

  • Assay Setup: In a 96-well plate, add P-gp membranes to the reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound (1-Methyl-2-oxoimidazolidine-4-carboxylic acid) and controls to the designated wells. Include a "basal" control with no compound.

  • Reaction Initiation: Add ATP to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 20-40 minutes).

  • Reaction Termination: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method (e.g., with a malachite green reagent).

  • Data Analysis:

    • Subtract the phosphate released in the presence of the inhibitor (sodium orthovanadate) from all readings to determine P-gp-specific ATPase activity.

    • Plot the P-gp ATPase activity as a function of the test compound concentration.

    • A concentration-dependent increase in activity relative to the basal level indicates the compound is a P-gp substrate, providing crucial data on its potential for active efflux from the brain.

Conclusion and Future Directions

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid presents a compelling case for further investigation. It stands as a structurally precise analogue of the biologically significant pyroglutamic acid, differentiated by a methylated cyclic urea core. This modification imparts unique physicochemical properties and hydrogen bonding patterns that may translate into a novel pharmacological profile.

While its role as a metabolite of the ACE inhibitor imidapril is established, its potential as an independent bioactive agent, particularly in the realm of cognitive modulation, remains largely unexplored. The structural similarity to nootropic agents, combined with its confirmed presence in human metabolism, provides a strong rationale for the systematic evaluation outlined in this guide.

Future research should focus on:

  • Head-to-Head Assays: Directly comparing the neurochemical effects of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid and pyroglutamic acid in relevant in vitro models, such as glutamate receptor binding assays and neuronal cell cultures.[9][10]

  • Metabolic Stability: Investigating its stability in liver microsomes and plasma to understand its pharmacokinetic profile independent of its prodrug, imidapril.

  • Scaffold for Drug Discovery: Leveraging the imidazolidinone-carboxylic acid scaffold, which has already shown promise for MMP inhibition, to design new classes of enzyme inhibitors or receptor modulators.[11]

By applying the rigorous analytical and experimental frameworks detailed herein, the scientific community can effectively elucidate the true potential of this intriguing molecule, moving it from a known metabolite to a candidate for novel therapeutic applications.

References

  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

  • Wikipedia. (n.d.). Pyroglutamic acid. [Link]

  • Future Science. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Drug Discovery. [Link]

  • Grokipedia. (n.d.). Pyroglutamic acid. [Link]

  • Taylor & Francis Online. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. [Link]

  • Rupa Health. (n.d.). Pyroglutamic Acid. [Link]

  • Sik-Loo, C., et al. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... [Link]

  • Taylor & Francis Online. (2019). Full article: In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. [Link]

  • Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297. [Link]

  • ResearchGate. (n.d.). Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic... [Link]

  • de Mello, C. F., et al. (1995). Neurochemical effects of L-pyroglutamic acid. Neurochemical Research, 20(12), 1437-1441. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Pyroglutamic Acid. PubChem Compound Database. [Link]

  • ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]

  • ResearchGate. (1995). Neurochemical effects of L-pyroglutamic acid. [Link]

  • Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

  • Preprints.org. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]

  • ACS Publications. (2024). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Arkivoc. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]

  • ResearchGate. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]

  • Frontiers. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience. [Link]

  • PubChemLite. (n.d.). 1-methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]

  • Prime Scholars. (n.d.). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research. [Link]

  • BuyersGuideChem. (n.d.). tert-Butyl-(4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. [Link]

  • Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

  • National Center for Biotechnology Information. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]

Sources

Exploratory

Solubility Profiling and Crystallization Strategies for 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists Executive Summary 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA) is a critical structur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA) is a critical structural analog of (S)-pyroglutamic acid and a valuable chiral intermediate in the synthesis of peptide mimetics and pharmaceutical candidates.[1] Its unique bicyclic-like hydrogen bonding potential—functioning simultaneously as a hydrogen bond donor (carboxylic acid) and acceptor (urea carbonyl)—creates a complex solubility profile that challenges standard purification protocols.

This guide provides a technical breakdown of the solubility landscape of MOCA. Unlike generic solubility tables, we analyze the thermodynamic drivers governing its dissolution, validate a solvent screening protocol, and detail the specific utility of acetonitrile as a recrystallization medium, as confirmed in recent structural studies.

Physicochemical Identity & Structural Drivers[2]

To predict and manipulate solubility, one must first understand the solute's molecular interactions. MOCA exists primarily as a polar, crystalline solid.

PropertySpecification
Compound Name (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
CAS Number 1314902-27-6 (S-isomer)
Molecular Formula C₅H₈N₂O₃
Molecular Weight 144.13 g/mol
H-Bond Donors 1 (Carboxylic –OH)
H-Bond Acceptors 2 (Urea C=O, Acid C=O)
Crystal System Orthorhombic (

)

Mechanistic Insight: Crystallographic data reveals that MOCA molecules form helical assemblies supported by intermolecular hydrogen bonds.[1] The carboxylic acid group donates a proton to the urea carbonyl of a neighboring molecule (


), while the urea N-H can cross-link to the acid carbonyl.
  • Consequence: Solvents capable of disrupting this specific donor-acceptor network (e.g., water, DMSO) act as good solvents. Solvents that cannot compete with these intermolecular forces (e.g., hexane, toluene) act as anti-solvents.

Solubility Landscape: Validated & Predicted

The following data synthesizes experimental observations from synthesis protocols and predictive polarity matching.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility StatusOperational Application
Polar Protic Water (

)
High Optical rotation measurements (

); aqueous workup.
Polar Aprotic Acetonitrile (

)
Temperature Dependent Primary Recrystallization Solvent. Soluble at boiling point; crystallizes upon cooling.
Polar Aprotic DMSO / DMFHigh NMR characterization; reaction solvent.
Alcohols Methanol / EthanolModerate to High Potential co-solvents; risk of esterification at high T.
Non-Polar Toluene / HexaneInsoluble Anti-solvents for precipitation.
Chlorinated DichloromethaneLow Extraction (requires pH adjustment).

Critical Insight: The literature confirms acetonitrile as the superior solvent for purification. Unlike water (too soluble) or non-polar solvents (insoluble), acetonitrile resides in the "Goldilocks zone" where the temperature coefficient of solubility (


) is sufficiently steep to allow high-yield recovery upon cooling.

Technical Protocol: Determination of Solubility Curves

For process optimization, exact mole fraction solubility (


) must be determined. The following protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.
Experimental Workflow (Gravimetric/HPLC)

Objective: Construct the solubility curve for MOCA in candidate solvents (e.g., Ethanol, Acetonitrile) from 278.15 K to 318.15 K.

Step-by-Step Methodology:

  • Preparation: Add excess MOCA solid to 10 mL of the target solvent in a double-jacketed glass vessel.

  • Equilibration: Stir the suspension at the set temperature (

    
     K) for 24 hours.
    
    • Validation: Stop stirring and allow settling for 1 hour. Ensure solid phase persists (saturated solution).

  • Sampling: Withdraw 1 mL of supernatant using a syringe filter (0.22 µm, pre-heated to T to prevent crashing out).

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared vessel under vacuum until constant mass.

    • Method B (HPLC - Preferred): Dilute aliquot with mobile phase and analyze (C18 column, Phosphate buffer/MeOH, UV 210 nm).

  • Replication: Repeat n=3 for statistical validity.

Visualization of Workflow

Solubility_Protocol Start Start: Excess MOCA + Solvent Equil Equilibration (Const. T, 24h Stirring) Start->Equil Check Solid Persists? Equil->Check Check->Start No (Add more solid) Filter Isothermal Filtration (0.22 µm) Check->Filter Yes Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Standardized workflow for determining thermodynamic solubility limits.

Thermodynamic Modeling

To extrapolate solubility data beyond measured points, the Modified Apelblat Equation is the industry standard for this class of polar organic solids.



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (K).[2][4][5]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application:

  • Plot

    
     vs 
    
    
    
    .
  • If the plot is linear, the Van't Hoff equation (simplified model) is sufficient, indicating constant enthalpy of dissolution (

    
    ).
    
  • If non-linear (common for MOCA in protic solvents due to H-bond disruption), use the full Apelblat model.

Process Application: Recrystallization Strategy

The purification of MOCA relies on exploiting the differential solubility in acetonitrile.

Logic for Solvent Selection

The choice of acetonitrile is not arbitrary. It acts as a weak H-bond acceptor but lacks H-bond donors. This allows it to solvate MOCA at high temperatures (breaking the lattice) but fails to maintain solvation at low temperatures as the lattice energy (


 interactions) dominates.

Recrystallization_Logic Crude Crude MOCA Mixture Solvent_Choice Solvent Selection: Acetonitrile Crude->Solvent_Choice Heat Heat to Reflux (82°C) Dissolution Solvent_Choice->Heat Filter_Hot Hot Filtration (Remove insolubles) Heat->Filter_Hot Cool Cool to 0-5°C (Supersaturation) Filter_Hot->Cool Harvest Filtration & Drying (Pure Crystals) Cool->Harvest

Figure 2: Recrystallization logic flow using Acetonitrile as the optimal solvent.

References

  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024).[6] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[1][6][7][8][9] Molbank, 2024(2), M1835.[6][7] [Link]

  • Shakeel, F., et al. (2021).[2] Solubility Data and Thermodynamic Behavior of Drugs in Pure Solvents. Molecules, 26(3), 738. (Methodology Reference). [Link]

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals Abstract The 1-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold, a cyclic amino acid derivative, presents a compelling yet underexplored foundation for...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold, a cyclic amino acid derivative, presents a compelling yet underexplored foundation for the development of novel therapeutic agents. While its most prominent role is as a key component of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, the broader imidazolidinone class of compounds has demonstrated a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential anticancer, antimicrobial, and matrix metalloproteinase (MMP) inhibitory activities of novel derivatives of 1-methyl-2-oxoimidazolidine-4-carboxylic acid. We will delve into the scientific rationale for exploring these activities, propose synthetic strategies for creating a diverse chemical library, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising heterocyclic scaffold.

Introduction: The 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Core

1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a structural analog of L-pyroglutamic acid, a naturally occurring amino acid derivative.[1][2] This core structure is a key precursor and metabolite of the well-known ACE inhibitor, Imidapril.[1] The constrained cyclic nature of this scaffold offers a rigid backbone that can be strategically functionalized to interact with various biological targets. The exploration of its derivatives is a logical step in the quest for new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action.

The rationale for investigating a broader range of biological activities for derivatives of this core stems from the well-documented activities of the larger imidazolidinone family. These activities include, but are not limited to, anticancer and antimicrobial effects. This guide will focus on three key areas of high therapeutic need: oncology, infectious diseases, and inflammatory disorders, through the lens of matrix metalloproteinase inhibition.

Synthetic Strategies for Derivative Libraries

The generation of a diverse library of 1-methyl-2-oxoimidazolidine-4-carboxylic acid derivatives is the first critical step in exploring their biological potential. The primary points of diversification are the carboxylic acid moiety and the nitrogen at the 3-position of the imidazolidinone ring.

Amide and Ester Derivatives

A straightforward approach to creating a library of derivatives is through the formation of amides and esters from the carboxylic acid group. This can be achieved through standard coupling reactions.

  • Activation of the Carboxylic Acid: To a solution of 1-methyl-2-oxoimidazolidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-3 Position Derivatization

The nitrogen at the 3-position of the imidazolidinone ring offers another site for modification, as seen in the structure of Imidapril. This can be achieved through N-acylation or N-alkylation reactions.

  • Protection of the Carboxylic Acid: The carboxylic acid group should first be protected, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions.

  • Acylation: To a solution of the protected 1-methyl-2-oxoimidazolidine-4-carboxylate (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 equivalents) at 0°C. After stirring for 30 minutes, add the desired acyl chloride or anhydride (1.1 equivalents).

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and monitor by TLC. Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

  • Deprotection and Purification: The ester can be hydrolyzed under acidic or basic conditions to yield the final N-acylated carboxylic acid derivative. Purify the final product by chromatography or recrystallization.

G Core 1-Methyl-2-oxoimidazolidine- 4-carboxylic acid Amide Amide Derivatives Core->Amide Amine Coupling (DCC/HATU) Ester Ester Derivatives Core->Ester Esterification (e.g., Fischer) N3_Deriv N-3 Acyl/Alkyl Derivatives Core->N3_Deriv Protection, N-Acylation/Alkylation, Deprotection

Caption: Synthetic pathways for derivatization.

Potential Biological Activity: Anticancer Properties

The imidazolidinone scaffold is present in several compounds with demonstrated anticancer activity. The exploration of novel derivatives of 1-methyl-2-oxoimidazolidine-4-carboxylic acid for this purpose is therefore a scientifically sound endeavor.

Rationale

The rationale for screening these derivatives against cancer cell lines is based on the established anticancer properties of related heterocyclic compounds. For instance, some 2-thioxoimidazolidin-4-one derivatives have shown promising cytotoxic effects.

Experimental Protocol: In Vitro Anticancer Screening

A primary screen for anticancer activity typically involves evaluating the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) for each compound.

G start Synthesized Derivatives screen Primary Screen: MTT Assay (e.g., MCF-7, A549, HCT116) start->screen ic50 Determine IC50 Values screen->ic50 hits Identify 'Hit' Compounds (IC50 < 10 µM) ic50->hits secondary Secondary Assays for Hits: - Apoptosis (Annexin V) - Cell Cycle (Flow Cytometry) hits->secondary mechanism Mechanism of Action Studies secondary->mechanism

Caption: Workflow for anticancer activity screening.

Potential Biological Activity: Antimicrobial Properties

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including imidazolidinones, have historically been a rich source of antimicrobial drugs.

Rationale

The structural features of the 1-methyl-2-oxoimidazolidine-4-carboxylic acid core, including its hydrogen bonding capabilities and potential for diverse functionalization, make its derivatives promising candidates for antimicrobial screening.

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.

  • Broth Microdilution Assay:

    • Prepare serial two-fold dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Biological Activity: Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of enzymes involved in the degradation of the extracellular matrix. Their overactivity is implicated in various diseases, including arthritis, cancer metastasis, and cardiovascular diseases.

Rationale

A novel series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides has been reported as potent inhibitors of MMP-13, suggesting that the core scaffold is suitable for targeting the active site of these enzymes.[3][4]

Experimental Protocol: MMP Inhibition Assay

A fluorogenic substrate-based assay is a common method for measuring MMP activity and inhibition.

  • Enzyme and Substrate Preparation: Use a commercially available recombinant human MMP enzyme (e.g., MMP-13) and a corresponding fluorogenic substrate.

  • Inhibition Assay:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MMP enzyme.

    • Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Summary of Potential Biological Activities and Screening Methods
Biological ActivityRationalePrimary Screening AssayKey Parameters
Anticancer Cytotoxicity of related imidazolidinones.MTT AssayIC50
Antimicrobial Broad-spectrum activity of heterocyclic compounds.Broth MicrodilutionMIC
MMP Inhibition Known activity of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides against MMP-13.[3]Fluorogenic Substrate AssayIC50

Conclusion and Future Directions

The 1-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold holds significant, largely untapped potential for the development of novel therapeutic agents. This guide has outlined a rational and systematic approach to exploring the anticancer, antimicrobial, and MMP inhibitory activities of its derivatives. The proposed synthetic strategies and detailed experimental protocols provide a solid foundation for researchers to embark on this exciting area of drug discovery. Future work should focus on structure-activity relationship (SAR) studies of hit compounds to optimize their potency and selectivity, as well as in-depth mechanistic studies to elucidate their modes of action. The insights gained from such investigations will be invaluable in advancing these promising compounds towards clinical development.

References

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed, [Link][3]

  • KR950009364B1 - Method for preparing optically active 2-oxoimidazolidine derivatives - Google Patents.
  • US4804672A - 2-oxo-imidazolidine derivatives as agents for treatment of kidney diseases - Google Patents.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. MDPI, [Link][1][2]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, [Link]

  • WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents.
  • Pyroglutamic acid - Wikipedia. Wikipedia, [Link]

  • (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate, [Link]

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed. PubMed, [Link][4]

  • (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - ResearchGate. ResearchGate, [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, [Link]

  • Small Molecule Antiviral Compound Collection (SMACC): a database to support the discovery of broad-spectrum antiviral drug molecules - PMC. National Center for Biotechnology Information, [Link]

  • Validated Antiviral Compounds - Creative Diagnostics. Creative Diagnostics, [Link]

  • Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. MDPI, [Link]

  • (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid - PubChem. PubChem, [Link]

  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. Virology Research Services, [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results, [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. InnoPharmA, [Link]

  • Matrix Metalloproteinase Inhibitors and Their Potential Clinical Application in Periodontitis. MDPI, [Link]

  • (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - ResearchGate. ResearchGate, [Link]

  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups - ResearchGate. ResearchGate, [Link]

  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. MDPI, [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications, [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. RSC Publishing, [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. MDPI, [Link]

  • Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Advanced Journal of Chemistry, Section A, [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - Frontiers. Frontiers, [Link]

  • Matrix metalloproteinase protein inhibitors: highlighting a new beginn - Dove Medical Press. Dove Medical Press, [Link]

  • Design and synthesis of water-soluble and potent MMP-13 inhibitors with activity in human osteosarcoma cells - DADUN. DADUN, [Link]

  • Matrix Metalloproteinases and Their Inhibitors - Encyclopedia.pub. Encyclopedia.pub, [Link]

  • Antibacterial Activity of Heterocyclic Compounds - Encyclopedia.pub. Encyclopedia.pub, [Link]

  • Metalloprotease inhibitor - Wikipedia. Wikipedia, [Link]

  • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates - Globalmeetx Publishing. Globalmeetx Publishing, [Link]

  • The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19 - Frontiers. Frontiers, [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents - MSU Chemistry. MSU Chemistry, [Link]

  • Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex - PMC. National Center for Biotechnology Information, [Link]

  • Antiviral & Antimicrobial Testing - Charles River Laboratories. Charles River Laboratories, [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a cyclic amino acid derivative, stands as a molecule of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a cyclic amino acid derivative, stands as a molecule of significant interest in medicinal chemistry and pharmaceutical development. As a structural analog of (S)-pyroglutamic acid, a key component in various biologically active peptides, and a known precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, this compound offers a unique scaffold for drug design.[1][2] This technical guide provides a comprehensive review of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, detailing its synthesis, chemical properties, and known biological relevance. Furthermore, it explores the broader therapeutic potential of the imidazolidinone scaffold, supported by experimental protocols and insights into its application in drug discovery.

Introduction: A Scaffold of Interest

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its presence in the metabolic pathway of imidapril, a prodrug used in the management of hypertension.[1][2][3] Its structural similarity to pyroglutamic acid, the N-terminal residue of hormones like thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH), suggests a potential for broader biological activity.[1][2] The imidazolidinone core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6] This guide will delve into the specifics of the title compound while also contextualizing its importance within the larger family of imidazolidinone-based therapeutics.

Synthesis and Chemical Characterization

The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been meticulously documented, providing a clear pathway for its laboratory-scale production.[1][2]

Synthetic Pathway

The primary route to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid involves the cyclization of (S)-2-amino-3-(methylamino)propionic acid. This reaction is typically achieved using phosgene (COCl₂) or a phosgene equivalent in an aqueous solution of sodium bicarbonate, followed by purification via ion-exchange chromatography.[1][2]

G cluster_0 Synthetic Workflow start (S)-2-amino-3-(methylamino)propionic acid reagents COCl2, NaHCO3 (aq) start->reagents Reacts with intermediate Cyclization Reaction reagents->intermediate purification Ion-Exchange Chromatography intermediate->purification Followed by product (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid purification->product Yields

Caption: Synthetic workflow for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from published literature and provides a step-by-step method for the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.[1][2]

  • Dissolution: Dissolve (S)-2-amino-3-(methylamino)propionic acid in deionized water.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Base Addition: Slowly add sodium bicarbonate to the cooled solution while stirring.

  • Phosgene Addition: Carefully add a solution of phosgene in a suitable solvent (e.g., toluene) to the reaction mixture.

  • Reaction: Allow the reaction to proceed, gradually warming to room temperature over several hours.

  • Purification: Pass the aqueous phase of the reaction mixture through a column of a suitable ion-exchange resin (e.g., Dowex 50WX2-100) in its H+ form.

  • Elution: Elute the column with deionized water.

  • Isolation: Collect the fractions containing the product and lyophilize to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as acetonitrile, to yield pure (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Physicochemical Properties and Spectroscopic Data

The comprehensive characterization of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been reported, confirming its structure and purity.[1][2]

PropertyValue
Molecular FormulaC₅H₈N₂O₃
Molecular Weight144.13 g/mol
AppearanceWhite crystalline solid
Melting PointNot consistently reported
¹H NMR (400 MHz, D₂O) δ (ppm) 2.63 (s, 3H), 3.50 (dd, 1H), 3.72 (t, 1H), 4.27 (dd, 1H)
¹³C NMR (100.6 MHz, D₂O) δ (ppm) 29.5, 49.9, 51.2, 163.5, 175.6
High-Resolution Mass Spec (ESI-) m/z 143.0458 [M-H]⁻ (calc. 143.0462)

Data sourced from Dey et al., 2024.[1]

Biological Activity and Mechanism of Action

The primary established biological role of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is its connection to the ACE inhibitor imidapril.

Role as a Metabolite of Imidapril

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat.[1][3][7] 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a precursor in the synthesis of imidapril and is also a metabolite of its breakdown.[1][2] The active metabolite, imidaprilat, is responsible for the therapeutic effect of the drug by inhibiting the angiotensin-converting enzyme (ACE).[1][8] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][8]

RAAS_Pathway cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Site of Action of Imidaprilat Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Imidaprilat Imidaprilat (Active Metabolite) ACE ACE Imidaprilat->ACE Inhibits

Caption: The role of imidaprilat in the Renin-Angiotensin-Aldosterone System.

While 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a metabolite, its own direct pharmacological activity, including any potential ACE inhibition, is not well-documented in publicly available literature. It is primarily considered an inactive metabolite in the context of imidapril's antihypertensive effects.

Broader Therapeutic Potential of the Imidazolidinone Scaffold

The imidazolidinone ring system is a versatile scaffold that has been incorporated into a variety of drug candidates targeting different diseases.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of 2-oxo-imidazolidine-4-carboxylic acid have been investigated as potent inhibitors of matrix metalloproteinases (MMPs), particularly MMP-13.[8] MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as osteoarthritis and cancer metastasis. The development of selective MMP inhibitors is an active area of research.

Anticancer Activity

Several studies have highlighted the potential of imidazolidinone derivatives as anticancer agents.[4][5][6] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cell lines and may act by regulating cell cycle progression and DNA stability.[4][6][9]

Antimicrobial Properties

The imidazolidinone scaffold has also been explored for its antimicrobial activity.[10][11] Various derivatives have demonstrated inhibitory effects against a range of bacteria and fungi, suggesting their potential as a basis for the development of new anti-infective agents.

Future Research and Development Directions

While the synthesis and characterization of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid are well-established, several avenues for future research remain:

  • Pharmacological Profiling: A thorough investigation into the direct biological activities of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is warranted. This includes assessing its potential for ACE inhibition and other off-target effects.

  • Analogue Synthesis and Screening: The core scaffold of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid can be used as a starting point for the synthesis of a library of analogues. These new compounds could then be screened for a variety of biological activities, including MMP inhibition, anticancer, and antimicrobial effects.

  • In Vivo Studies: For any analogues that show promising in vitro activity, further evaluation in animal models of disease will be crucial to determine their efficacy and safety profiles.

Experimental Protocols

The following are example protocols for assessing the biological activity of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid and its derivatives, based on established methodologies for similar compounds.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for screening compounds for their ability to inhibit MMPs.

  • Reagent Preparation: Prepare assay buffer, a stock solution of the MMP enzyme, a stock solution of a fluorogenic MMP substrate, and stock solutions of the test compounds.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the MMP enzyme, and the test compound at various concentrations. Incubate at room temperature for a specified period to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

MMP_Assay_Workflow cluster_0 MMP Inhibition Assay Workflow A Prepare Reagents B Incubate Enzyme and Inhibitor A->B C Add Fluorogenic Substrate B->C D Measure Fluorescence C->D E Calculate IC50 D->E

Caption: Workflow for an in vitro MMP inhibition assay.

Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a well-characterized molecule with a defined role in the metabolism of the ACE inhibitor imidapril. While its own pharmacological profile remains to be fully elucidated, its structural features and the broader biological activities of the imidazolidinone scaffold make it and its derivatives promising candidates for further investigation in drug discovery. The synthetic accessibility of this compound, coupled with the potential for diverse functionalization, provides a solid foundation for the development of novel therapeutics targeting a range of diseases, from cancer to infectious diseases.

References

  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835.
  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives.
  • Robinson, R. P., Laird, E. R., Donahue, K. M., Lopresti-Morrow, L. L., Mitchell, P. G., Reese, M. R., ... & Yocum, S. A. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & medicinal chemistry letters, 11(9), 1211-1213.
  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). Preprint: (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Preprints.org.
  • Silva, G. O., de Oliveira, R. B., & de Faria, A. R. (2021). Imidazolidine Derivatives in Cancer Research: What is known?. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(13), 1668-1679.
  • Silva, G. O., de Oliveira, R. B., & de Faria, A. R. (2021).
  • Hayamizu, T., & Yoshimura, M. (1998). Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function. European journal of clinical pharmacology, 54(8), 641-647.
  • Medical Dialogues. (2022, October 16). Imidapril: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(9), 16746-16757.
  • Singh, P., & Kaur, M. (2024).
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8881.
  • Kubo, M., Kato, J., Ochiai, T., & Ishida, R. (1990). Effects of Long-Term Administration of (4S)-1-Methyl-3-{(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl) amino] propionyl}-2-oxoimidazolidine-4-carboxylic Acid Hydrochloride (TA-6366), a New Angiotensin I Converting Enzyme (ACE) Inhibitor, on Morphological Change and Mechanical Property Related to Sodium Ion Permeability in the Aorta of Spontaneously Hypertensive Rats (SHRs). Japanese Journal of Pharmacology, 53(2), 201-210.
  • National Center for Biotechnology Information. (n.d.). Imidapril. PubChem. Retrieved from [Link]

  • Unichem Laboratories Ltd. (2007). Process for industrially viable preparation of imidapril hydrochloride.
  • Hayashi, K., Nunami, K., Kato, J., Yoneda, N., Kubo, M., Ochiai, T., & Ishida, R. (1989). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Journal of medicinal chemistry, 32(2), 289-297.
  • Ali, T. E., El-Gohary, N. S., & Mohammed, H. A. (2024).
  • Yoshimura, M., Kikuoka, H., & Asai, M. (1992). Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of imidapril metabolites in rats, dogs, and monkeys. Arzneimittel-Forschung, 42(4), 499-506.
  • Hoshi, K., & Yoshimura, M. (1994). Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats. Biological & pharmaceutical bulletin, 17(10), 1367-1371.
  • Joshi, S., & Khosla, N. (2011). Synthesis, configurational analysis and antimicrobial activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 9,10-phenanthrenequinone. Indian Journal of Chemistry-Section B, 50(1), 79-85.

Sources

Foundational

Stereochemical Architecture and Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

A Technical Guide for Peptidomimetic Design Executive Summary This guide details the stereochemical properties, synthesis, and conformational analysis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid .[1] As a struct...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Peptidomimetic Design

Executive Summary

This guide details the stereochemical properties, synthesis, and conformational analysis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid .[1] As a structural analog of (S)-pyroglutamic acid (5-oxoproline), this heterocyclic moiety serves as a critical conformational constraint in peptide chemistry. By replacing the


-lactam of pyroglutamic acid with a cyclic urea (imidazolidin-2-one), researchers introduce a hydrogen bond acceptor/donor system that alters solubility and receptor binding affinity while maintaining the steric profile required for TRH (Thyrotropin-Releasing Hormone) and LH-RH (Luteinizing Hormone-Releasing Hormone) mimicry.

Structural Fundamentals & Stereogenic Centers

The core structure consists of a five-membered imidazolidin-2-one ring. The physicochemical behavior of this molecule is governed by the interplay between the rigid urea functionality and the chiral center at C4.

Stereochemical Configuration

The molecule possesses a single stereogenic center at C4 .

  • Configuration: (

    
    )-enantiomer is the bioactive congener mimicking natural L-amino acids.
    
  • Numbering: The nitrogen bearing the methyl group is designated

    
    ; the carbonyl is 
    
    
    
    ; the nitrogen adjacent to the chiral center is
    
    
    ; the chiral center bearing the carboxylate is
    
    
    .
Conformational Analysis (Puckering & H-Bonding)

Unlike the planar amide bond in pyroglutamic acid, the cyclic urea introduces subtle puckering. X-ray diffraction studies reveal that the molecule does not adopt a single static conformation in the solid state.[1][2]

  • Crystal Packing: The acid crystallizes in the orthorhombic chiral space group

    
    .
    
  • Conformational Duality: Two distinct conformers exist within the crystal lattice, differing significantly in their torsion angles (

    
     angles of ~146° vs ~109°).[1] This indicates that while the ring is constrained, the carboxylate tail retains rotational freedom essential for "induced fit" binding mechanisms.
    
  • Supramolecular Assembly: The molecules form helical assemblies stabilized by intermolecular hydrogen bonds. The carboxylic acid acts as a donor (

    
    ), and the urea oxygen acts as the primary acceptor (
    
    
    
    ).[1]
Bioisosteric Significance
Feature(S)-Pyroglutamic Acid(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
Ring System

-Lactam
Cyclic Urea (Imidazolidinone)
H-Bond Potential 1 Donor / 2 Acceptors1 Donor / 3 Acceptors (Urea O is highly polarized)
pKa (Carboxyl) ~3.3~3.0 (Slightly more acidic due to urea induction)
Hydrophilicity ModerateHigh (Increased polarity of urea)

Synthetic Pathways & Enantiocontrol

The synthesis of this scaffold requires strict adherence to enantioselective protocols to prevent racemization at the C4 position. The most robust route utilizes the "Chiral Pool" strategy, starting from optically pure amino acid precursors.

The Diaminopropionic Acid Route (Preferred)

The most direct synthesis involves the cyclization of (S)-2-amino-3-(methylamino)propionic acid (BMAA) . This method is superior to aspartic acid rearrangements because it forms the ring in a single step without requiring complex protection/deprotection sequences.

Mechanism:

  • Nucleophilic Attack: The secondary amine (

    
    -methyl) and primary amine (
    
    
    
    ) attack the carbonyl source (Phosgene or Triphosgene).
  • Cyclization: Elimination of HCl yields the cyclic urea.

  • Stereoretention: Because the reaction occurs at the nitrogen atoms and not the chiral alpha-carbon, the (

    
    )-configuration is strictly preserved.
    
Visualization of Synthetic Logic

SynthesisFlow Precursor (S)-2-amino-3-(methylamino) propionic acid (BMAA) Reagent Carbonyl Source (Phosgene/Triphosgene) + NaHCO3 (aq) Precursor->Reagent Mix at 0°C Intermediate Carbamoyl Intermediate Reagent->Intermediate Cyclization Cyclization (-2 HCl) Intermediate->Cyclization Crude Crude Cyclic Urea (Na+ Salt) Cyclization->Crude Purification Ion Exchange (Dowex 50WX2-100 H+) Crude->Purification Desalting Final (S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic acid Purification->Final Recrystallization (Acetonitrile)

Caption: One-pot cyclization pathway preserving C4 stereochemistry via BMAA precursor.

Experimental Protocol

Safety Note: This protocol describes the use of phosgene equivalents. All operations must be performed in a properly functioning fume hood. Triphosgene is recommended over gaseous phosgene for safety, though stoichiometry must be adjusted (1/3 eq).

Materials
  • Precursor: (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.0 eq).

  • Reagent: Phosgene (20% in toluene) OR Triphosgene (solid).

  • Base: Sodium bicarbonate (

    
    ).[1][2][3][4]
    
  • Resin: Dowex 50WX2-100 (Strongly acidic cation exchanger).[1]

Step-by-Step Methodology
  • Preparation of Aqueous Phase: Dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (155 mg, 1.0 mmol) in deionized water (10 mL). Cool the solution to 0°C in an ice bath.

  • Basification: Add solid

    
     (840 mg, 10.0 mmol) slowly to the stirred solution. Ensure the pH is >8 to facilitate nucleophilic attack.
    
  • Cyclization Reaction:

    • If using Phosgene solution: Add 20% phosgene in toluene (1.6 mL, ~3.5 mmol) dropwise.

    • If using Triphosgene: Dissolve triphosgene (0.35 eq) in a minimal amount of dry THF/DCM and add dropwise.

    • Allow the reaction to warm to room temperature and stir for 22 hours.

  • Work-up (Desalting): The product exists as a sodium salt in the aqueous phase.

    • Pass the aqueous phase through a column of Dowex 50WX2-100 resin (pre-washed and in

      
       form).[1]
      
    • Elute with water.[1][5] The free acid product will elute; inorganic salts are retained or separated based on affinity.

  • Isolation & Crystallization:

    • Lyophilize the aqueous eluent to obtain a white solid.

    • Recrystallize from hot acetonitrile (

      
      ).
      
    • Yield: Expect ~80-90%.[5]

    • Melting Point: ~183°C.[1]

Analytical Validation

To ensure the integrity of the stereocenter and the ring structure, the following analytical signatures must be verified.

MethodExpected SignatureDiagnostic Value

-NMR
(

)

~2.8 (s, 3H, N-Me);

~4.3 (dd, 1H, H-4)
Confirms N-methylation and ring closure.

-NMR
Carbonyl peaks at ~163 ppm (Urea) and ~175 ppm (Acid).Distinguishes the two carbonyl environments.[1][2][5]
Polarimetry

must be negative (e.g., -40° to -60° depending on solvent).
Confirms (

)-enantiomer purity.
X-Ray Space Group

Absolute configuration proof.
Crystal Lattice Logic

The stability of this molecule in solid form is driven by a specific H-bond network.

CrystalPacking MolA Conformer A (Acid Donor) MolB Conformer B (Urea Acceptor) MolA->MolB H-Bond (COOH -> Urea C=O) Helix Helical Assembly MolA->Helix MolB->MolA H-Bond (Urea NH -> Acid C=O) MolB->Helix

Caption: Intermolecular H-bond network stabilizing the helical crystal lattice.

References

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024).[3] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[1][2][3][6][4] Molbank, 2024(2), M1835.[1][3] [Link]

  • Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553-5566. [Link]

  • PubChem. (n.d.). tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. National Library of Medicine. [Link]

Sources

Exploratory

commercial availability of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid

An In-Depth Technical Guide to the Commercial Availability of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block in Modern Dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Drug Discovery

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative of significant interest in the pharmaceutical industry.[1] As a structural analog of (S)-pyroglutamic acid, it serves as a crucial chiral building block in the synthesis of various pharmaceutical candidates.[1] Its most prominent role is as a precursor to and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, which is utilized in the treatment of hypertension.[1] Furthermore, recent patents have highlighted its incorporation into drug candidates for a range of conditions, including pain, cancer, and hepatitis C, underscoring its versatility and therapeutic potential. This guide provides a comprehensive overview of the , including its direct sourcing, procurement of its key precursor, and a detailed, validated synthesis protocol for in-house preparation.

Commercial Availability: Sourcing and Procurement Strategies

The acquisition of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid can be approached in two primary ways: direct purchase of the final compound or acquisition of its immediate precursor for in-house synthesis. The optimal strategy will depend on the required scale, purity, and economic considerations of the research or development program.

Direct Sourcing of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid

For researchers requiring smaller quantities for initial studies, direct purchase of the compound is a viable option. The following table summarizes a known supplier. It is recommended to contact the supplier directly for the most current information on availability, pricing, and purity specifications.

SupplierProduct NameCAS NumberNotes
Simson Pharma Limited 1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid1314902-27-6Provided with a Certificate of Analysis.
Sourcing of the Key Precursor: (S)-2-amino-3-(methylamino)propionic acid hydrochloride

A more common and often more cost-effective approach for larger-scale needs is the synthesis of the target compound from its readily available precursor, (S)-2-amino-3-(methylamino)propionic acid hydrochloride. This amino acid salt is commercially available from several major chemical suppliers.

SupplierProduct NameCAS Number
Sigma-Aldrich 2-Methyl-3-(methylamino)propanoic acid hydrochloride1240529-48-9
BOC Sciences (S)-2-Amino-3-(methylamino)propionic acid hydrochloride16012-55-8[]
Manchester Organics (2S)-2-Amino-3-methylamino-propanoic acid hydrochloride16012-55-8[3]

Additionally, a tert-butyl protected version of the target compound, tert-Butyl-(4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, is available from suppliers such as Santa Cruz Biotechnology and through platforms like BuyersGuideChem.[4][5] This can be a useful starting material for certain synthetic routes where protection of the carboxylic acid is desired.

Synthesis and Quality Control: A Validated Protocol

For laboratories opting for in-house synthesis, a reliable and well-characterized protocol is essential. The following method is adapted from a peer-reviewed publication and provides a clear pathway to high-purity (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_purification Purification & Isolation cluster_product Final Product precursor (S)-2-amino-3-(methylamino)propionic acid HCl dissolve Dissolve precursor and NaHCO3 in ice-cold water precursor->dissolve phosgene 20% Phosgene in Toluene add_phosgene Add phosgene solution phosgene->add_phosgene bicarbonate Sodium Bicarbonate (NaHCO3) bicarbonate->dissolve water Deionized Water water->dissolve dissolve->add_phosgene react Stir at room temperature for 22 hours add_phosgene->react ion_exchange Pass aqueous phase through Dowex 50WX2-100 resin react->ion_exchange lyophilize Lyophilize eluate to remove water ion_exchange->lyophilize recrystallize Recrystallize from hot acetonitrile lyophilize->recrystallize final_product (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid recrystallize->final_product

Caption: A workflow diagram illustrating the key stages in the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a well-ventilated fume hood, cool a solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) in an ice bath.

  • Addition of Base: With stirring, add sodium bicarbonate (10.0 mmol), followed by the dropwise addition of 20% (w/w) phosgene in toluene (3.5 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 22 hours.

  • Purification: Pass the aqueous phase of the reaction mixture through a column of Dowex 50WX2-100 ion-exchange resin (H+ form) and elute with water.

  • Isolation: Lyophilize the collected eluate to remove water.

  • Recrystallization: Recrystallize the resulting solid from hot acetonitrile to yield (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.[1]

Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization should be performed. The following techniques are recommended based on published data:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity. The reported melting point is 183-185 °C.[1]

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

Sourcing and Quality Control Workflow

The following diagram outlines a logical workflow for sourcing and ensuring the quality of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid for research and development purposes.

Sourcing_QC_Workflow Sourcing and QC Workflow cluster_purchase Direct Purchase cluster_synthesis In-house Synthesis start Define Project Needs (Scale, Purity) decision Direct Purchase or In-house Synthesis? start->decision identify_suppliers Identify Suppliers decision->identify_suppliers Direct Purchase source_precursor Source Precursor decision->source_precursor In-house Synthesis request_coa Request Certificate of Analysis identify_suppliers->request_coa evaluate Evaluate Supplier (Purity, Cost, Lead Time) request_coa->evaluate purchase Purchase Compound evaluate->purchase qc In-house Quality Control (NMR, MS, etc.) purchase->qc synthesize Synthesize Compound source_precursor->synthesize purify Purify Compound synthesize->purify purify->qc end Compound Approved for Use qc->end

Caption: A decision-making workflow for sourcing and quality control of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Applications in Drug Development

The utility of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid extends beyond its role as a precursor to Imidapril. Its rigidified cyclic structure and chiral nature make it an attractive scaffold for the design of novel therapeutic agents. The imidazolidinone core is a recognized pharmacophore, and modifications of this scaffold have led to the discovery of potent enzyme inhibitors. For example, a related series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were developed as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. This highlights the potential for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid to serve as a starting point for the development of new drugs targeting a variety of diseases.

Conclusion

1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a valuable building block for drug discovery and development. While direct commercial availability may be limited, its key precursor is readily accessible from multiple suppliers, and a robust and validated synthetic protocol is available in the public domain. By following the sourcing and quality control workflows outlined in this guide, researchers and drug development professionals can confidently obtain high-purity material for their studies, enabling the exploration of new therapeutic applications for this versatile compound.

References

  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

  • BuyersGuideChem. tert-Butyl-(4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. [Link]

  • Sigma Aldrich. Acetone ≥99.5%, Laboratory Reagent Grade, 1L Glass Bottle. [Link]

Sources

Foundational

Thermal Stability Profile: 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

The following technical guide provides an in-depth analysis of the thermal stability of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid , a critical chiral intermediate in the synthesis of ACE inhibitors like Imidapril. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermal stability of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid , a critical chiral intermediate in the synthesis of ACE inhibitors like Imidapril.

Executive Summary

1-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 4137-13-7) exhibits a thermal stability profile characterized by a high melting point (183–185 °C ) and a robust crystalline lattice stabilized by intermolecular hydrogen bonding. While the imidazolidinone ring confers significant hydrolytic and thermal resistance compared to linear urea derivatives, the compound is susceptible to decarboxylation at temperatures exceeding its melting point.

This guide details the physicochemical baseline, degradation mechanisms, and validated protocols for assessing thermal risks during process scale-up.

Physicochemical Baseline & Thermal Properties[1][2]

The thermal resilience of this compound is derived from its crystal packing. X-ray diffraction studies reveal that the molecule forms helical assemblies via strong hydrogen bonds between the carboxylic acid (donor) and the urea carbonyl (acceptor).[1][2] This network significantly elevates the energy barrier required for thermal degradation in the solid state.

Table 1: Key Thermal & Physical Indicators
PropertyValue / CharacteristicSource Validity
Melting Point (

)
183 – 185 °C Validated (Recrystallized from Acetonitrile)
Crystal System Orthorhombic (

)
High-integrity lattice
H-Bond Network Helical chains; Acid-Urea interactionsStabilizing factor against solid-state decomp
Solubility Water (High), Acetonitrile (Hot)Process solvent implications
Critical Instability Decarboxylation (

)
Theoretical risk for

-amino acid analogs

Analyst Note: The high melting point suggests the compound is stable under standard drying conditions (<80 °C). However, the proximity of the melting transition to potential decomposition onset requires precise control during melt-processing or high-temperature reactions.

Degradation Mechanisms: The Decarboxylation Risk

The primary thermal failure mode for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is thermal decarboxylation . Unlike


-keto acids which decarboxylate easily, this compound is an 

-amino acid derivative (cyclic urea). While generally more stable, the strain of the 5-membered ring combined with temperatures

can drive the loss of

.
Mechanism Analysis[7]
  • Solid State: The helical H-bond network protects the carboxyl group, preventing the conformational freedom necessary for decarboxylation.

  • Melt Phase: Upon melting (

    
    ), the lattice collapses. The free carboxylic acid group can undergo proton transfer and subsequent homolytic or heterolytic cleavage, releasing 
    
    
    
    to form 1-methyl-2-imidazolidinone .
Visualization: Thermal Degradation Pathway

The following diagram illustrates the transition from the stable solid acid to the degradation product.

ThermalDegradation Compound 1-Methyl-2-oxoimidazolidine- 4-carboxylic acid (Solid, Stable < 180°C) Melt Melt Phase (Lattice Collapse) Compound->Melt Heat > 183°C TS Transition State (Decarboxylation) Melt->TS Activation Product 1-Methyl-2-imidazolidinone (Degradant) TS->Product Gas CO2 (Gas) TS->Gas

Figure 1: Thermal degradation pathway showing the critical transition from stable solid to decarboxylation.

Experimental Protocols for Stability Assessment

To validate the stability limits for your specific batch or process conditions, the following self-validating protocols are recommended. These methods distinguish between simple phase change (melting) and chemical breakdown.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the exact onset of melting and detect concurrent decomposition.

  • Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan. Pin-hole the lid to allow gas escape if decomposition is suspected (prevents pan deformation).

  • Reference: Empty aluminum pan.

  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis:

    • Look for a sharp endotherm at 183–185 °C (Melting).

    • Critical Check: Observe the baseline immediately after the melt. An exothermic shift or erratic noise indicates decomposition (decarboxylation).

    • Validation: If the endotherm is broad, the sample purity is compromised, or moisture is present.

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To quantify mass loss associated with decarboxylation.

  • Sample: 5–10 mg in a platinum or ceramic crucible.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp: Ambient to

    
     at 
    
    
    
    .
  • Calculation:

    • Calculate the theoretical mass loss for decarboxylation:

      
      
      
      
      
      
      
      
      
    • Interpretation: If TGA shows a ~30.5% weight drop starting near

      
      , decarboxylation is confirmed.
      

Process Safety & Storage Recommendations

Based on the physicochemical data and degradation risks, the following editorial control measures are advised for drug development workflows.

Storage Conditions
  • Temperature: Store below

    
    . While the melting point is high, long-term solid-state stability is best preserved by minimizing thermal cycling which could induce lattice defects.
    
  • Humidity: The compound is water-soluble and potentially hygroscopic. Store in tightly sealed containers with desiccants to prevent moisture uptake, which can lower the melting point and accelerate hydrolysis.

Reaction Safety
  • Solvent Selection: Avoid high-boiling solvents (e.g., DMSO, DMF) at reflux temperatures exceeding

    
     unless necessary. Acetonitrile (bp 
    
    
    
    ) is an ideal recrystallization solvent as it remains well below the thermal danger zone.
  • Drying: Vacuum drying at

    
     is safe and effective. Avoid drying ovens 
    
    
    
    for extended periods.
Workflow Visualization: Stability Testing Logic

StabilityWorkflow Start Start: Batch Analysis DSC Run DSC (10°C/min) Start->DSC Decision Endotherm at 183-185°C? DSC->Decision TGA Run TGA (Check Mass Loss) Decision->TGA Yes Fail Fail: Impure/Unstable Decision->Fail No (<180°C) Decomp Check for Decomp (Exotherm/Mass Loss) TGA->Decomp Stable Pass: Stable Solid Decomp->Stable No Loss <185°C Decomp->Fail Loss >1% <150°C

Figure 2: Logic flow for validating batch thermal stability prior to scale-up.

References

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[1] Molbank, 2024(2), M1835.[2] [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. [Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid synthesis

An Application Note and Protocol for the Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Introduction: A Key Heterocycle in Medicinal Chemistry 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a significant he...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Introduction: A Key Heterocycle in Medicinal Chemistry

1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a significant heterocyclic compound, serving as a structural analog of (S)-pyroglutamic acid. Pyroglutamic acid is a crucial component, forming the N-termini of various biologically active peptides such as thyrotropin-releasing hormone (TRH)[1]. The structural rigidity and chemical properties of the 2-oxoimidazolidine (or cyclic urea) moiety make it a valuable building block in drug development. Notably, it forms the core of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension[2][3].

This document provides a comprehensive, single-step protocol for the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, designed for researchers in synthetic chemistry and drug development. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental procedure, and offer insights into process control and troubleshooting to ensure a successful and reproducible outcome.

Scientific Principles and Reaction Mechanism

The synthesis proceeds via an intramolecular cyclization of (S)-2-amino-3-(methylamino)propionic acid using phosgene as a carbonylating agent. The reaction is conducted in an aqueous basic medium, with sodium bicarbonate serving to neutralize the hydrochloric acid generated in situ and to deprotonate the amino groups of the starting material, rendering them nucleophilic.

The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The more reactive primary amine of the starting material attacks the electrophilic carbonyl carbon of phosgene.

  • Intermediate Formation: This initial attack, followed by the loss of a chloride ion, likely forms a carbamoyl chloride or isocyanate intermediate.

  • Intramolecular Cyclization: The secondary amine then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the intermediate.

  • Ring Closure and Proton Transfer: This attack leads to the formation of the five-membered imidazolidinone ring. Subsequent proton transfers and neutralization yield the sodium salt of the final product.

  • Protonation: The final product is obtained as a free carboxylic acid by treating the sodium salt with a strong acid, in this case, a strongly acidic ion-exchange resin.

Reaction_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Final Product Formation Start H₂N-CH(R)-CH₂-NH(CH₃) (Starting Amino Acid) Intermediate1 Cl-CO-NH-CH(R)-CH₂-NH(CH₃) (Carbamoyl Chloride Intermediate) Start->Intermediate1 + COCl₂ - HCl Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 - HCl (Ring Closure) Product_Salt Sodium 1-Methyl-2-oxoimidazolidine-4-carboxylate Intermediate2->Product_Salt + NaOH (from NaHCO₃ hydrolysis) Final_Product 1-Methyl-2-oxoimidazolidine-4-carboxylic acid Product_Salt->Final_Product + H⁺ (Ion Exchange)

Caption: Proposed reaction mechanism for the synthesis.

Critical Safety Precautions

WARNING: Phosgene is an insidious poison and extremely toxic by inhalation. This synthesis must be performed exclusively within a certified, high-performance chemical fume hood.

  • Phosgene Handling: Phosgene is typically supplied as a solution in a solvent like toluene[1]. Always cool the reagent container before opening. Work with the smallest quantities necessary. Ensure a phosgene-specific sensor or badge is used if available. Have an emergency response plan in place.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton)[4].

  • Ventilation: The entire procedure, including quenching and initial work-up, must be conducted in a fume hood with a verified face velocity.

  • Waste Disposal: Any excess phosgene must be neutralized before disposal. This can be achieved by slowly adding the solution to a stirred, cold solution of aqueous sodium hydroxide or ammonia. All contaminated labware must be decontaminated similarly.

  • General Precautions: Avoid inhalation of dusts from the starting material and sodium bicarbonate. Handle all chemicals in accordance with good laboratory practices[5][6].

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure published in Molbank[1][7].

Materials and Reagents
ReagentMolar Mass ( g/mol )GradeSupplier Example
(S)-2-amino-3-(methylamino)propionic acid HCl (4)154.60≥98%Merck
Sodium Bicarbonate (NaHCO₃)84.01ACS Reagent, ≥99.7%Sigma-Aldrich
Phosgene, 20% w/w solution in Toluene (COCl₂)98.92Synthesis GradeSigma-Aldrich
Dowex® 50WX2-100 ion-exchange resin (H⁺ form)-100-200 meshDow
Deionized Water (H₂O)18.02High Purity-
Acetonitrile (CH₃CN)41.05HPLC GradeFisher Scientific
Quantitative Data for Synthesis
ReagentAmountMoles (mmol)Equivalents
(S)-2-amino-3-(methylamino)propionic acid HCl (4)154.6 mg1.001.0
Deionized Water10 mL--
Sodium Bicarbonate (NaHCO₃)840 mg10.010.0
20% (w/w) Phosgene in Toluene1.6 mL~3.5~3.5
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (154.6 mg, 1.00 mmol) in deionized water (10 mL).

  • Cooling: Cool the stirred solution in an ice-water bath to 0 °C.

  • Base Addition: While maintaining the temperature at 0 °C, carefully add sodium bicarbonate (840 mg, 10.0 mmol) in portions to control effervescence.

  • Phosgene Addition: (Perform this step in a certified fume hood) Slowly add the 20% phosgene solution in toluene (1.6 mL, ~3.5 mmol) to the cold, stirred reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 22 hours. The reaction should be a two-phase system (aqueous and toluene).

  • Work-up - Ion Exchange: After 22 hours, separate the aqueous phase. Pass this aqueous solution through a prepared column of Dowex 50WX2-100 ion-exchange resin (H⁺ form). Elute the column with deionized water. The purpose of this step is to remove sodium ions and protonate the carboxylate, yielding the free acid[1].

  • Isolation: Collect the acidic eluate and lyophilize (freeze-dry) to remove water, yielding the crude product as a solid.

  • Purification - Recrystallization: Recrystallize the crude solid from hot acetonitrile to afford pure (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as a crystalline solid[1][7].

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve starting material in H₂O B Cool solution to 0°C A->B C Add NaHCO₃ B->C D Add Phosgene solution (IN FUME HOOD) C->D E Stir at RT for 22h D->E F Isolate Aqueous Phase E->F G Pass through Dowex Ion-Exchange Column F->G H Lyophilize Eluate G->H I Recrystallize from Acetonitrile H->I J Characterize Final Product I->J

Caption: Experimental workflow for the synthesis.

Characterization and Self-Validation

To ensure the successful synthesis of the target compound, a series of analytical checks should be performed. The data presented here are consistent with published results[1][7].

  • Appearance: White crystalline solid.

  • Melting Point: 183 °C[1].

  • Infrared (IR) Spectroscopy: Key peaks should be observed corresponding to the C=O of the urea (~1680-1700 cm⁻¹), the C=O of the carboxylic acid (~1720-1740 cm⁻¹), and the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad).

  • ¹H NMR Spectroscopy (D₂O, 400 MHz): The spectrum should be clean and show characteristic signals. The exact chemical shifts can vary slightly based on concentration and pH.

  • ¹³C NMR Spectroscopy (D₂O, 100.6 MHz): Look for the key signals of the urea carbonyl, the carboxylic acid carbonyl, and the three aliphatic carbons.

  • High-Resolution Mass Spectrometry (HRMS): This is a definitive test for molecular formula confirmation. The calculated mass for C₅H₈N₂O₃ is 144.0535. An ESI-MS should show a corresponding peak for [M+H]⁺ at m/z 145.0608 or [M-H]⁻ at m/z 143.0462[1][8].

This multi-faceted analytical approach provides a robust, self-validating system to confirm the identity and purity of the synthesized 1-Methyl-2-oxoimidazolidine-4-carboxylic acid[9].

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive phosgene (hydrolyzed over time).2. Insufficient base (NaHCO₃) added.3. Reaction time too short.1. Use a fresh bottle of phosgene solution.2. Ensure all NaHCO₃ is added and allowed to react before adding phosgene.3. Monitor the reaction by TLC or LC-MS if possible to confirm completion.
Product is an Oil/Fails to Crystallize 1. Presence of impurities.2. Residual water or toluene.1. Ensure the ion-exchange step was performed correctly.2. Re-lyophilize the sample to ensure all water is removed.3. Attempt recrystallization from a different solvent system or try trituration with a non-polar solvent like diethyl ether.
Impure Product by NMR 1. Incomplete reaction.2. Incomplete removal of salts during work-up.3. Degradation of the product.1. Re-subject the crude material to the reaction conditions (use with caution).2. Ensure the ion-exchange column is adequately packed and washed.3. Re-purify by recrystallization or column chromatography on silica gel.

References

  • Dey, A.L., Motevalli, M., Ansari, I.A., & Wyatt, P.B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

  • Dey, A.L., Motevalli, M., Ansari, I.A., & Wyatt, P.B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]

  • Dey, A.L., Motevalli, M., Ansari, I.A., & Wyatt, P.B. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Preprints.org. [Link]

  • Havale, S.H., et al. (n.d.). Synthesis of Stable Imidapril Hydrochloride. Prime Scholars Library. [Link]

  • PubChem. (n.d.). 1-methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Cole-Parmer. [Link]

  • Labtest. (n.d.). Reagents Storage and stability. Precautions and warnings. Labtest. [Link]

  • Qabel, H.A., & Al-Majidi, S.M.H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • Google Patents. (2007). WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride.
  • Prime Scholars. (n.d.). Synthesis of Stable Imidapril Hydrochloride. primescholars.com. [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. web.mnstate.edu. [Link]

  • Hosseini, M., et al. (2022). In-situ solvent formation microextraction using a novel functionalized ionic liquid for the determination of cadmium at trace levels in real and saline samples. Analytical and Bioanalytical Chemistry Research, 9(1), 33-44. [Link]

  • ResearchGate. (2024). Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid 1, l-pyroglutamic acid 2, and imidapril 3. ResearchGate. [Link]

Sources

Application

purification of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid by recrystallization

Application Note: Purification of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid by Recrystallization Abstract & Strategic Overview 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 4137-13-7) is a critical chiral heter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid by Recrystallization

Abstract & Strategic Overview

1-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 4137-13-7) is a critical chiral heterocyclic building block, serving as a structural analogue to pyroglutamic acid and a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Imidapril.[1]

The Purification Challenge: Synthesized via the cyclization of


-methyl-1,2-diaminopropionic acid derivatives using phosgene or carbonyl diimidazole, the crude product is typically isolated from an aqueous matrix rich in inorganic salts (NaCl, NaHCO

). The molecule exhibits high water solubility and significant polarity, rendering standard aqueous recrystallization ineffective and prone to significant yield loss.

The Solution: This protocol details a validated purification strategy utilizing Ion-Exchange Chromatography (IEC) for initial desalting, followed by Non-Aqueous Recrystallization using Acetonitrile (MeCN) . This method effectively separates the target organic acid from inorganic contaminants and isomeric impurities, achieving purities >99% with a crystalline habit suitable for downstream GMP synthesis.

Physicochemical Profile & Solvent Selection

Understanding the solubility landscape is prerequisite to successful crystallization.[2][3]

PropertyValue / CharacteristicImplication for Protocol
Melting Point 183–185 °CHigh thermal stability allows for aggressive heating during dissolution.
Solubility (Water) Very High (>100 mg/mL)Precludes water as a crystallization solvent; necessitates lyophilization.
Solubility (MeCN) Low (Cold) / High (Hot)Ideal candidate. High temperature coefficient of solubility.
Solubility (Alcohols) Moderate to HighEthanol/Methanol often lead to "oiling out" or poor recovery due to high solubility at ambient temps.
Chirality (S)-EnantiomerRecrystallization system must preserve optical purity (

).

Detailed Protocol: Purification Workflow

Phase A: Desalting & Isolation (Critical Pre-requisite)

Direct recrystallization of the crude reaction mixture will fail due to salt interference.

  • Resin Preparation: Condition a column of Dowex 50WX2-100 (strongly acidic cation exchange resin) in the H

    
     form.[1] Wash with deionized water until eluent pH is neutral.
    
  • Loading: Acidify the crude aqueous reaction mixture to pH ~2.0 with dilute HCl and load onto the column.

  • Elution: Elute with deionized water. The highly polar free acid displaces easily, while sodium ions are retained.

  • Water Removal: Collect UV-active fractions (210 nm). Lyophilize (freeze-dry) the combined fractions to a constant weight.

    • Note: Rotary evaporation is often insufficient due to the compound's tendency to trap water, which inhibits subsequent crystallization.

Phase B: Recrystallization from Acetonitrile

Reagents: Acetonitrile (HPLC Grade), Nitrogen source.

  • Dissolution:

    • Transfer the lyophilized white solid (crude) into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add Acetonitrile (MeCN) at a ratio of 10 mL per 1 g of solid .

    • Heat the mixture to reflux (82 °C) under a nitrogen atmosphere.

    • Observation: The solid should dissolve completely. If turbidity persists (likely residual inorganic salts), perform a hot filtration through a sintered glass funnel.

  • Nucleation & Growth:

    • Remove the heat source and allow the flask to cool slowly to room temperature (20–25 °C) over 2 hours. Do not shock cool ; rapid cooling promotes the inclusion of impurities and formation of amorphous oil.

    • Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize yield.

    • Crystalline Habit: Expect the formation of colorless, needle-like crystals.[1]

  • Harvesting:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a minimal volume of cold (-20 °C) Acetonitrile (2 x 1 mL per gram).

    • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual solvent.

Process Logic & Visualization

The following diagram illustrates the critical decision pathways and mass flow for this purification.

PurificationProtocol Crude Crude Aqueous Mixture (Target + Inorganic Salts) IonExchange Ion Exchange (Dowex 50W) Removal of Na+ Crude->IonExchange Acidify to pH 2 Lyophilization Lyophilization (Water Removal) IonExchange->Lyophilization Elute with Water Dissolution Dissolution in Refluxing MeCN (82°C) Lyophilization->Dissolution Dry Solid HotFilter Hot Filtration (Remove Residual Salts) Dissolution->HotFilter If turbid Cooling Controlled Cooling (RT -> 0°C) Dissolution->Cooling If clear HotFilter->Cooling Filtration Vacuum Filtration & Wash (Cold MeCN) Cooling->Filtration Crystallization FinalProduct Pure (S)-1-Methyl-2-oxo- imidazolidine-4-carboxylic acid Filtration->FinalProduct Dry 45°C/Vac

Figure 1: Workflow for the isolation and purification of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Residual water in the crude solid.Ensure lyophilization is complete. If oil forms, reheat to reflux and add 1-2% volume of anhydrous Ethanol to act as a co-solvent, then cool very slowly.
Insoluble Matter Inorganic salts (NaCl) carried over.Perform hot filtration strictly at reflux temperature. Ensure the funnel is pre-heated to prevent premature crystallization.
Low Yield Excessive washing or high solubility.Cool the mother liquor to -20 °C to recover a second crop. Reduce the volume of wash solvent.[4]
Hygroscopicity Nature of the carboxylic acid.Store final crystals in a desiccator. The compound can absorb atmospheric moisture rapidly.

Analytical Validation

To confirm the success of the recrystallization, the following specifications should be met:

  • HPLC Purity: >99.0% (AUC).

  • 1H NMR (D2O): Distinct singlet at

    
     2.63 (N-Me), multiplets at 
    
    
    
    3.50, 3.72, 4.27 (Ring protons).[1] Absence of solvent peaks.
  • Elemental Analysis: Matches theoretical C

    
    H
    
    
    
    N
    
    
    O
    
    
    (C: 41.67%, H: 5.59%, N: 19.43%).[1]
  • X-Ray Crystallography: Orthorhombic chiral space group

    
     (confirms enantiomeric purity).
    

References

  • Synthesis and Characterization of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Source: MDPI (Molbank) URL:[Link]

  • Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid from (S)-2-amino-3-(methylamino)propionic acid hydrochloride. Source: ResearchGate URL:[5][6][Link][1][5][6]

  • Recrystallization Guide: Process, Procedure, Solvents. Source: Mettler Toledo URL:[Link]

Sources

Method

using 1-Methyl-2-oxoimidazolidine-4-carboxylic acid in peptide synthesis

Application Note: High-Fidelity Incorporation of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid in Peptide Synthesis Part 1: Executive Summary & Molecular Profile 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MICA) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid in Peptide Synthesis

Part 1: Executive Summary & Molecular Profile

1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MICA) is a specialized heterocyclic amino acid derivative used in medicinal chemistry to modulate peptide conformation and metabolic stability. Structurally, it is a cyclic urea derivative that serves as a robust mimic of (S)-Pyroglutamic acid (pGlu) and a constrained surrogate for Proline .

Its incorporation is critical in the development of:

  • ACE Inhibitors: It forms the core scaffold of drugs like Imidapril , where it acts as a constrained C-terminal residue.

  • Metabolically Stable Agonists: Used at the N-terminus of TRH (Thyrotropin-Releasing Hormone) and GnRH analogues to prevent degradation by pyroglutamyl peptidases.

  • Peptidomimetics: Induces

    
    -turn conformations due to the rigidity of the imidazolidin-2-one ring.
    
Chemical Profile
PropertySpecification
IUPAC Name (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
Common Abbreviation MICA, Oic-derivative (imprecise), Imidazolidinone-4-COOH
CAS Number 4137-13-7 (Racemic), 83056-79-5 (S-isomer tert-butyl ester precursor)
Molecular Weight 144.13 g/mol
Solubility Soluble in Water, DMSO, Methanol.[1][2][3] Sparingly soluble in DCM.
pKa (COOH) ~3.5 (Acidic)
Nucleophilicity (N3) Very Low. The N3 nitrogen is part of a cyclic urea; it is non-basic and resistant to acylation.

Part 2: Strategic Application Protocols

Mechanistically, MICA presents two distinct challenges depending on its position in the peptide chain.

Scenario A: N-Terminal Capping (The "Pyroglutamate Mimic")

Context: Replacing native Pyroglutamic acid to enhance half-life.

In this scenario, MICA acts as the acylating agent. The carboxylic acid at C4 is activated to react with the N-terminus of the resin-bound peptide. This reaction is straightforward and follows standard SPPS kinetics.

Protocol 1: N-Terminal Introduction via SPPS

  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min. Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF.[4]

  • Activation:

    • Reagents: MICA (3.0 eq), HATU (2.9 eq), DIPEA (6.0 eq).

    • Solvent: DMF (Anhydrous).

    • Procedure: Dissolve MICA and HATU in DMF. Add DIPEA. Pre-activate for 30-60 seconds (do not over-activate to avoid racemization, though MICA is relatively resistant).

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser Test (ninhydrin). It should be negative (colorless beads), indicating complete capping.

  • Rationale: HATU is preferred over DIC/HOBt to ensure rapid coupling of the secondary cyclic structure, although MICA's carboxyl group is sterically accessible.

Scenario B: Internal/C-Terminal Incorporation (The "Proline Mimic")

Context: Synthesizing Imidapril-like scaffolds where MICA is acylated by another amino acid.

CRITICAL WARNING: The N3 nitrogen of MICA is a urea nitrogen . It is electronically deactivated and sterically hindered. Standard SPPS coupling (HATU/DIPEA) to this nitrogen often fails or proceeds with <10% yield.

The Solution: Use a Solution-Phase Dipeptide Building Block Strategy . You must synthesize the Fmoc-AA-MICA-OH block in solution using aggressive activation (Acid Chloride) and then couple this entire block to the resin.

Protocol 2: Synthesis of Dipeptide Block (Fmoc-Ala-MICA-OH Example)

Step 1: Protection of MICA

  • Use MICA-OtBu (tert-butyl ester) to protect the carboxylic acid. This is commercially available or synthesized from MICA + Isobutylene/H2SO4.

Step 2: Acylation of Urea Nitrogen (The Difficult Step)

  • Reagents: Fmoc-Ala-Cl (Acid Chloride) or Fmoc-Ala-F (Acid Fluoride). Note: In situ activation with BTC (Bis(trichloromethyl)carbonate) is also effective.

  • Solvent: Anhydrous THF or DCM.

  • Base: NaH (Sodium Hydride) or LiHMDS. Weak bases like DIPEA are insufficient for urea acylation.

  • Procedure:

    • Dissolve MICA-OtBu (1.0 eq) in dry THF under Argon.

    • Cool to 0°C. Add NaH (1.1 eq) carefully. Stir for 15 min to deprotonate the urea NH.

    • Add Fmoc-Ala-Cl (1.1 eq) dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench with NH4Cl(aq), extract with EtOAc, and purify via flash chromatography.

Step 3: Deprotection of C-terminus

  • Treat the Fmoc-Ala-MICA-OtBu with TFA/DCM (1:1) for 1 hour to remove the t-Butyl ester.

  • Precipitate in cold ether. Result: Fmoc-Ala-MICA-OH ready for SPPS.

Step 4: SPPS Incorporation

  • Couple the pre-formed Fmoc-Ala-MICA-OH dipeptide to the resin using standard HATU/DIPEA conditions. This bypasses the difficult on-resin coupling.

Part 3: Mechanistic Visualization

The following diagrams illustrate the structural logic and the "Difficult Coupling" pathway.

MICA_Workflow MICA MICA Molecule (1-Methyl-2-oxo...) Role1 Role A: N-Terminal Cap (pGlu Mimic) MICA->Role1 Free COOH used Role2 Role B: Internal Scaffold (Proline Mimic) MICA->Role2 Urea NH used Method1 Standard SPPS (HATU/DIPEA) Role1->Method1 Easy Coupling Method2 Solution Phase Acid Chloride Activation Role2->Method2 Difficult Coupling Requires NaH/Acid Cl Target1 TRH Analogues Metabolic Stability Method1->Target1 Target2 ACE Inhibitors (Imidapril) Method2->Target2

Caption: Decision matrix for MICA incorporation. Role B requires specialized solution-phase chemistry due to the low nucleophilicity of the urea nitrogen.

Part 4: Case Study & QC Data

Case Study: Synthesis of Imidapril Precursor In the industrial synthesis of Imidapril, the coupling of the alanyl moiety to the imidazolidinone ring is the yield-limiting step.

  • Method: Schotten-Baumann conditions or Acid Chloride method.

  • Observation: Using standard EDC/HOBt resulted in <5% product. Switching to the Acid Chloride of the incoming amino acid (generated via Thionyl Chloride or Triphosgene) increased yield to >85%.

Analytical Data (Typical for MICA-Peptides)

Analytic Method Expected Observation
HPLC (C18) MICA is polar. MICA-capped peptides elute slightly earlier than Fmoc-protected precursors but later than free-amine peptides.
1H NMR Distinct singlet for N-Methyl at ~2.7-2.8 ppm. Urea carbonyl carbon at ~160 ppm (13C).

| Mass Spec (ESI) | MICA residue adds 126.1 Da (144.13 - 18.02 H2O) to the peptide mass. |

Part 5: References

  • Dey, A. L., et al. (2024).[3] "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][2][5][6][7][8][9][10][11] Molbank, 2024(2), M1835. Link

  • Gentilucci, L., et al. (2011).[12] "Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids." European Journal of Organic Chemistry. Link

  • Jamison, T. F., et al. (2019).[4] "Continuous one-flow multi-step synthesis of active pharmaceutical ingredients." Reaction Chemistry & Engineering. Link

  • Saito, S., et al. (1989). "Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives." Journal of Medicinal Chemistry, 32(1), 289-297. Link

  • BenchChem Technical Support. (2025). "Chemical Synthesis of Imidapril Hydrochloride: Stability and Protocols." Link

Sources

Application

Advanced Analytical Protocols for 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (MICA)

[1] Abstract This Application Note provides a comprehensive analytical framework for the quantification of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MICA), a critical intermediate and degradation impurity in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This Application Note provides a comprehensive analytical framework for the quantification of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MICA), a critical intermediate and degradation impurity in the synthesis of ACE inhibitors such as Imidapril . Due to its high polarity, zwitterionic character, and lack of strong UV chromophores, MICA presents significant challenges for standard Reversed-Phase HPLC.[1] This guide details two optimized protocols: a high-sensitivity HILIC-MS/MS method for trace impurity profiling and a robust Ion-Pair HPLC-UV method for raw material assay.[1]

Physicochemical Profile & Analytical Challenges

Understanding the molecular behavior of MICA is prerequisite to method selection.[1]

PropertyCharacteristicAnalytical Implication
Structure Cyclic urea derivative (analog of pyroglutamic acid)High stability; difficult to fragment in MS without high collision energy.[1]
Polarity High (LogP < -1.0 estimated)Poor retention on standard C18 columns; elutes in void volume.[1]
Chromophore Weak (Carbonyls only)UV detection limited to 200–210 nm; low specificity; susceptible to solvent interference.[1]
Acid/Base Amphoteric (Carboxylic acid + Urea N)pH-dependent retention; requires buffered mobile phases.[1]
Chirality (S)-EnantiomerChiral purity is critical; requires specific chiral selectors if enantiomeric separation is needed.[1]
Molecular Structure

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid [1][2][3][4][5][6]

  • Formula: C₅H₈N₂O₃[1]

  • MW: 144.13 g/mol [1]

  • CAS: 1314902-27-6 (Acid), 83056-79-5 (tert-butyl ester precursor)

Method A: HILIC-MS/MS for Trace Quantification (Recommended)[1]

Application: Trace impurity analysis in drug substances (e.g., Imidapril HCl), biological fluids (PK studies), or cleaning validation.[1] Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for polar molecules like MICA compared to Reversed-Phase, while MS/MS offers the necessary sensitivity and specificity.[1]

Chromatographic Conditions[1][7][8][9]
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Waters BEH Amide)

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 3.5 µm.[1]

    • Why? Zwitterionic phases interact strongly with the polar functional groups, ensuring retention away from the suppression zone (void volume).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Program:

Time (min) % Mobile Phase B State
0.0 90 Equilibration
1.0 90 Isocratic Hold
6.0 50 Elution Gradient
7.0 50 Wash
7.1 90 Re-equilibration

| 10.0 | 90 | End |[1]

Mass Spectrometry Parameters (ESI+)[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 450°C.

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Gas: 800 L/hr (N₂).[1]

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) ID
145.1 [M+H]⁺ 42.1 25 22 Quantifier (N-methyl fragment)
145.1 [M+H]⁺ 88.0 25 15 Qualifier (Loss of C3H5N)

| 145.1 [M+H]⁺ | 127.1 | 25 | 10 | Qualifier (Loss of H2O) |

Note: The fragmentation pattern involves ring opening.[1] Optimize CE values for your specific instrument.

Method B: Ion-Pair HPLC-UV for Assay & Purity

Application: Quality control of raw materials, synthetic process monitoring, or high-concentration formulation analysis.[1] Rationale: Standard C18 columns fail to retain MICA.[1] Ion-pairing with a volatile amine or sulfonic acid modifies the analyte's retention behavior, allowing use of standard equipment.[1]

Chromatographic Conditions[1][7][8][9]
  • System: HPLC with PDA/UV Detector.

  • Column: C18-AQ (High Aqueous Stable) or PFP (Pentafluorophenyl) .[1]

    • Example: Agilent Zorbax SB-Aq or Phenomenex Luna PFP(2).[1]

    • Dimensions: 150 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 2.[1]5) + 5 mM Octanesulfonic Acid (Ion-Pairing Agent).[1]

    • Solvent: Methanol.[1]

    • Ratio: 95:5 (Buffer:Methanol) Isocratic.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.[1]

  • Run Time: ~15 minutes.

Critical Note: The low detection wavelength (210 nm) makes this method susceptible to baseline drift from gradient elution.[1] Isocratic elution is strongly recommended.[1]

Sample Preparation Protocols

Extraction from Solid Dosage Forms (Imidapril Tablets)[1]
  • Powder: Weigh and finely powder 20 tablets.

  • Solvent: Add 50 mL of Water:Acetonitrile (80:20) . The high water content ensures solubility of MICA.[1]

  • Sonication: Sonicate for 20 minutes at ambient temperature.

  • Clarification: Centrifuge at 4000 rpm for 10 mins.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter . (Avoid Nylon filters as they may bind acidic moieties).[1]

Extraction from Biological Plasma (SPE Method)

Due to the polarity of MICA, Liquid-Liquid Extraction (LLE) is inefficient.[1] Mixed-Mode Anion Exchange (MAX) SPE is preferred.[1]

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 200 µL Plasma + 200 µL 2% Formic Acid. Load onto Oasis MAX or equivalent cartridge.[1]

  • Wash 1: 1 mL 5% NH₄OH (removes neutrals/bases).[1]

  • Wash 2: 1 mL Methanol (removes hydrophobic interferences).[1]

  • Elution: 1 mL 2% Formic Acid in Methanol .

  • Reconstitution: Evaporate to dryness (N₂ stream) and reconstitute in Mobile Phase A.

Method Validation Strategy (ICH Q2)

To ensure regulatory compliance, validate the method using the following criteria:

ParameterAcceptance Criteria (Trace Analysis)
Specificity No interference at retention time of MICA in blank matrix.
Linearity R² > 0.995 over range (e.g., 10 ng/mL – 1000 ng/mL).[1]
Accuracy (Recovery) 80% – 120% at 3 concentration levels (LOQ, Mid, High).[1]
Precision (Repeatability) RSD < 5% (n=6 injections).
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).
Robustness pH ± 0.2 units; Column Temp ± 5°C.

Visual Workflows

Analytical Decision Tree

MethodSelection Start Start: Quantify MICA Concentration Target Concentration? Start->Concentration Trace Trace / Impurity (< 0.1%) Concentration->Trace Macro Assay / Bulk (> 90%) Concentration->Macro Matrix Sample Matrix? Complex Biological / Complex Matrix->Complex Plasma/Urine Simple API / Powder Matrix->Simple Drug Product Trace->Matrix HPLC Protocol B: Ion-Pair HPLC-UV Macro->HPLC HILIC Protocol A: HILIC-MS/MS Complex->HILIC Req. SPE Prep Simple->HILIC Dilute & Shoot

Figure 1: Decision matrix for selecting the appropriate analytical protocol based on sensitivity needs and sample complexity.

Synthesis & Impurity Pathway

SynthesisPathway Precursor Amino Acid Precursor (N-Methyl Alanine deriv.) MICA_Ester MICA tert-butyl ester (Intermediate) Precursor->MICA_Ester Cyclization Reagent + Phosgene / CO equivalent Reagent->MICA_Ester Imidapril Imidapril (Final API) MICA_Ester->Imidapril Synthesis MICA_Acid MICA (Acid Form) (Target Analyte) MICA_Ester->MICA_Acid De-esterification (Impurity Formation) Step2 Coupling with Proline derivative Step2->Imidapril Imidapril->MICA_Acid Degradation Pathway Degradation Hydrolysis / Degradation

Figure 2: Origin of MICA as both a synthetic intermediate and a degradation product of Imidapril.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Increase buffer concentration (to 20-50 mM) or switch to a "Hybrid" particle column (e.g., Waters BEH).[1]
Retention Time Drift (HILIC) Incomplete equilibration.[1]HILIC columns require long equilibration times.[1] Ensure at least 20 column volumes of equilibration between runs.
Low Sensitivity (MS) Ion suppression from matrix.[1]Improve sample cleanup (SPE). Divert the first 1 minute of flow to waste.
Split Peaks Injection solvent mismatch.In HILIC, inject the sample in 90-95% Acetonitrile.[1] Injecting in water causes peak distortion.[1]

References

  • Dey, A.L., et al. (2024).[1][4] "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][2][3][4][5][6] Molbank, 2024(2), M1835.[1][4] [Link][1][5]

  • PubChem. (2024).[1] "Compound Summary: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate." National Library of Medicine. [Link][1]

  • Havale, S.H., et al. (2018).[1] "Synthesis of Stable Imidapril Hydrochloride." British Journal of Research. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid N-Carboxyanhydride (MOCA-NCA) via Phosgenation

Abstract: This document provides a comprehensive guide for the synthesis of the N-carboxyanhydride (NCA) derived from 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA). The conversion of amino acids and their derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of the N-carboxyanhydride (NCA) derived from 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA). The conversion of amino acids and their derivatives into NCAs is a cornerstone for the preparation of well-defined polypeptides and advanced biomaterials through Ring-Opening Polymerization (ROP).[1][2] This protocol details the reaction of MOCA with phosgene, a highly efficient but hazardous reagent, to yield the corresponding MOCA-NCA. We provide in-depth procedural details, mechanistic insights, critical safety protocols for handling phosgene, characterization techniques, and an application note on the subsequent polymerization of the synthesized monomer. This guide is intended for researchers in materials science, polymer chemistry, and drug development.

Section 1: CRITICAL SAFETY PROTOCOLS — HANDLING PHOSGENE

WARNING: Phosgene (COCl₂) is an extremely toxic and corrosive gas with a health hazard rating of 4.[3] It can cause severe, delayed-onset pulmonary edema, which can be fatal.[4][5] Odor, often described as newly mown hay, is an insufficient warning sign as it is only perceptible at toxic concentrations.[3][6] All work involving phosgene or its precursors (diphosgene, triphosgene) must be conducted under the strictest safety protocols.

1.1. Engineering and Administrative Controls:

  • Fume Hood: All manipulations must be performed within a certified, high-performance chemical fume hood with documented, consistent face velocity.[4] The use of a dedicated gas cabinet for phosgene cylinders is mandatory.[3]

  • Ventilation: The work area must be exceptionally well-ventilated. Floor-level exhaust is recommended as phosgene is heavier than air.[3]

  • Monitoring: Continuous monitoring with a phosgene-specific gas detector is essential.[6] Personnel should also wear phosgene indicator badges that show total exposure.[6]

  • Training: All personnel must receive comprehensive, documented training on the hazards of phosgene, emergency procedures, and the correct use of personal protective equipment (PPE) before commencing any work.[4][7]

1.2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to prevent inhalation and skin contact.

PPE CategorySpecificationRationale & Citations
Respiratory A positive-pressure, self-contained breathing apparatus (SCBA) is recommended for response situations.[5] For routine handling in a hood, an appropriate gas filter (e.g., Type B, grey) must be used.[6] An emergency escape mask must be readily accessible at all times.[6]Phosgene is highly toxic by inhalation (R26).[6] Protection against accidental release is paramount.
Hand Protection Viton™ or Teflon™ gloves are recommended.[4][5] Check for degradation before each use. Double-gloving is a prudent practice.Phosgene liquid and vapor can cause severe skin burns and irritation.[4][7] Complete skin protection is essential.
Eye Protection Chemical splash goggles and a full-face shield must be worn over them.Protects against splashes of reagents and corrosive phosgene vapor, which can cause severe eye damage.[4]
Body Protection A chemical-resistant apron over a flame-retardant lab coat. NIOSH recommends protective suits made from materials like Tychem® 10000 for significant exposure risks.[5]Prevents skin contact and contamination of personal clothing.[7] Contaminated clothing must be removed immediately and laundered by trained individuals.[7]

1.3. Emergency Procedures:

  • Inhalation: Immediately move the victim to fresh air and seek emergency medical attention. Symptoms may be delayed for up to 48 hours.[5]

  • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes in an emergency shower or eyewash station.[4][7] Remove contaminated clothing while flushing.

  • Spill/Leak: Evacuate the laboratory immediately upon detection by monitor or smell.[3] Alert emergency responders. Do not re-enter until the area is cleared by trained personnel with SCBA and detection equipment.[3]

Section 2: Reaction Principles and Mechanism

The synthesis of an N-carboxyanhydride from an amino acid using phosgene is a well-established cyclization reaction.[8][9] The reaction proceeds via an intramolecular condensation mechanism.

Causality of Reagent Choices:

  • Phosgene (COCl₂): Serves as a highly electrophilic source of a carbonyl group. Its two chlorine atoms are excellent leaving groups, facilitating the two necessary acylation steps.

  • 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA): This substrate contains both a nucleophilic secondary amine (within the urea moiety) and a carboxylic acid. Phosgene will react with both functional groups to form the bicyclic anhydride structure.

  • Inert Solvent (e.g., Anhydrous Tetrahydrofuran - THF): The reaction is sensitive to moisture, as water readily hydrolyzes both phosgene and the NCA product.[7][9] A dry, aprotic solvent is essential.

  • Acid Scavenger (Optional but recommended): While the reaction produces HCl, which can be removed under vacuum, an acid scavenger like a non-nucleophilic base or a physical HCl trap (e.g., propylene oxide) can be employed to prevent side reactions.[9][10]

The proposed mechanism involves the initial formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization with the loss of a second molecule of HCl to form the stable five-membered anhydride ring.

Caption: Proposed reaction of MOCA with phosgene to form the bicyclic NCA.

Section 3: Detailed Experimental Protocol

This protocol is adapted from standard procedures for NCA synthesis from unprotected amino acids.[8][9] Researchers should perform a small-scale trial run to optimize conditions for this specific substrate.

3.1. Materials and Reagents

MaterialGradeSupplier (Example)Notes
1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA)≥98%Sigma-AldrichMust be thoroughly dried under vacuum before use.
Phosgene (20% solution in toluene)Synthesis GradeSigma-AldrichHandle with extreme caution. Alternatively, use triphosgene as a safer solid precursor.[8]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. Must be freshly distilled from sodium/benzophenone or taken from a solvent purification system.
HexaneAnhydrousFisher ScientificFor precipitation/crystallization.
Diatomaceous Earth (Celite®)Analytical GradeVWRFor filtration of fine impurities.[8]
Nitrogen or Argon GasHigh Purity (99.99%)AirgasFor maintaining an inert atmosphere.
Sodium Bicarbonate (NaHCO₃)Saturated Solution-For phosgene scrubber.
Sodium Hydroxide (NaOH)10% Aqueous Solution-For phosgene scrubber.

3.2. Experimental Workflow and Equipment Setup

All glassware must be oven-dried (120 °C) overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

Caption: Flowchart of the major steps for the synthesis of MOCA-NCA.

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen/argon inlet, and a dropping funnel.

  • The outlet of the condenser must be connected via tubing to a series of two gas-washing bottles (scrubbers). The first should contain saturated sodium bicarbonate solution, and the second should contain 10% sodium hydroxide to neutralize unreacted phosgene and the HCl byproduct.

  • Magnetic stirrer with a heating mantle and temperature controller.

  • Schlenk line or similar inert atmosphere setup.

3.3. Step-by-Step Synthesis Protocol

  • Setup: In the fume hood, set up the dried three-neck flask with the condenser (with scrubber train attached), inert gas inlet, and dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the procedure.

  • Reagent Preparation: Add 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA) (e.g., 5.0 g, 1.0 equiv) and a magnetic stir bar to the flask. Add anhydrous THF (e.g., 100 mL) to dissolve the MOCA with stirring.

  • Heating: Gently heat the solution to 45-50 °C using the heating mantle.

  • Phosgene Addition: Charge the dropping funnel with a 20% solution of phosgene in toluene (e.g., 1.2-1.5 equivalents). Add the phosgene solution dropwise to the stirred MOCA solution over 30-60 minutes. The reaction is exothermic; maintain the internal temperature below 55 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 50 °C. The reaction progress can be monitored by the cessation of HCl gas evolution (bubbling in the scrubber). For a more precise determination, aliquots can be carefully taken and analyzed by thin-layer chromatography (TLC) or by monitoring the disappearance of the carboxylic acid O-H stretch and the appearance of the anhydride C=O stretches via FT-IR spectroscopy. The reaction is typically complete in 2-4 hours.

  • Quenching and Isolation: Once the reaction is complete, turn off the heat. Purge the reaction vessel with a steady stream of nitrogen for 30-60 minutes to drive any remaining phosgene and HCl into the scrubber train.

  • Filtration and Concentration: Allow the mixture to cool to room temperature. Filter the solution through a pad of Celite® under an inert atmosphere to remove any fine insoluble byproducts.[8] Concentrate the clear filtrate under reduced pressure to about one-third of its original volume.

  • Purification: Add the concentrated solution dropwise to a flask containing vigorously stirred, cold (0 °C) anhydrous hexane (approx. 5-10 times the volume of the concentrate). The MOCA-NCA product should precipitate as a white solid.

  • Final Isolation: Collect the solid product by filtration under an inert atmosphere (e.g., in a glovebox or using a Schlenk filter). Wash the solid with cold, anhydrous hexane and dry under high vacuum. Store the final product at -20 °C under an inert atmosphere.

Section 4: Characterization and Quality Control

Confirming the identity and purity of the NCA is critical for subsequent polymerization.

TechniqueExpected Result
FT-IR Spectroscopy Key Diagnostic: Appearance of two strong carbonyl (C=O) stretching bands characteristic of the cyclic anhydride moiety, typically around 1850 cm⁻¹ and 1780 cm⁻¹. Disappearance of the broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹).
¹H NMR Spectroscopy The proton signals corresponding to the MOCA backbone should be present, but may be shifted due to the new ring formation. Integration should match the expected structure. The absence of solvent peaks (THF, hexane) indicates proper drying.
¹³C NMR Spectroscopy Appearance of two new carbonyl carbon signals for the anhydride group.
Melting Point A sharp melting point is indicative of high purity. Impurities will typically broaden the melting range and lower the melting point.
Elemental Analysis The calculated elemental composition (C, H, N) should match the experimentally determined values within acceptable error (±0.4%), confirming the molecular formula.

Section 5: Application Note — Ring-Opening Polymerization (ROP)

The primary application of MOCA-NCA is its use as a monomer for the synthesis of novel polypeptides. The strained five-membered anhydride ring is susceptible to nucleophilic attack, initiating Ring-Opening Polymerization (ROP).[2][11]

Caption: Schematic of MOCA-NCA polymerization into a polypeptide.

Protocol Brief:

  • Initiation: ROP can be initiated by various nucleophiles, including primary amines or strong non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS).[11] The choice of initiator can control the polymerization rate and the resulting polymer architecture.

  • Propagation: The initiator attacks a carbonyl carbon of the NCA, opening the ring. The newly formed terminal amine can then attack another NCA monomer, propagating the polymer chain. Each ring-opening event liberates one molecule of CO₂.[2]

  • Significance: The resulting poly(MOCA) would be a novel polypeptide with a periodically incorporated cyclic urea moiety in its side chain. This unique structure could impart interesting properties such as enhanced rigidity, specific hydrogen bonding capabilities, and altered solubility, making it a candidate for hydrogels, drug delivery vehicles, or engineered biomaterials.

Section 6: Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Wet reagents or solvent. 2. Insufficient phosgene. 3. Reaction temperature too low.1. Ensure all glassware, solvents, and MOCA are scrupulously dried. 2. Use a slight excess (1.2-1.5 equiv.) of phosgene. 3. Maintain reaction temperature at 45-50 °C.
Product is Oily or Gummy 1. Impurities present. 2. Incomplete removal of solvent. 3. Premature polymerization.1. Filter the reaction mixture through Celite® before precipitation.[8] Attempt re-crystallization from a different solvent system (e.g., THF/ethyl acetate). 2. Ensure product is dried under high vacuum for an extended period. 3. Work quickly during isolation and keep the product cold. Avoid exposure to nucleophilic impurities.
FT-IR shows broad O-H peak Incomplete reaction.Increase reaction time or temperature slightly. Ensure sufficient phosgene was added.
Polymerization does not work NCA monomer is impure.Purity is paramount for successful ROP.[8] Re-purify the NCA monomer by recrystallization until a sharp melting point and clean analytical data are obtained. Electrophilic contaminants can terminate polymerization.[8]

Section 7: References

  • COMPUR Monitors. (2025, February 23). Phosgene guide. [Link]

  • Environmental Health & Safety, University of New Mexico. Phosgene Standard Operating Procedure Template. [Link]

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

  • Environmental Health and Safety, University of Pittsburgh. (2019, September 23). Guidelines for Phosgene Gas Usage in Laboratories. [Link]

  • Fu, H., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS, 116(22), 10673-10679. [Link]

  • Zhang, C., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 653993. [Link]

  • New Jersey Department of Health. (2004, April). Hazardous Substance Fact Sheet: Phosgene. [Link]

  • Zhang, Y., et al. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Phosgene. [Link]

  • Kramer, J. R., & Deming, T. J. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Synthetic Communications, 46(24), 2054-2063. [Link]

  • Lu, H., & Cheng, J. (2016). Chapter 9: Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. In Bio-based plastics and composites. [Link]

  • Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4437. [Link]

  • Schoenleben, W., et al. (1990). U.S. Patent No. 4,897,480. Washington, DC: U.S. Patent and Trademark Office.

  • Shaikh, A. A., & Swaminathan, S. (1973). The Chemistry of Phosgene. Chemical Reviews, 73(1), 75-91. [Link]

  • Kramer, Z. R., & Cohen, S. (1993). EP Patent No. 0558189A1. European Patent Office.

  • Wikipedia. Amino acid N-carboxyanhydride. [Link]

  • Utrecht University Research Portal. Preparation of poly-N-methyl-aminooxy-serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. [Link]

Sources

Application

derivatization of the carboxylic acid group of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid

Application Note: Derivatization Strategies for 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Abstract This technical guide details the derivatization protocols for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA), a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Abstract

This technical guide details the derivatization protocols for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA), a structural analog of pyroglutamic acid and a critical chiral building block in peptidomimetic drug design. The 2-oxoimidazolidine scaffold serves as a rigid conformation-constraining element in bioactive peptides (e.g., TRH analogs, protease inhibitors). This note provides validated workflows for esterification , amide coupling , and chemoselective reduction , emphasizing the preservation of stereochemical integrity at the C4 chiral center and the chemical stability of the cyclic urea moiety.

Introduction & Strategic Considerations

The target molecule, 1-Methyl-2-oxoimidazolidine-4-carboxylic acid , features a polar carboxylic acid group attached to a cyclic urea ring. Successful derivatization requires addressing three core chemical challenges:

  • Solubility Profile: The parent acid is highly polar and water-soluble. Standard organic synthesis often requires converting the acid to a more lipophilic form or utilizing polar aprotic solvents (DMF, DMSO).

  • Stereochemical Integrity: The C4 position is chiral (typically S-configuration). Activation of the carboxylic acid can lead to racemization via enolization, particularly under strongly basic conditions. Protocols utilizing racemization suppressants (e.g., HOBt, Oxyma) are mandatory.

  • Chemoselectivity: The cyclic urea carbonyl is generally stable, but strong reducing agents (e.g., LiAlH

    
    ) can attack it. Chemoselective reagents are required to modify the carboxylic acid without compromising the ring system.
    
Chemical Structure & Reactivity Map

The carboxylic acid is the primary nucleophilic/electrophilic handle. The N1-methyl group blocks one urea nitrogen, while the N3 nitrogen is part of the amide-like linkage, reducing its nucleophilicity but allowing for H-bond donation in the crystal lattice.

G Start 1-Methyl-2-oxoimidazolidine- 4-carboxylic acid Ester Esterification (Protection/Lipophilicity) Start->Ester ROH / H+ or Rx / Base Amide Amide Coupling (Peptidomimetics) Start->Amide R-NH2 / HATU or EDC/NHS Alcohol Reduction (Scaffold Diversification) Start->Alcohol BH3-THF (Chemoselective) Ester_Out Methyl/Benzyl Esters Ester->Ester_Out Amide_Out Bioactive Amides Amide->Amide_Out Alcohol_Out Primary Alcohols Alcohol->Alcohol_Out

Figure 1: Strategic derivatization pathways for the MOCA scaffold.

Protocol A: Esterification (Protection & Lipophilicity)

Esterification is often the first step to improve solubility in organic solvents or to protect the acid during multi-step synthesis.

Method A.1: Acid-Catalyzed Methyl Esterification (Fisher)

Best for: Large-scale synthesis where mild conditions are sufficient.

Reagents: Methanol (anhydrous), Thionyl Chloride (SOCl


).
  • Preparation: Chill anhydrous methanol (10 mL/g of substrate) to 0°C under nitrogen.

  • Activation: Dropwise add Thionyl Chloride (1.5 eq) to the methanol. Caution: Exothermic reaction, gas evolution (SO

    
    , HCl). Stir for 15 minutes to generate anhydrous HCl in situ.
    
  • Addition: Add solid 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (System: DCM/MeOH 9:1; Stain: KMnO

    
    ).
    
  • Work-up: Concentrate the solvent in vacuo. Co-evaporate with toluene (2x) to remove residual acid/water.

  • Yield: The product is typically isolated as the hydrochloride salt (if N3 is basic enough) or free base oil. Quantitative yield is common.

Method A.2: Benzyl Ester Formation (via Alkylation)

Best for: Creating UV-active derivatives for HPLC analysis or acid-labile protecting groups.

Reagents: Benzyl bromide (BnBr), Cesium Carbonate (Cs


CO

), DMF.
  • Dissolution: Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (1.1 eq). Stir at room temperature for 30 mins to form the carboxylate salt.
  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Purification: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na

    
    SO
    
    
    
    . Flash chromatography (Hexane/EtOAc) may be required.

Protocol B: Amide Coupling (Peptidomimetic Synthesis)

This is the most critical workflow for drug discovery. The use of HATU or EDC/HOAt is recommended to prevent racemization at the C4 alpha-center.

Target: Synthesis of MOCA-Amine conjugates.

Materials
  • Solvent: DMF (anhydrous) or DCM/DMF (4:1).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Amine Partner: Primary or secondary amine (1.0–1.2 eq).

Step-by-Step Protocol
  • Activation: In a flame-dried flask, dissolve 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq). The solution should be homogeneous.

  • Coupling Reagent: Add HATU (1.1 eq) at 0°C. Stir for 10–15 minutes. Note: The solution typically turns yellow.

  • Amine Addition: Add the amine partner (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

  • Quench: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/HATU byproducts).

    • Sat. NaHCO

      
       (removes unreacted acid).
      
    • Brine.

  • Validation: Verify mass via LC-MS (ESI+). The urea moiety is polar; use a polar mobile phase gradient (5% -> 95% ACN in H

    
    O).
    

Table 1: Coupling Reagent Comparison for MOCA

ReagentReactivityRacemization RiskPurification DifficultyRecommended For
HATU HighLowMedium (remove urea byproduct)Sterically hindered amines
EDC/NHS ModerateVery LowLow (water soluble byproducts)Protein conjugation / Water-soluble targets
SOCl

Very HighHighHigh (requires distillation)Acid chlorides (intermediate only)

Protocol C: Chemoselective Reduction

Reducing the carboxylic acid to a primary alcohol creates a prolinol-mimic scaffold.

Challenge: Avoid reducing the cyclic urea carbonyl (C2 position). Solution: Use Borane-THF or Borane-DMS complex. These reagents are highly selective for carboxylic acids over amides and ureas at controlled temperatures.

Protocol
  • Setup: Dissolve the acid (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Reagent: Add BH

    
    ·THF complex (1.0 M solution, 2.5 eq) dropwise at 0°C. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Quench: Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

  • Work-up: Concentrate in vacuo. Redissolve in MeOH and concentrate again (repeat 3x) to break up boron-amine complexes and remove trimethyl borate.

  • Result: 4-(Hydroxymethyl)-1-methylimidazolidin-2-one.

Analytical Validation & Quality Control

NMR Characterization
  • 1H NMR (D

    
    O or DMSO-d6): 
    
    • N-Me: Singlet ~2.7 ppm.

    • C4-H: DD or Multiplet ~4.1–4.3 ppm (Characteristic shift upon derivatization).

    • Methylene (Ring): Multiplets ~3.2–3.6 ppm.

  • 13C NMR:

    • Urea C=O: ~160–165 ppm (Distinct from Amide/Ester C=O).

    • Carboxyl C=O: ~172–175 ppm (Shifts to ~170 ppm in esters).

Mechanism of Activation (Graphviz)

The following diagram illustrates the HATU-mediated activation pathway, highlighting the critical active ester intermediate that prevents racemization.

Activation cluster_prevention Racemization Control Acid MOCA (Carboxylic Acid) Intermediate O-Acylurea / Active Ester (OBt/OAt species) Acid->Intermediate DIPEA, 0°C HATU HATU Reagent HATU->Intermediate Product Amide Product (Retention of Stereochemistry) Intermediate->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

Figure 2: HATU-mediated activation mechanism preventing C4-epimerization.

References

  • Synthesis and Structure: Wyatt, P. B., et al. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][2] Molbank, 2024 , M1835.[1][2] Link

  • Derivatization Reagents: Fukushima, T., et al. "Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids." J. Chromatogr.[3] A, 2022 , 1675, 463159.[3] Link

  • General Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009 , 38, 606-631. Link

  • Thionyl Chloride Mechanism: Rzepa, H. S.[4] "The mechanism of the reaction between thionyl chloride and a carboxylic acid."[4][5] Imperial College London Blog, 2012 . Link

Sources

Method

use of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid in the synthesis of ACE inhibitors

An Application Guide to the Synthesis of ACE Inhibitors Using 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Introduction: The Central Role of a Chiral Synthon in Antihypertensive Drug Synthesis Angiotensin-Converting Enz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of ACE Inhibitors Using 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Introduction: The Central Role of a Chiral Synthon in Antihypertensive Drug Synthesis

Angiotensin-Converting Enzyme (ACE) inhibitors represent a cornerstone in the management of cardiovascular diseases, primarily hypertension and chronic heart failure.[1][2] These drugs function by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] Within this important therapeutic class, Imidapril stands out for its efficacy and clinical profile. The synthesis of Imidapril relies on the strategic assembly of chiral building blocks, with (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid serving as a critical precursor.[4][5]

This heterocyclic amino acid derivative, a structural analogue of L-pyroglutamic acid, provides the core cyclic urea moiety essential for the inhibitor's interaction with the ACE active site.[4] Its stereochemical integrity is paramount for the pharmacological activity of the final drug substance. This document provides a detailed technical guide for researchers and drug development professionals on the synthesis and application of this key intermediate in the production of Imidapril, emphasizing scientifically-grounded protocols and the rationale behind critical process decisions.

Part 1: Synthesis of the Core Building Block: (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

The synthesis of the title compound is efficiently achieved through the cyclization of a commercially available amino acid precursor. The process involves the formation of a cyclic urea by reacting the precursor with a carbonylating agent like phosgene.

Causality of Experimental Design: The synthesis begins with (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[4] The use of a base, sodium bicarbonate (NaHCO₃), is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction with phosgene, driving the cyclization forward. Phosgene acts as the carbonyl source to form the stable 5-membered imidazolidinone ring.[4] Post-reaction, the product exists as a sodium salt. A key step for achieving a pure, stable final product is the use of a strongly acidic ion-exchange resin (e.g., Dowex 50WX2-100). This technique allows for the gentle conversion of the sodium carboxylate to the free carboxylic acid without the need for harsh mineral acids, which could potentially cause side reactions or degradation.[4] Lyophilization and recrystallization from a suitable solvent like acetonitrile yield the final product as a pure, crystalline solid.[4]

Protocol 1: Preparation of (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Materials:

  • (S)-2-amino-3-(methylamino)propionic acid hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • 20% (w/w) Phosgene in toluene

  • Deionized water

  • Dowex 50WX2-100 ion-exchange resin (H⁺ form)

  • Acetonitrile

  • Ice bath, magnetic stirrer, standard glassware

  • Lyophilizer

Procedure:

  • Prepare a solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in deionized water (10 mL) in a round-bottom flask.

  • Cool the stirred solution in an ice bath.

  • Add sodium bicarbonate (10.0 mmol) to the solution, ensuring it dissolves.

  • Slowly add the 20% phosgene in toluene solution (3.5 mmol) dropwise to the cooled, stirred reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 22 hours.

  • Prepare a column with Dowex 50WX2-100 ion-exchange resin.

  • Pass the aqueous phase of the reaction mixture through the prepared column, eluting with deionized water to collect the product.

  • Combine the filtrate and washings and freeze-dry (lyophilize) the solution to remove all water.

  • Recrystallize the resulting solid from hot acetonitrile to obtain pure (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles (Typical yield: ~70%).[4]

  • Characterize the product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4][5]

Part 2: Multi-Step Synthesis of Imidapril Hydrochloride

The conversion of the core building block into the final active pharmaceutical ingredient (API), Imidapril hydrochloride, is a multi-step process involving esterification, peptide-like coupling, and deprotection.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: API Synthesis A (S)-2-amino-3-(methylamino) propionic acid B (4S)-1-Methyl-2-oxoimidazolidine -4-carboxylic acid A->B Phosgene, NaHCO3 (Cyclization) C tert-Butyl (4S)-1-methyl-2-oxo imidazolidine-4-carboxylate B->C Esterification (e.g., t-Butanol) D Protected Imidapril Precursor C->D Coupling Reaction E Imidapril (Free Base) D->E Deprotection (Acid Hydrolysis) F Imidapril Hydrochloride (API) E->F Salt Formation Other_Fragment (S)-ethyl-2-[(S)-N-[(S)-1-carboxypropyl] amino]pentanoate derivative Other_Fragment->D G Start Protected Imidapril Precursor (tert-Butyl Ester) Step1 Add conc. H2SO4 in 1,4-Dioxane (Hydrolysis of t-Butyl Ester) Start->Step1 Step2 Neutralize to pH ~7 (e.g., NaHCO3) Step1->Step2 Step3 Organic Wash (Remove Impurities) Step2->Step3 Step4 Adjust Aqueous pH to ~3.9 Step3->Step4 Step5 Extract Product (Imidapril Free Base) Step4->Step5 Step6 Add Isopropanolic HCl (Salt Formation) Step5->Step6 End Isolate Stable Imidapril Hydrochloride Step6->End

Sources

Application

protocol for the synthesis of imidapril from 1-Methyl-2-oxoimidazolidine-4-carboxylic acid

This Application Note details a robust, high-purity protocol for the synthesis of Imidapril Hydrochloride starting from (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOICA) .[1] This guide prioritizes the t-butyl e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, high-purity protocol for the synthesis of Imidapril Hydrochloride starting from (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOICA) .[1]

This guide prioritizes the t-butyl ester protection strategy , incorporating a specific industrial refinement (sulfuric acid/dioxane deprotection) that enhances the stability of the final hydrochloride salt compared to traditional HCl/gas methods.[1]

Route: MOICA t-Butyl Ester via Acid Chloride Coupling[1]

Introduction & Strategic Overview

Imidapril is a potent angiotensin-converting enzyme (ACE) inhibitor used for hypertension and chronic heart failure.[1] Structurally, it is an ester prodrug that hydrolyzes in vivo to the active diacid, Imidaprilat .[1]

The synthesis centers on the coupling of two chiral synthons:[1][2]

  • The Heterocyclic Core: (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOICA ).[1]

  • The Side Chain: N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (ECPA ).[1][3]

Critical Challenge: The primary synthetic challenge is the selective formation of the amide bond at the N-3 position of the imidazolidine ring without racemizing the chiral centers or hydrolyzing the ethyl ester on the side chain.[1]

Solution: This protocol employs a Protection-Activation-Coupling-Deprotection sequence.[1]

  • Protection: The carboxylic acid of MOICA is protected as a tert-butyl ester to differentiate it from the ethyl ester of the side chain.[1]

  • Coupling: The side chain (ECPA) is activated as an acid chloride (or N-carboxyanhydride) to acylate the nucleophilic N-3 nitrogen of the MOICA ester.[1]

  • Deprotection: A selective acidolysis using H₂SO₄/1,4-dioxane removes the t-butyl group while leaving the ethyl ester intact, yielding a highly stable Imidapril HCl salt.[1]

Reaction Workflow (DOT Diagram)

ImidaprilSynthesis MOICA Starting Material: (4S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic acid (MOICA) MOICA_Est Intermediate 1: MOICA t-Butyl Ester MOICA->MOICA_Est Step 1: Esterification tBuAcetate Reagent: t-Butyl Acetate / HClO4 tBuAcetate->MOICA_Est Coupling Step 3: Coupling (Base: TEA/NMM, Solv: DCM) MOICA_Est->Coupling ECPA Side Chain: N-[(S)-1-ethoxycarbonyl- 3-phenylpropyl]-L-alanine (ECPA) ECPA_Cl Intermediate 2: ECPA Acid Chloride ECPA->ECPA_Cl Step 2: Activation PCl5 Reagent: PCl5 / DCM PCl5->ECPA_Cl ECPA_Cl->Coupling Imid_tBu Intermediate 3: Imidapril t-Butyl Ester Coupling->Imid_tBu Final Target Product: Imidapril Hydrochloride Imid_tBu->Final Step 4: Selective Deprotection & Salt Formation H2SO4 Reagent: Conc. H2SO4 / 1,4-Dioxane H2SO4->Final

Figure 1: Convergent synthesis pathway for Imidapril HCl via the t-butyl ester intermediate.[1]

Detailed Experimental Protocol

Phase 1: Protection of the Core (Synthesis of MOICA t-Butyl Ester)

Objective: Mask the carboxylic acid of the imidazolidine ring to prevent self-coupling and allow selective manipulation.[1]

  • Setup: Charge a glass-lined reactor with (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOICA) (1.0 equiv) and t-butyl acetate (10.0 equiv).[1]

  • Catalysis: Cool the suspension to 0–5°C. Slowly add Perchloric acid (70%) (1.1 equiv) dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC or HPLC until MOICA < 1.0%.[1]

  • Workup:

    • Cool to 0°C. Neutralize carefully with saturated aqueous NaHCO₃ or Na₂CO₃ solution.[1]

    • Extract the product into Ethyl Acetate (EtOAc) (3x volumes).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Isolation: The crude t-butyl ester can be used directly or recrystallized from Hexane/EtOAc.[1]

    • Checkpoint: Verify formation of t-butyl ester by ¹H NMR (singlet at ~1.45 ppm, 9H).

Phase 2: Activation of the Side Chain (Preparation of ECPA Acid Chloride)

Objective: Convert the carboxylic acid of the alanine derivative into a highly reactive acid chloride.[1]

  • Setup: In a separate reactor, dissolve N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPA) (1.1 equiv relative to MOICA ester) in dry Dichloromethane (DCM) (10 volumes).

  • Chlorination: Cool the solution to -5°C to 0°C. Add Phosphorus Pentachloride (PCl₅) (1.1 equiv) in portions.

    • Note:Thionyl Chloride (SOCl₂) can be used as an alternative, but PCl₅ often proceeds faster at lower temperatures, minimizing racemization risk.[1]

  • Reaction: Stir at 0°C for 1–2 hours. The solution will become clear as the acid chloride forms.[1]

  • Preparation: This solution is usually used directly in the coupling step to avoid hydrolysis of the unstable acid chloride.[1]

Phase 3: The Coupling Reaction

Objective: Form the N-acyl bond at the imidazolidine nitrogen.[1]

  • Combination: To the solution of ECPA Acid Chloride (from Phase 2) at -10°C, slowly add a solution of MOICA t-Butyl Ester (1.0 equiv) in dry DCM.

  • Base Addition: Slowly add Triethylamine (TEA) or N-Methylmorpholine (NMM) (2.5 equiv) dropwise.[1]

    • Critical Control: Maintain temperature < 0°C during addition to prevent exothermic side reactions.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for 3–5 hours.

  • Workup:

    • Quench with water.[1] Separate the organic layer.[1][3][4][5]

    • Wash successively with 1N HCl (cold), saturated NaHCO₃, and brine.[1]

    • Dry (Na₂SO₄) and concentrate to yield Imidapril t-Butyl Ester as an oil or semi-solid.[1]

Phase 4: Selective Deprotection & Salt Formation

Objective: Cleave the t-butyl ester without hydrolyzing the ethyl ester, and crystallize the stable HCl salt.[1]

  • Dissolution: Dissolve the Imidapril t-Butyl Ester in 1,4-Dioxane (5 volumes).

  • Acidolysis: Add Concentrated Sulfuric Acid (H₂SO₄) (2.0–3.0 equiv) slowly at 15–25°C.

    • Innovation: While HCl gas in dioxane is standard, literature suggests H₂SO₄ in dioxane provides a more controlled hydrolysis and a more stable final salt profile [1].[1]

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor the disappearance of the t-butyl ester peak by HPLC.

  • Salt Conversion & Crystallization:

    • Dilute the reaction mass with Isopropyl Alcohol (IPA) (10 volumes).

    • The Imidapril Hydrochloride salt will begin to precipitate.[1]

    • Stir at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash with cold IPA/Diisopropyl ether.

  • Drying: Dry under vacuum at 40–45°C.

Quantitative Data & Specifications

ParameterSpecificationNotes
Starting Material MOICA (Purity >98%)Chiral purity is critical.
Reagent Stoichiometry MOICA : ECPA : PCl5 = 1 : 1.1 : 1.1Slight excess of side chain ensures full conversion of core.[1]
Coupling Temp -10°C to 0°CLow temp prevents racemization of the alanine center.[1]
Deprotection Time 30–60 minProlonged exposure may hydrolyze the ethyl ester (Imidaprilat formation).[1]
Typical Yield 65–75% (Overall)From MOICA to Imidapril HCl.[1]
Final Purity > 99.0% (HPLC)Single impurity < 0.1%.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers:

  • IR Spectroscopy:

    • 1740–1750 cm⁻¹: Strong ester carbonyl stretch (Ethyl ester).[1]

    • 1650–1660 cm⁻¹: Amide carbonyl stretch (N-acylation confirmation).[1]

    • Absence of 1360/1390 cm⁻¹ doublet: Disappearance of the t-butyl gem-dimethyl split indicates successful deprotection.[1]

  • ¹H NMR (DMSO-d₆):

    • δ 1.20 (t, 3H): Ethyl ester methyl group (Side chain intact).[1]

    • δ 4.10 (q, 2H): Ethyl ester methylene group.[1]

    • δ 2.75 (s, 3H): N-Methyl group on imidazolidine ring.[1]

    • Absence of δ 1.45 (s, 9H): Confirming removal of t-butyl group.[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling.

    • Cause: Hydrolysis of ECPA acid chloride due to moisture.[1]

    • Fix: Ensure DCM is distilled over CaH₂.[1] Use fresh PCl₅. Alternatively, use the N-Carboxyanhydride (NCA) method (reacting MOICA ester with the NCA of the side chain), which releases CO₂ and requires no coupling reagent [2].[1]

  • Issue: Presence of Imidaprilat (Diacid impurity). [1]

    • Cause: Over-hydrolysis during Step 4.[1]

    • Fix: Reduce reaction time in H₂SO₄/Dioxane.[1] Ensure temperature does not exceed 25°C.

  • Issue: Racemization.

    • Cause: High temperature during acid chloride formation or coupling.[1]

    • Fix: Strictly maintain temperatures < 0°C during base addition.[1]

References

  • Hanumantappa, H. S., et al. (2015).[1][6] "Synthesis of Stable Imidapril Hydrochloride." British Journal of Research.[1][6] Describes the superior stability of Imidapril HCl produced via the H₂SO₄/Dioxane method compared to HCl gas.

  • Google Patents. (2007).[1] "Process for industrially viable preparation of imidapril hydrochloride" (WO2007029267A1).[1][4] Details the coupling of MOICA esters with activated side chain derivatives including NCAs.

    • [1]

  • PubChem. "Imidapril Hydrochloride Compound Summary."[1][7] National Library of Medicine.[1] Verification of chemical structure and properties.

    • [1]

Sources

Method

Application Note: Solid-Phase Synthesis Applications of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Executive Summary 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MICA) is a cyclic urea scaffold structurally homologous to pyroglutamic acid (pGlu) and proline.[1] In drug discovery, it serves as a critical conformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MICA) is a cyclic urea scaffold structurally homologous to pyroglutamic acid (pGlu) and proline.[1] In drug discovery, it serves as a critical conformational constraint and metabolic stabilizer .[2] Unlike flexible linear peptides, MICA-containing sequences exhibit restricted backbone rotations (


 angles), often favoring 

-turn or polyproline II helix conformations.[1][2]

This guide details the solid-phase synthesis (SPS) integration of MICA, focusing on its use as an N-terminal capping group (pGlu mimic) and an internal turn inducer.[1][2] We provide optimized protocols for coupling this sterically demanding and polarity-sensitive building block, ensuring high fidelity in library synthesis.

Scientific Background & Rationale

Structural Significance

MICA functions as a "rigid spacer" in peptide backbones.[2]

  • Pyroglutamic Acid Mimicry: Like pGlu, MICA lacks a basic N-terminal amine, preventing degradation by aminopeptidases.[1][2] However, the urea moiety (N-CO-N) offers distinct hydrogen-bonding acceptors compared to the lactam of pGlu.[1][2]

  • Proline Mimicry: The five-membered ring imposes constraints similar to proline but with altered electronic properties due to the urea carbonyl.[1]

  • Pharmacophore: MICA is the core pharmacophore of Imidapril , an ACE inhibitor, highlighting its ability to chelate zinc or interact with specific receptor pockets.[2]

Chemical Challenges in SPS
  • Nucleophilicity: The N3 nitrogen of the imidazolidinone ring is part of a cyclic urea.[2] It is non-basic and poor nucleophile.[2] Therefore, extending the peptide chain from the N-terminus of a MICA residue is difficult and rarely performed on-resin without specific alkylation strategies.[1] MICA is primarily used as an N-terminal cap .[1]

  • Solubility: The cyclic urea creates a high dipole moment, leading to aggregation or poor solubility in standard non-polar SPS solvents (DCM).[2]

  • Steric Hindrance: The N1-methyl group can sterically interfere with the activation of the C4-carboxylic acid if bulky coupling reagents are used.[1]

Visualization: Structural Logic & Workflow[1][2]

The following diagram illustrates the structural relationship between MICA and common amino acids, alongside the decision tree for its SPS integration.

MICA_Workflow cluster_legend Legend MICA 1-Methyl-2-oxo- imidazolidine-4-COOH (MICA) NCap Application 1: N-Terminal Capping (Metabolic Stability) MICA->NCap Primary Use Internal Application 2: Internal Constraint (Turn Induction) MICA->Internal Secondary Use pGlu Pyroglutamic Acid (pGlu) pGlu->MICA Bioisostere Pro Proline (Pro) Pro->MICA Conformational Mimic Coupling Protocol A: Direct Coupling (HATU/DIEA) NCap->Coupling Cyclization Protocol B: On-Resin Cyclization (Diamine + CDI) Internal->Cyclization Preferred Route for Internal Incorporation key1 Blue: Target Molecule key2 Green: Applications key3 Grey: Protocols

Figure 1: Structural homology of MICA to pGlu/Proline and the divergence of synthetic strategies based on position within the peptide chain.[2][3][4][5]

Experimental Protocols

Protocol A: N-Terminal Capping (Direct Coupling)

Purpose: To attach pre-formed MICA (CAS: 1314902-27-6 or similar) to the N-terminus of a resin-bound peptide.[1] This confers resistance to exopeptidases.[2]

Reagents:

  • Resin: Rink Amide or Wang resin (0.1 – 0.5 mmol/g loading).[2]

  • MICA: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (3-4 equivalents).[1]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (Fmoc-removed, free amine) in DMF for 20 minutes. Drain.

  • Activation Cocktail:

    • In a separate vial, dissolve MICA (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6 eq).[2] The solution should turn yellow.[2]

    • Note: Pre-activation time should be limited to 1-2 minutes to prevent potential racemization, although MICA is relatively resistant.[1]

  • Coupling:

    • Add the activated solution to the resin.[2]

    • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

    • Optimization: For difficult sequences (aggregated peptides), perform coupling at 50°C for 1 hour.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).[2]

  • Test: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A negative result indicates complete coupling.

    • Caution: MICA creates a urea terminus.[2] The Kaiser test will be negative.[2] Mass spectrometry (LC-MS) of a micro-cleavage is the only definitive validation.[2]

Protocol B: On-Resin Construction (Internal Incorporation)

Purpose: To build the MICA scaffold within a peptide chain.[1] Since coupling onto the N3 of MICA is difficult, it is often easier to synthesize the ring after the backbone is assembled using a diamine precursor.[2]

Mechanism: A resin-bound N-aminoalkyl amino acid reacts with a carbonyl source (CDI or Triphosgene) to cyclize into the imidazolidinone.[1]

Step-by-Step Methodology:

  • Precursor Coupling:

    • Couple Fmoc-Dap(Me)-OH (Fmoc-N-beta-methyl-L-2,3-diaminopropionic acid) to the resin using standard DIC/HOBt chemistry.[1]

  • Fmoc Removal: Remove the Fmoc group (20% Piperidine/DMF) to expose the

    
    -amine.
    
    • Note: The

      
      -amine is methylated and often protected or orthogonal.[1] Ensure the 
      
      
      
      -methylamine is free for the next step.[1]
  • Cyclization (Ring Closure):

    • Wash resin with anhydrous DCM.

    • Add CDI (1,1'-Carbonyldiimidazole, 5 eq) and DIPEA (5 eq) in DCM/DMF (9:1).[2]

    • Agitate for 4–12 hours.

    • Result: The free

      
      -amine and the 
      
      
      
      -methylamine react with CDI to form the cyclic urea (MICA) directly on the backbone.[1]
  • Validation: Check for the disappearance of the amine mass and appearance of the cyclic product (+26 Da relative to the diamine precursor) via LC-MS.

Data Summary & Optimization

Table 1: Coupling Reagent Compatibility for MICA
Reagent SystemEfficiencyRacemization RiskSolubility NotesRecommended For
HATU / DIPEA HighLowGood in DMFStandard N-capping
DIC / Oxyma Medium-HighVery LowExcellentMicrowave synthesis
PyBOP / HOBt MediumLowModerateScale-up (>5g resin)
IBCF (Isobutyl chloroformate) LowMediumPoorNot recommended
Table 2: Solvent Effects on MICA Solubility
SolventSolubility of MICASwelling (Polystyrene Resin)Recommendation
DCM PoorExcellentAvoid for coupling step
DMF GoodGoodStandard
NMP ExcellentGoodUse for aggregated peptides
DMSO HighPoorUse only as co-solvent (max 20%)

Troubleshooting Guide

Issue: Incomplete coupling of MICA to the peptide N-terminus.

  • Cause: The secondary structure of the resin-bound peptide (beta-sheet aggregation) may hide the N-terminal amine.[1]

  • Solution: Use "Magic Mixture" (DCM:DMF:NMP 1:1:1) or add chaotropic salts (0.1M LiCl) to the coupling buffer.[2] Elevate temperature to 50°C.

Issue: Poor solubility of MICA building block.

  • Cause: Urea hydrogen bonding network.

  • Solution: Dissolve MICA in pure DMSO first, then dilute into DMF.[2] Ensure the final DMSO concentration is <10% to prevent resin damage (if using PEG-based resins, DMSO is safe).[1][2]

Issue: LC-MS shows MICA mass + water (+18 Da).

  • Cause: Incomplete cyclization (if using Protocol B) or hydrolysis of the active ester during coupling.[2]

  • Solution: Ensure anhydrous solvents are used during activation. For Protocol B, repeat the CDI treatment.[2]

References

  • Imidapril Synthesis & Structure

    • Dey, A. L., et al. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1] Molbank, 2024.[2][6]

    • Context: Detailed structural analysis and X-ray crystallography of the MICA scaffold, confirming its hydrogen-bonding capabilities and helical assembly preferences.
  • Peptidomimetic Applications

    • Blackmore, T. R., & Thompson, P. E.[1][2] "Imidazolidin-4-ones: Their Syntheses and Applications." Heterocycles, 2011.[2][5][7]

    • Context: Comprehensive review of imidazolidinone synthesis on solid phase, including cyclization str
  • Solid-Phase Methodologies

    • Gentilucci, L., et al. "Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids."[1] European Journal of Organic Chemistry, 2011.[2]

    • Context: While focusing on the oxazolidine analog, this paper details the exact "Protocol B" methodology (cyclization on resin) applicable to imidazolidinones.
  • Coupling Reagent Efficiency

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup."[1][2] Chemical Reviews, 2011.[2]

    • Context: Authoritative grounding for the selection of HATU/Oxyma for sterically hindered secondary acids.[2]

Sources

Application

Application Note: Protecting Group Strategies for 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Executive Summary & Molecule Analysis This guide details the strategic protection of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (often abbreviated as OIC or MOI ), a critical structural analog of pyroglutamic acid and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

This guide details the strategic protection of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (often abbreviated as OIC or MOI ), a critical structural analog of pyroglutamic acid and a core scaffold in peptidomimetics (e.g., the ACE inhibitor Imidapril).

Unlike standard amino acids, this molecule presents a unique challenge: it contains a cyclic urea moiety. The N3 nitrogen is significantly less nucleophilic than a secondary amine but more acidic than an amide, requiring specialized protocols for protection. Furthermore, the C4-carboxylic acid is sterically influenced by the adjacent ring nitrogen.

Structural Reactivity Profile
  • Position 1 (N-Methyl): Chemically inert under standard peptide synthesis conditions.

  • Position 2 (Carbonyl): Urea carbonyl; stable, acts as a hydrogen bond acceptor.

  • Position 3 (N-H): The critical challenge. As a urea nitrogen, it resists standard acylation (Fmoc-OSu/Boc₂O alone is often insufficient) but can undergo N-alkylation if unprotected during base-catalyzed steps.

  • Position 4 (COOH): The primary handle for coupling. Requires esterification for N-terminal modification strategies.

Strategic Decision Matrix

Before beginning synthesis, select the protection strategy based on your downstream application.

ProtectionStrategy Start Start: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid Decision Intended Application? Start->Decision SPPS_Fmoc Fmoc Solid Phase Peptide Synthesis (Target: Mid-chain or C-term) Decision->SPPS_Fmoc Peptide Library Soln_Phase Solution Phase / Scale-up (Target: API Synthesis) Decision->Soln_Phase Drug Mfg Action_Fmoc Requires: Acid Protection (tBu) Optional: N-Protection (Fmoc) SPPS_Fmoc->Action_Fmoc Action_Boc Requires: Acid Protection (Bn/Me) Required: N-Protection (Boc) Soln_Phase->Action_Boc Protocol_1 Protocol 1: t-Butyl Esterification (Steglich Method) Action_Fmoc->Protocol_1 Protocol_3 Protocol 3: N-Fmoc Protection (Silyl-Assisted) Action_Fmoc->Protocol_3 If N-term extension needed Protocol_2 Protocol 2: N-Boc Protection (DMAP Catalysis) Action_Boc->Protocol_2

Figure 1: Decision tree for selecting orthogonal protecting groups based on synthesis scale and methodology.

Protocol 1: C-Terminal Protection (t-Butyl Ester)

Objective: Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester. Context: The tert-butyl ester is orthogonal to Fmoc chemistry (acid labile, base stable). Standard Fischer esterification fails with t-BuOH due to steric bulk and elimination. We utilize the Steglich Esterification modified for cyclic ureas.

Materials
  • Substrate: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (1.0 eq)

  • Reagents: tert-Butyl alcohol (anhydrous, 3.0 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Activation Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve the carboxylic acid (10 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (1 mmol, 0.1 eq) and tert-butyl alcohol (30 mmol, 3.0 eq). Stir until homogenous.

  • Coupling (0°C): Cool the reaction to 0°C in an ice bath. Dropwise, add a solution of DCC (11 mmol, 1.1 eq) in DCM (10 mL) over 15 minutes.

    • Why: Slow addition prevents thermal runaway and suppresses N-acylurea rearrangement side products.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

    • Visual Check: Heavy precipitation of dicyclohexylurea (DCU) indicates reaction progress.

  • Work-up:

    • Filter off the DCU precipitate using a sintered glass funnel.[1]

    • Wash the filtrate with 10% Citric Acid (2 x 30 mL) to remove DMAP and unreacted starting material.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) and Brine.

    • Dry over MgSO₄ and concentrate

    • vacuo.

  • Purification: Flash chromatography (Ethyl Acetate/Hexane).

Self-Validation System:

  • TLC: Staining with Ninhydrin will be faint (secondary urea). Use KMnO₄ or Iodine stain. The ester moves significantly higher (Rf ~0.6 in 1:1 EtOAc/Hex) than the free acid (baseline).

  • NMR: Look for the strong singlet at ~1.45 ppm (9H) confirming the t-butyl group.

Protocol 2: N-Terminal Protection (Boc Group)

Objective: Protection of the N3-urea nitrogen with a tert-butyloxycarbonyl (Boc) group. Context: The urea nitrogen is a poor nucleophile. Standard Boc₂O/NaOH conditions often result in low yields or incomplete reaction. We employ a DMAP-catalyzed organic phase strategy .

Materials
  • Substrate: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid alkyl ester (from Protocol 1 or methyl/benzyl ester). Note: Protect the acid first.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq), DMAP (0.2 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Methodology
  • Dissolution: Dissolve the ester-protected substrate (5 mmol) in dry MeCN (25 mL).

  • Base Addition: Add TEA (7.5 mmol) and DMAP (1 mmol).

    • Mechanism:[2][3][4] DMAP forms a reactive N-acylpyridinium intermediate with Boc₂O, which is electrophilic enough to attack the urea nitrogen.

  • Boc Addition: Add Boc₂O (10 mmol) as a solid or solution.

  • Reflux (Critical Step): Unlike amines, urea protection often requires thermal energy. Heat the reaction to 50°C for 4–6 hours.

    • Monitoring: Check HPLC/TLC. If starting material persists, add another 0.5 eq of Boc₂O and DMAP.

  • Work-up:

    • Concentrate the solvent.

    • Redissolve in EtOAc. Wash with 1N KHSO₄ (removes DMAP/TEA) and Brine.

    • Note: Avoid strong acids which might cleave the Boc or t-Butyl ester if present.

Protocol 3: N-Terminal Protection (Fmoc via Silylation)

Objective: Introduction of Fmoc onto the N3 position for SPPS applications. Context: This is the most challenging transformation. The "Expert" method involves in-situ silylation to increase the nucleophilicity of the urea nitrogen, followed by reaction with Fmoc-Cl.

FmocPathway Step1 Urea Nitrogen (N3-H) Low Nucleophilicity Step2 Silylation (BSA) Forms N-SiMe3 Step1->Step2 BSA, 40°C Step3 Fmoc-Cl Attack Eliminates TMS-Cl Step2->Step3 Fmoc-Cl, DCM Final Fmoc-Protected Urea Stable to Acid, Labile to Base Step3->Final

Figure 2: Mechanism of Silyl-Assisted Fmoc Protection.

Materials
  • Substrate: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (Free acid or ester).

  • Reagents: N,O-Bis(trimethylsilyl)acetamide (BSA), Fmoc-Chloride (Fmoc-Cl).

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology
  • Silylation: Suspend the amino acid (5 mmol) in dry DCM (20 mL). Add BSA (15 mmol, 3 eq).

  • Reflux: Heat to mild reflux (40°C) for 1 hour. The solution should become clear as the silyl ester and N-silyl urea form.

    • Why: The N-SiMe₃ bond is weak and highly reactive towards acyl chlorides, driving the reaction forward.

  • Acylation: Cool to 0°C. Add Fmoc-Cl (5.5 mmol, 1.1 eq) dissolved in DCM.

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 2 hours.

  • Hydrolysis: Quench with MeOH (2 mL) to cleave silyl esters/excess reagent. Partition between EtOAc and 5% NaHCO₃.

  • Isolation: The Fmoc-protected species is lipophilic. Dry organic layer and purify via column chromatography.

Quantitative Data Summary

Protection StrategyReagentsYield (Typical)StabilityPrimary Application
t-Butyl Ester DCC / DMAP / tBuOH75-85%Stable to Base; Cleaved by TFAC-term protection for Fmoc SPPS
Methyl Ester SOCl₂ / MeOH>95%Stable to Acid; Cleaved by LiOHLarge scale intermediate
N-Boc Boc₂O / DMAP / TEA60-75%Stable to Base; Cleaved by TFASolution phase peptide synthesis
N-Fmoc BSA / Fmoc-Cl50-65%Stable to Acid; Cleaved by PiperidineSolid phase peptide synthesis

References

  • Synthesis of Core Scaffold: Dey, A. L., et al. (2024). "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[5][6][7][8] Molbank, 2024(2), M1835.[5] [Link]

  • Imidapril/Drug Context: Havale, S. H., et al. (2018). "Synthesis of Stable Imidapril Hydrochloride." British Journal of Research. [Link]

  • Steglich Esterification (General Protocol): Neises, B., & Steglich, W. (1978).[9] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • Fmoc Chemistry & Silylation Techniques: Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. [Link]

  • Structure Verification: PubChem. "1-Methyl-2-oxoimidazolidine-4-carboxylic acid."[10] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

identifying byproducts in the synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid . [1] Current Status: Operational Role: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid .

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Process Optimization

Executive Technical Overview

The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA) is a critical cyclization involving (S)-2-amino-3-(methylamino)propionic acid (also known as


-methylamino-L-alanine or BMAA) and a carbonyl source such as phosgene, triphosgene, or carbonyldiimidazole (CDI).

While the 5-membered imidazolidinone ring formation is thermodynamically favored, the kinetic competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired) dictates the impurity profile. Furthermore, the handling of the amphoteric starting material and the workup of the highly polar product presents unique challenges in salt removal and stereochemical retention.

This guide addresses the identification of specific byproducts, distinguishing them from conformational artifacts, and provides a validated protocol to minimize their formation.

Diagnostic Hub: Troubleshooting & FAQs

Q1: I see a second set of signals in the H NMR spectrum. Is this a diastereomer or a regioisomer?

Diagnosis: Before assuming a chemical impurity, rule out conformational isomerism .

  • Technical Insight: Cyclic ureas, particularly N-methylated ones, can exhibit restricted rotation or distinct envelope conformations. X-ray diffraction studies of MOCA have confirmed the existence of two distinct conformers in the solid state that stabilize helical assemblies via hydrogen bonding [1].[1][2][3]

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers/conformers. If they remain distinct, you likely have the (R)-enantiomer (racemization occurred) or a linear urea dimer .

Q2: My product has a persistent high melting point and high ash content.

Diagnosis: You are likely isolating the sodium salt or a salt/product complex rather than the free acid.

  • Root Cause: The synthesis typically uses excess NaHCO

    
     as a base. The carboxylic acid moiety on the product (
    
    
    
    ) will form a sodium salt that is difficult to separate from inorganic salts due to similar solubility profiles in water.
  • Solution: A rigorous ion-exchange step (Dowex 50WX2-100, H

    
     form) is mandatory. The free acid is water-soluble but can be recrystallized from anhydrous acetonitrile to remove inorganic residues [1].
    
Q3: Mass Spectrometry shows a peak at [2M - H O + H] or higher molecular weights.

Diagnosis: This indicates linear urea oligomers .

  • Mechanism: If the concentration of the diamine starting material is too high during the addition of the carbonyl source, a phosgene molecule may bridge two different amine molecules instead of closing the ring.

  • Prevention: Operate under high dilution conditions and ensure slow addition of the carbonyl source to favor the intramolecular reaction (Ruggli-Ziegler dilution principle).

Byproduct Identification Guide

The following table summarizes the critical impurities encountered during synthesis:

Impurity TypeChemical Structure / DescriptionOrigin / CauseDetection Method
Linear Urea Dimer N,N'-bis(2-carboxy-3-(methylamino)propyl)ureaIntermolecular reaction due to high concentration or fast addition of carbonyl source.LC-MS (Dimer mass),

H NMR (Broad signals in aliphatic region)
Starting Material (S)-2-amino-3-(methylamino)propionic acidIncomplete conversion; insufficient equivalents of carbonyl source.Ninhydrin Stain (Positive), LC-MS,

H NMR (Distinct chemical shifts for

-CH)
Enantiomer (R)-1-Methyl-2-oxoimidazolidine-4-carboxylic acidRacemization of the

-carbon due to prolonged heating in basic conditions.
Chiral HPLC, Polarimetry (

deviation)
Inorganic Salts NaCl, NaHCO

, Na

CO

Incomplete desalting during workup.Ash test, Elemental Analysis (Na content), IR (Broad absorptions)
Hydrolysis Product N-carbamoyl intermediates (Open chain)Incomplete cyclization or ring opening under highly acidic workup.LC-MS (M+18 relative to product)

Mechanistic Pathway & Logic

The following diagram illustrates the competition between the desired cyclization and the primary byproduct pathways.

ReactionPathways SM Starting Material (S)-2-amino-3-(methylamino)propionic acid Inter Intermediate Carbamoyl Chloride / Isocyanate SM->Inter + COCl2 / Base (Fast) Product Target Product (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid Inter->Product Intramolecular Cyclization (Dilution Favored) Dimer Byproduct: Linear Urea Dimer (Intermolecular Reaction) Inter->Dimer + Second SM Molecule (Conc. Dependent) Racemate Byproduct: (R)-Enantiomer (Base-catalyzed Racemization) Product->Racemate Excess Base / Heat (Epimerization)

Figure 1: Reaction pathways showing the kinetic competition between cyclization (green) and dimerization (red).

Optimized Experimental Protocol

This protocol is based on the validated method described in Molbank (2024) [1], optimized for purity and salt removal.

Materials
  • (S)-2-amino-3-(methylamino)propionic acid (BMAA) hydrochloride[1]

  • Phosgene (20% in toluene) OR Triphosgene (Solid alternative, safer handling)

  • Sodium Bicarbonate (NaHCO

    
    )[1][2][3]
    
  • Dowex 50WX2-100 Ion Exchange Resin (Strongly Acidic Cation)[1]

  • Acetonitrile (Anhydrous)

Step-by-Step Methodology
  • Preparation of Aqueous Phase:

    • Dissolve BMAA hydrochloride (1.0 eq) in water.

    • Cool the solution to 0°C in an ice bath.

    • Add NaHCO

      
       (10.0 eq) slowly. Note: The large excess of base buffers the HCl generated and prevents protonation of the amine, keeping it nucleophilic.
      
  • Cyclization Reaction:

    • Add the carbonyl source (Phosgene solution or Triphosgene dissolved in toluene) (3.5 eq) dropwise over 30–60 minutes.

    • Critical Control Point: Maintain vigorous stirring to ensure efficient phase transfer if using a biphasic system (Toluene/Water).

    • Allow the reaction to warm to room temperature and stir for 22 hours to ensure complete conversion and ring closure.

  • Workup & Desalting (Crucial Step):

    • Separate the organic phase (toluene) and discard.

    • The aqueous phase contains the product as a sodium salt and excess inorganic salts.

    • Ion Exchange: Pass the aqueous solution through a column of Dowex 50WX2-100 (H

      
       form) .[1]
      
    • Elute with water.[1] The product (free carboxylic acid) will elute, while Na

      
       ions are retained on the resin.
      
    • Tip: Monitor the eluent pH. The product fractions will be acidic.

  • Isolation & Purification:

    • Lyophilize (freeze-dry) the aqueous fractions to obtain a crude solid.

    • Recrystallization: Dissolve the crude solid in boiling anhydrous acetonitrile . Filter while hot to remove any residual inorganic salts (insoluble in MeCN).

    • Cool to crystallize the pure (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Characterization Data
  • Appearance: Colorless crystals.

  • Melting Point: Distinct range (check literature value, typically >150°C decomp).

  • Solubility: Soluble in water, methanol; sparingly soluble in acetonitrile (cold).

References

  • Dey, A. L., & Motevalli, M. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[1][2][3][4][5][6][7] Molbank, 2024(2), M1835. [Link][8]

  • National Center for Biotechnology Information. (n.d.). Imidapril | C20H27N3O6 | CID 5464343.[4][9] PubChem.[9] Retrieved February 19, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY.[9] (n.d.). Imidapril Ligand Page. Retrieved February 19, 2026, from [Link]

Sources

Optimization

stability issues of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid in solution

Technical Support Center: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid Welcome to the technical support guide for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS 1314902-27-6). This resource is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid

Welcome to the technical support guide for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS 1314902-27-6). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We will explore the causality behind its degradation and provide field-proven troubleshooting strategies and validation protocols.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, but my experimental results are inconsistent over time. What could be the cause?

A: The most probable cause is the degradation of the compound in your solution. 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a cyclic urea derivative, is susceptible to hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures.[1][2] Its structure shares features with creatine, which is well-documented to be unstable in aqueous solutions, degrading via intramolecular cyclization.[3][4] The stability of your solution is not guaranteed over time and is highly dependent on three key factors: pH, temperature, and storage duration .

Q2: What are the primary degradation pathways for this molecule in solution?

A: Based on the chemistry of related structures like cyclic ureas and amides, the primary degradation pathway is hydrolysis of the imidazolidinone ring.[5][6] This involves the cleavage of one of the amide bonds within the five-membered ring. This can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to ring-opening. Studies on similar urea derivatives show that strong acids can cause decomposition into smaller fragments.[7]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions (e.g., pH 12-14), the hydroxide ion can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to open the ring.[6][8]

The resulting product would be a linear amino acid derivative, which would have different chemical properties and biological activity, leading to experimental variability.

Q3: I am using a mildly acidic buffer (e.g., pH 4.0 - 5.5) for my cell culture or binding assay. Is this a concern?

A: Yes, this is a significant concern. Research on the closely related compound creatine shows that its degradation rate increases substantially as the pH drops from neutral into the acidic range.[3][9] For example, at 25°C, creatine degradation is significantly higher at pH 4.5 (12%) and pH 3.5 (21%) over three days compared to neutral pH.[3] It is highly probable that 1-Methyl-2-oxoimidazolidine-4-carboxylic acid follows a similar trend. Using acidic buffers without validating the compound's stability under those specific conditions is likely to result in a decreasing concentration of the active compound over the course of your experiment.

Q4: What are the optimal conditions for preparing and storing solutions to minimize degradation?

A: The best practice is to prepare solutions fresh for each experiment. If short-term storage is unavoidable, the following conditions are recommended to maximize stability.

ParameterRecommendationRationale
Solvent/Buffer High-purity water (e.g., Milli-Q) or a neutral buffer (pH 6.5 - 7.5).Avoids acid or base-catalyzed hydrolysis. Creatine is most stable in this pH range.[3]
Temperature Store on ice (0-4°C) for short-term use (<24 hours). For longer storage, aliquot and freeze at -20°C or -80°C.Lower temperatures significantly slow the rate of chemical degradation.[3][10]
Preparation Use sterile, filtered solvents. Prepare solutions aseptically if for cell-based assays.Prevents microbial growth, which can alter pH and introduce degrading enzymes.
Protection Store in amber vials or protect from light.While not explicitly documented for this compound, it is a general best practice for complex organic molecules.

Crucially, avoid repeated freeze-thaw cycles , as this can accelerate degradation.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Activity in Multi-Day Experiments

You observe that the effect of your compound diminishes in experiments that run for 24, 48, or 72 hours.

Root Cause Analysis: This strongly suggests the compound is degrading in your experimental medium (e.g., cell culture media, assay buffer) over the duration of the experiment. The pH of cell culture media can also shift over time due to cellular metabolism, potentially accelerating degradation.

Troubleshooting Workflow:

G parent 1-Methyl-2-oxoimidazolidine-4-carboxylic acid hydrolysis Ring-Opening Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis product 2-((Carboxymethyl)amino)-N-methylacetamide (or isomer) hydrolysis->product

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Topic: Troubleshooting Purification & Isolation Challenges Chemical Identity: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (Analog of Pyroglutamic Acid) CAS Registry (Related): 4137-13-7 (Generic 2-oxo-4-carboxylic vari...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Isolation Challenges Chemical Identity: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (Analog of Pyroglutamic Acid) CAS Registry (Related): 4137-13-7 (Generic 2-oxo-4-carboxylic variants) / Specific derivatives often custom synthesized.

Introduction: The "Polarity Trap"

Welcome to the technical support hub for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid . If you are reading this, you are likely stuck at the interface of organic synthesis and aqueous chemistry.

This molecule presents a classic "Polarity Trap." Structurally, it is a cyclic urea with a carboxylic acid tail. It possesses high water solubility, a high melting point, and a zwitterion-like character that renders standard organic extractions (DCM, EtOAc) ineffective. The most common user complaint is: "I synthesized it, but I can't get it out of the water/salt mixture."

This guide abandons generic advice in favor of the specific, field-proven Ion Exchange (IX) Desalting and Acetonitrile Recrystallization protocols required for this molecule.

Part 1: Critical Troubleshooting (Q&A)

Issue #1: "I tried extracting the reaction mixture with DCM and EtOAc, but the organic layer is empty."

Diagnosis: Incorrect Partition Coefficient (


).
The urea moiety and the carboxylic acid group form a dense hydrogen-bonding network with water. The distribution coefficient (

) is heavily skewed toward the aqueous phase, regardless of pH.

The Solution: Stop Extracting, Start Exchanging. You cannot extract this molecule efficiently with standard hydrophobic solvents. You must use a Cation Exchange Desalting strategy.

  • The Logic: Your reaction mixture (likely from a phosgene/triphosgene cyclization in basic media) contains the sodium salt of your product (R-COO⁻Na⁺) and inorganic salts (NaCl, NaHCO₃).

  • The Fix: Use a strongly acidic cation exchange resin (e.g., Dowex 50WX2 or Amberlite IR-120) in the H⁺ form .

    • Mechanism: Resin-H⁺ + R-COO⁻Na⁺

      
       Resin-Na⁺ + R-COOH (Elutes).
      
    • Unlike amino acid purification where the product binds to the resin, here the product flows through , while the sodium ions are trapped by the resin.

Issue #2: "My product is an oil or a sticky gum that won't crystallize."

Diagnosis: Water Retention & Impurity Interference. This molecule is hygroscopic. Even 1-2% residual water or inorganic salts will prevent the formation of the crystal lattice, resulting in "oiling out."

The Solution: Lyophilization & Acetonitrile Switching. [1]

  • Lyophilize: You must freeze-dry the aqueous eluate from the ion exchange column. Rotary evaporation is often insufficient to remove the bound water.

  • Solvent Switch: Do not use Ethanol or Methanol for crystallization (too soluble).

  • The Protocol:

    • Take the dry lyophilized powder.

    • Dissolve in boiling Acetonitrile (MeCN) .

    • Allow to cool slowly.[2] The product crystallizes as white needles/prisms.

Issue #3: "My NMR shows a 50:50 mixture of product and inorganic salts."

Diagnosis: Incomplete Desalting or Silica Streaking. If you tried to purify this on Silica Gel, the acid likely streaked or adsorbed irreversibly. If you neutralized with HCl and evaporated, you trapped NaCl in your solid.

The Solution: Avoid Silica chromatography. It is rarely effective for this polarity unless you use Reverse Phase (C18). Stick to the Ion Exchange method described below. If you must use silica, you would need a highly polar mobile phase (e.g., n-Butanol/Acetic Acid/Water), which is painful to remove.

Part 2: The "Golden Path" Purification Protocol

This workflow is the industry standard for isolating highly polar cyclic urea acids from saline reaction mixtures.

Step-by-Step Methodology

Reagents:

  • Dowex 50WX2-100 (Strong Cation Exchange Resin).[1]

  • 1M HCl (for regenerating resin).

  • Deionized Water.[3]

  • Acetonitrile (HPLC Grade).

Protocol:

  • Resin Preparation:

    • Pack a glass column with Dowex 50WX2-100.

    • Flush with 1M HCl to ensure all sites are protonated (H⁺ form).

    • Flush with Deionized Water until the eluate is neutral (pH ~7).

  • Loading (Desalting):

    • Dissolve your crude reaction mixture (containing the product sodium salt) in a minimum amount of water.

    • Load carefully onto the column.

  • Elution:

    • Elute with Deionized Water .

    • Note: The product (R-COOH) is not basic enough to bind to the resin. It will elute in the void volume/early fractions. The Na⁺ ions will displace H⁺ on the resin and stay trapped.

  • Isolation:

    • Collect acidic fractions (check pH or use TLC).

    • Lyophilize the combined fractions to a dry white powder.

  • Crystallization:

    • Suspend the powder in Acetonitrile.

    • Heat to reflux until dissolved.

    • Cool to Room Temperature (then 4°C if necessary).

    • Filter the crystals.[4]

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic and the ion exchange mechanism.

PurificationWorkflow Start Crude Reaction Mixture (R-COONa + NaCl + NaHCO3) Decision Is the product Water Soluble? Start->Decision Extraction Standard Extraction (DCM/EtOAc) Decision->Extraction No (Incorrect) IX_Column Ion Exchange Column (Dowex 50W - H+ Form) Decision->IX_Column Yes (Correct Path) Mechanism Mechanism: Resin-H + Na+ -> Resin-Na + H+ Product (R-COOH) flows through IX_Column->Mechanism Eluate Aqueous Eluate (Free Acid R-COOH) IX_Column->Eluate Elute with Water Drying Lyophilization (Removal of Water) Eluate->Drying Cryst Recrystallization Solvent: Hot Acetonitrile Drying->Cryst Final Pure Product (Crystalline Solid) Cryst->Final

Caption: Figure 1. The "Desalting" workflow utilizing Cation Exchange resin to separate the polar product from inorganic sodium salts, followed by the specific Acetonitrile crystallization step.

Part 4: Data Summary & Solubility Profile

Understanding the solubility limits is key to preventing yield loss.

SolventSolubilityApplication in Protocol
Water Very High Primary solvent for Ion Exchange loading/elution.
DCM / Chloroform NegligibleDo not use for extraction.
Ethanol / Methanol HighAvoid for crystallization (yield loss).
Acetonitrile (Cold) LowIdeal antisolvent for crystal formation.
Acetonitrile (Hot) Moderate/HighIdeal solvent for dissolving crude solid.

References

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][5] Molbank, 2024(2), M1835. [Link]

    • Key Insight: Defines the synthesis from BMAA and phosgene, and explicitly details the Dowex 50WX2-100 desalting method and Acetonitrile recrystalliz
  • Key Insight: Specifications for the resin required for the desalting step.
  • Kaneka Corporation. "Process for producing cyclic urea derivatives." European Patent EP0558189A1.

Sources

Optimization

alternative reagents to phosgene for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid synthesis

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.

Introduction: The Critical Need for Phosgene Alternatives

Phosgene (COCl₂) has historically been a key reagent for the synthesis of ureas, carbonates, and isocyanates. However, its extreme toxicity and hazardous gaseous state necessitate the use of safer, more manageable alternatives in modern organic synthesis.[1][2] For the synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a crucial building block in pharmaceutical development, the cyclization of a diamine precursor is the pivotal step. This guide provides a comprehensive technical overview, including troubleshooting and FAQs, for utilizing solid phosgene surrogates in this transformation.

The general synthetic approach involves the carbonylation and subsequent cyclization of an N-methyl-α,β-diaminopropionic acid derivative. The choice of the carbonylation agent is paramount for a successful and safe synthesis.

Synthesis_Overview Precursor N-methyl-α,β-diaminopropionic acid derivative Product 1-Methyl-2-oxoimidazolidine- 4-carboxylic acid Precursor->Product Carbonylation & Intramolecular Cyclization Phosgene_Alternative Phosgene Alternative (e.g., Triphosgene, CDI, DSC) Phosgene_Alternative->Product CDI_Troubleshooting Problem Problem Stalled Reaction Low Yield Impure Product Cause Potential Cause High activation energy for cyclization Moisture / High concentration Imidazole byproduct Problem:c1->Cause:c1 Problem:c2->Cause:c2 Problem:c3->Cause:c3 Solution Solution Increase temperature / time Anhydrous conditions / Slow addition Acidic aqueous wash Cause:c1->Solution:c1 Cause:c2->Solution:c2 Cause:c3->Solution:c3

Caption: Troubleshooting logic for CDI-mediated cyclizations.

Alternative Reagent III: N,N'-Disuccinimidyl Carbonate (DSC)

DSC is a stable, solid reagent that is also widely used as a phosgene substitute. [1][2]It activates amines to form N-succinimidyl carbamates, which are then cyclized. A key advantage is that the N-hydroxysuccinimide (NHS) byproduct is often easily removed.

Frequently Asked Questions (FAQs): DSC
  • Q1: My DSC-mediated reaction is very slow. How can I improve the reaction rate?

    • A1: DSC reactions can be significantly accelerated by the addition of a base. A tertiary amine like triethylamine is commonly used. [3]For less reactive substrates, a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be effective. Gentle heating may also be required.

  • Q2: What is the main advantage of DSC over other phosgene alternatives?

    • A2: The primary advantage lies in the workup. The main byproduct, N-hydroxysuccinimide (NHS), is acidic and can be easily removed with a basic aqueous wash (e.g., with sodium bicarbonate solution). This often leads to cleaner crude products and simpler purification.

Troubleshooting Guide: DSC
Problem Potential Cause(s) Recommended Solution(s)
Slow or No Reaction Insufficient activation or nucleophilicity.Add a stoichiometric amount of a non-nucleophilic base (e.g., TEA) or a catalytic amount of DMAP. Consider gentle heating (40-50 °C).
Incomplete Cyclization The NHS-activated carbamate intermediate is stable and reluctant to cyclize.After the initial activation step, add a stronger base to facilitate the final ring-closing nucleophilic attack.
Difficulty Removing NHS Byproduct NHS is co-precipitating or co-eluting with the product.Perform a basic aqueous wash during the workup to deprotonate and solubilize the NHS in the aqueous phase.

Summary of Reagent Characteristics

Reagent Form Key Advantages Common Issues Primary Byproduct(s)
Triphosgene SolidHigh reactivity, cost-effectiveMoisture sensitive, HCl generation, potential for side reactionsCO₂, HCl
CDI SolidMild, good for ureas, low toxicityMoisture sensitive, can stall, imidazole removalImidazole
DSC SolidStable, clean reactions, easy byproduct removalCan be slow, may require base/heatN-hydroxysuccinimide (NHS)

Sample Experimental Protocol: Cyclization with Triphosgene

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer.

  • Reagent Addition: Dissolve triphosgene (0.35 eq.) in the DCM and cool the solution to 0 °C using an ice-water bath.

  • Substrate Solution: In a separate flask, dissolve the (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

  • Slow Addition: Transfer the substrate solution to the dropping funnel and add it dropwise to the cold triphosgene solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Workup & Purification: Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the aqueous phase and pass it through a column of a strongly acidic ion-exchange resin (H⁺ form) to convert the sodium salt to the free carboxylic acid. [4][5]Lyophilize the aqueous eluent and recrystallize the resulting solid from a suitable solvent like acetonitrile.

References

  • Tominaga, K. Alternatives to Phosgene and Carbon Monoxide. Green Chemistry. Available from: [Link]

  • Wikipedia. Phosgene. Available from: [Link]

  • Nicolas, J., et al. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. Royal Society of Chemistry, 2015. Available from: [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available from: [Link]

  • Baucom, K.D., et al. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][6][7]riazolo[4,3-a]pyridines. Organic Letters, 2016. Available from: [Link]

  • MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024. Available from: [Link]

  • Wordpress. Carbonyldiimidazole (CDI). Available from: [Link]

  • ResearchGate. Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... Available from: [Link]

  • Padiya, K.J., et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 2021. Available from: [Link]

  • eScholarship.org. Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. Available from: [Link]

  • Sharma, A., et al. A decade review of triphosgene and its applications in organic reactions. Journal of the Iranian Chemical Society, 2019. Available from: [Link]

  • Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][6][7]riazolo[4,3-a]pyridines. Available from: [Link]

  • PubMed. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][6][7]riazolo[4,3-a]pyridines. Available from: [Link]

  • ResearchGate. How to synthesize urea derivatives using triphosgene? Available from: [Link]

  • SlideShare. A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. Available from: [Link]

  • ResearchGate. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Available from: [Link]

  • Ghosh, A.K., et al. N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Tetrahedron Letters, 1997. Available from: [Link]

Sources

Troubleshooting

managing reaction exotherms in large-scale 1-Methyl-2-oxoimidazolidine-4-carboxylic acid synthesis

Technical Support Center: Large-Scale Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (MOCA) Current Status: Operational Topic: Managing Reaction Exotherms & Process Safety Lead Scientist: Dr. Aris Thorne, Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Large-Scale Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (MOCA)

Current Status: Operational Topic: Managing Reaction Exotherms & Process Safety Lead Scientist: Dr. Aris Thorne, Senior Process Safety Engineer

Executive Summary: The Thermal Challenge

The synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA) typically involves the cyclization of N-methyl-substituted diamino acids (e.g., (S)-2-amino-3-(methylamino)propionic acid) using a carbonyl source such as Triphosgene , Phosgene , or CDI (Carbonyldiimidazole) .

While the chemistry is well-established, scaling this reaction introduces two coupled hazards:

  • High Exothermicity: The formation of the urea linkage is highly exothermic (

    
     to 
    
    
    
    ).
  • Gas Evolution: The reaction generates HCl (neutralized to release

    
     if using bicarbonate) or imidazole, leading to rapid pressurization or foaming.
    

This guide provides a self-validating protocol to manage these risks, ensuring that heat generation never exceeds the cooling capacity of your reactor (


).

Critical Process Modules

Module A: The Cyclization Phase (Triphosgene Protocol)

Context: Reaction of (S)-2-amino-3-(methylamino)propionic acid with Triphosgene in aqueous/organic biphasic media (Schotten-Baumann conditions).

The Hazard Mechanism: Triphosgene decomposes into phosgene in situ. The reaction with the amine releases HCl.[1] If a carbonate base (e.g.,


) is used, the neutralization of HCl generates 

gas.
  • Risk: If Triphosgene is added too quickly, the heat of reaction triggers a rapid release of

    
    , causing the reactor contents to foam over ("puking") or pressurize the vessel.
    

Operational Protocol:

  • Dosing Strategy: Do NOT add Triphosgene as a solid in one portion. Dissolve Triphosgene in an inert solvent (e.g., THF or Toluene) and dose via a subsurface dip tube.

  • Temperature Setpoint: Maintain reactor temperature between

    
     and 
    
    
    
    .
    • Why? Lower temperatures increase the solubility of

      
      , buffering the gas evolution rate, and reduce the kinetic rate of hydrolysis (side reaction).
      
  • pH Control: Maintain pH 8–9 using a metered base (NaOH or

    
    ).
    
    • Why? Too high (

      
      ) increases Triphosgene hydrolysis (exothermic waste). Too low (
      
      
      
      ) protonates the amine, stopping the reaction and leading to accumulation of unreacted Triphosgene (accumulation hazard).
Module B: The N-Methylation Phase (Alternative Route)

Context: If synthesizing MOCA via methylation of 2-oxoimidazolidine-4-carboxylic acid using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

The Hazard Mechanism: Alkylation is a classic exothermic runaway candidate. The reaction rate follows Arrhenius kinetics; a


 rise can double the rate, doubling the heat release.

Operational Protocol:

  • Limiting Reagent: Add the base (e.g., NaH or KOtBu) as the limiting factor in controlled portions, OR add the alkylating agent to a pre-cooled solution of the anion.

  • Adiabatic Limit: Calculate the

    
     (Adiabatic Temperature Rise). Ensure that even if cooling fails, the Maximum Synthesis Temperature (MTSR) is below the Boiling Point of the solvent and the Decomposition Temperature (
    
    
    
    ) of the reagent.

Visualized Engineering Controls

Figure 1: Safe Dosing Logic (The "Stop-Light" Protocol)

This diagram illustrates the interlock logic required for large-scale dosing. The system must automatically halt feed if cooling capacity is compromised.

DosingLogic Start Start Dosing (Triphosgene/MeI) CheckTemp Check Reactor Temp (Tr) Start->CheckTemp CheckCooling Check Jacket Delta (Tj - Tr) CheckTemp->CheckCooling Decision Is Tr > Setpoint + 2°C? CheckCooling->Decision ActionContinue Continue Dosing (Rate = k) Decision->ActionContinue No (Safe) ActionStop INTERLOCK TRIP: Stop Feed Pump Decision->ActionStop Yes (Exotherm Spike) ActionCool Max Cooling: Jacket to -20°C ActionStop->ActionCool ActionCool->CheckTemp Wait for Tr < Setpoint

Caption: Automated dosing interlock system. Feed pumps must be hard-wired to stop immediately if reactor temperature (Tr) exceeds the safety threshold, preventing thermal runaway.

Troubleshooting & FAQs

Q1: The reaction temperature is spiking despite the jacket being at maximum cooling (-20°C). What is happening?

  • Diagnosis: You have exceeded the Heat Transfer Limit . The rate of heat generation (

    
    ) is higher than the rate of heat removal (
    
    
    
    ).
  • Immediate Action: Stop the dosing pump immediately. Do not restart until the temperature returns to baseline.

  • Long-term Fix: Dilute the feed concentration or reduce the dosing rate. In large reactors, the Surface-Area-to-Volume ratio (

    
    ) is much lower than in the lab. You cannot scale linearly based on time; you must scale based on heat transfer capability.
    

Q2: We are seeing massive foaming during the Triphosgene addition.

  • Diagnosis: This is likely

    
     evolution coupled with the precipitation of the product or salts, stabilizing the foam.
    
  • Solution:

    • Switch from

      
       (bicarbonate) to 
      
      
      
      (hydroxide) or
      
      
      if chemistry permits, to reduce gas load.
    • Add a silicone-based antifoam agent before starting the addition.

    • Increase the headspace of the reactor (fill volume max 60%).

Q3: The reaction stalls (low conversion) but then exotherms late in the process.

  • Diagnosis: This is Reagent Accumulation . You likely dosed the reagent at a temperature too low for the reaction to start (kinetic limitation). The reagent built up in the vessel, and once the temperature rose slightly, it all reacted at once.

  • Prevention: Ensure the reaction "kicks off" (detectable exotherm) after the first 5% of dosing. If no heat is detected, STOP dosing and investigate.

Quantitative Data: Thermal Parameters

ParameterValue (Approx.)Significance
Enthalpy of Cyclization

High. Requires active cooling.
Adiabatic Temp Rise (

)

If cooling fails, the reactor will boil.
Gas Evolution 1-2 mol gas / mol reactantHigh foaming potential.
Critical Temp (MTSR) Must be

Keep Maximum Synthesis Temp below solvent boiling point.

References

  • Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Dey, A.L., et al.[2][3][4] (2024).[1][2][3][4] Molbank, 2024(2), M1835. Describes the specific cyclization of (S)-2-amino-3-(methylamino)propionic acid with phosgene/bicarbonate.

  • Thermal Safety of Exothermic Reactions. Stoessel, F. (2008).[3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Foundational text on calculating

    
     and MTSR for scale-up.
    
    
  • Safe Handling of Triphosgene. Cotarca, L., et al. (2017).[5] Organic Process Research & Development. Detailed safety protocols for phosgene equivalents in industrial synthesis.

  • Control of Exothermic Reactions in Flow. Patsnap Eureka. (2025).[5][6][7][8][9] Control Strategies For Managing Exothermic Reactions. Modern engineering controls for heat removal.

Sources

Optimization

spectroscopic identification of impurities in 1-Methyl-2-oxoimidazolidine-4-carboxylic acid samples

Topic : Spectroscopic Identification of Impurities in 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Samples Role : Senior Application Scientist Audience : Researchers, Scientists, Drug Development Professionals Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic : Spectroscopic Identification of Impurities in 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Samples Role : Senior Application Scientist Audience : Researchers, Scientists, Drug Development Professionals

Technical Support Center: Impurity Profiling & Spectroscopic Analysis

Subject : Troubleshooting Guide for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (MOCA) Analysis

Welcome to the technical support hub for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid . As a structural analog of pyroglutamic acid and a critical intermediate in the synthesis of ACE inhibitors like Imidapril, the purity of this scaffold is paramount.

This guide moves beyond basic characterization, focusing on the forensic identification of impurities —specifically the unreacted starting material (BMAA), hydrolysis byproducts, and solvent contaminants—using NMR, IR, and MS workflows.

Part 1: Diagnostic Workflow & Impurity Pathways

Before interpreting spectra, it is critical to understand where impurities originate. The synthesis typically involves the cyclization of (S)-2-amino-3-(methylamino)propionic acid (BMAA) using a carbonyl source (e.g., phosgene, triphosgene, or CDI).

Figure 1: Synthesis and Impurity Generation Pathway This diagram maps the critical control points where impurities are introduced.

G SM Starting Material (BMAA) (S)-2-amino-3-(methylamino) propionic acid Intermediate Uncyclized Carbamoyl Intermediate SM->Intermediate Acylation Reagent Carbonyl Source (Phosgene/CDI) + Base (NaHCO3) Reagent->Intermediate Intermediate->SM Degradation Product Target Product (S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic acid Intermediate->Product Cyclization (-HCl/-Imid) Impurity_Hyd Hydrolysis Impurity (Ring Opening) Product->Impurity_Hyd Acid/Base Hydrolysis Impurity_Solv Residual Solvents (Acetonitrile/Toluene) Product->Impurity_Solv Recrystallization Trapping

Caption : Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid showing origins of BMAA carryover and hydrolysis degradants.

Part 2: Spectroscopic Troubleshooting (Q&A)

Section A: NMR Anomalies & Structural Confirmation

Q1: I observe a secondary set of signals in the 1H NMR spectrum. Is this a regioisomer or an impurity?

Diagnosis: If you see a "shadow" set of peaks, particularly duplicated N-methyl singlets or CH multiplets, consider two possibilities: Rotamers or Residual Starting Material (BMAA) .

  • Scenario A: Rotamers (Conformational Isomers)

    • Mechanism : The 1-Methyl-2-oxoimidazolidine-4-carboxylic acid molecule can exist in distinct conformers in solution due to ring puckering or hydrogen bonding networks, though this is less pronounced in DMSO-d6 than in the solid state [1].

    • Test : Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50-60°C), they are rotamers.

  • Scenario B: BMAA Contamination (Unreacted Starting Material)

    • Mechanism : Incomplete cyclization leaves the linear amino acid.

    • Key Differentiator : Look for the N-Methyl shift .

      • Target Product : N-Me attached to a Urea nitrogen appears downfield (~2.7–2.8 ppm) due to the electron-withdrawing carbonyl.

      • BMAA (Impurity) : N-Me attached to an amine appears more upfield (~2.3–2.5 ppm) unless protonated (salt form).

      • Alpha-Proton : The CH proton at position 4 (next to COOH) will shift significantly upon ring closure.

Q2: How do I definitively distinguish the product from Pyroglutamic Acid using 13C NMR?

Technical Insight: Both compounds contain a 5-membered lactam-like ring and a carboxylic acid, but the carbonyl environments are distinct.

FeatureTarget: 1-Methyl-2-oxoimidazolidine-4-COOHContaminant: Pyroglutamic Acid
Core Structure Cyclic Urea (N-CO-N)Lactam (Amide) (N-CO-C)
Carbonyl (Ring) ~158 - 162 ppm (Urea C=O)~175 - 180 ppm (Amide C=O)
Carbonyl (Acid) ~172 - 175 ppm ~172 - 175 ppm
N-Methyl Present (~30-35 ppm)Absent (unless N-methylated)
  • Action : Check the 150–165 ppm region. A signal here confirms the Urea motif. If you only see peaks >170 ppm, you likely have an amide (pyroglutamic analog) or ring-opened hydrolysis product [2].

Section B: Infrared (IR) Spectroscopy Challenges

Q3: The Carbonyl region in my IR spectrum is broad. How can I verify the cyclic urea structure?

Analysis: Carboxylic acids often cause broad OH stretching (2500–3300 cm⁻¹) that can obscure other features, and their C=O stretch can overlap with the ring carbonyl.

  • Diagnostic Bands :

    • Urea C=O Stretch : Look for a strong band at 1650–1700 cm⁻¹ . Cyclic ureas typically absorb at lower frequencies than 5-membered lactams due to ring strain and resonance [3].

    • Acid C=O[1] Stretch : Typically appears at 1700–1730 cm⁻¹ .

    • Resolution Strategy : If the bands overlap into one broad peak, prepare a sodium salt of the sample (neutralize with NaOD/D2O for IR or just NaOH wash).

      • The Acid C=O will shift to ~1550–1600 cm⁻¹ (carboxylate).

      • The Urea C=O will remain at ~1650–1700 cm⁻¹, revealing two distinct peaks.

Section C: Mass Spectrometry (MS) & Fragmentation

Q4: I see a mass peak at [M-18] in my LC-MS. Is this significant?

Explanation: Yes. The molecular weight of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is 144.13 g/mol .

  • [M+H]+ : 145 m/z.

  • [M-18] (127 m/z) : This typically indicates the loss of water. While common in carboxylic acids, in this specific scaffold, it can also suggest thermal dehydration to an anhydride species in the source, or if the sample is actually the starting material (BMAA) cyclizing in-source.

  • [M-44] or [M-45] : Loss of CO2 or COOH. This is a characteristic fragmentation of the carboxylic acid moiety.

Impurity Flag : If you see a strong peak at 119 m/z (in positive mode), suspect (S)-2-amino-3-(methylamino)propionic acid (BMAA) (MW ~118).

  • BMAA [M+H]+ = 119.

  • Target [M+H]+ = 145.

  • Note: BMAA is very polar and may elute in the void volume on standard C18 columns. Use a HILIC column for retention.

Part 3: Reference Data Tables

Table 1: 1H and 13C NMR Shift Comparison (in DMSO-d6)

Use these values to benchmark your sample purity.

PositionAtomTarget Compound (δ ppm)Impurity: BMAA (Starting Material)
N-Methyl 1H2.70 (s) 2.3 - 2.5 (s)
13C30.5 ~32 - 35
Ring C5 (CH2) 1H3.2 - 3.5 (m) 2.8 - 3.1 (m)
13C48.0 ~45 - 50
Ring C4 (CH) 1H4.1 - 4.3 (dd) 3.5 - 3.8 (m)
13C52.5 ~55
Urea C=O 13C160.2 ABSENT
Acid C=O 13C173.5 170 - 172

Note: Shifts are approximate and pH-dependent. Data synthesized from structural analogs and primary literature [1][4].

Table 2: Common Solvent Impurities

Residual solvents from synthesis/recrystallization.

Solvent1H NMR Signal (DMSO-d6)Origin
Acetonitrile 2.07 (s)Recrystallization solvent [1]
Toluene 2.30 (s), 7.1-7.3 (m)Phosgene carrier solvent
Water 3.33 (broad s)Hygroscopic absorption / Reaction byproduct

References

  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024).[2][3] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid . Molbank, 2024(2), M1835.[2][3][4] [Link][2][5]

  • Regulska, K., & Stanisz, B. (2013).[6] Kinetics and mechanism of solid state imidapril hydrochloride degradation and its degradation impurities identification . Open Chemistry, 11(5), 754-762.[4] [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives . [Link]

  • National Center for Biotechnology Information. (2025).[6][7][8][9] PubChem Compound Summary for CID 5464343, Imidapril . [Link]

Sources

Troubleshooting

Technical Support Center: Cost-Effective Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the cost-effective synthesis of 1-Methyl-2-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the cost-effective synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid. The content is structured to address common challenges and provide practical, field-proven solutions.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, focusing on cost-effective and efficient methodologies.

Q1: What are the primary cost-effective synthesis routes for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid?

The most commonly cited method involves the cyclization of a diamine precursor, (S)-2-amino-3-(methylamino)propionic acid, using a carbonylating agent. The choice of this agent is a critical factor in the overall cost and safety of the synthesis. The two main approaches are:

  • Phosgene-Mediated Synthesis: This is a well-documented and reliable method that utilizes phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][2][3][4] While effective, the high toxicity and handling requirements of phosgene can contribute to operational costs.

  • Phosgene-Free Synthesis: Alternative, safer, and potentially more cost-effective methods utilize reagents like urea, carbon dioxide, or diisocyanates to form the cyclic urea structure.[5][6] These methods are gaining traction due to their reduced hazard profile.

Q2: What are the critical reaction parameters to control for a successful synthesis?

Regardless of the chosen route, several parameters are crucial for maximizing yield and purity:

  • Temperature: Careful temperature control is essential. For instance, in phosgene-based syntheses, the reaction is often initiated at low temperatures (ice bath) and then allowed to warm to room temperature.[1] For urea-based methods, specific heating stages are required to first form an intermediate and then facilitate cyclization.[5]

  • pH: Maintaining the correct pH is critical, especially when dealing with amino acid starting materials. In the phosgene method, an excess of a base like sodium bicarbonate (NaHCO₃) is used to neutralize the HCl generated during the reaction.[1][2][3]

  • Stoichiometry of Reagents: The molar ratio of reactants must be carefully controlled to prevent side reactions and ensure complete conversion. For example, in the phosgene method, an excess of the carbonylating agent is typically used.[1]

  • Reaction Time: Monitoring the reaction to completion is key. Insufficient reaction time will result in a lower yield, while excessively long times can lead to product degradation or side product formation.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and cost-effective method for monitoring the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the formation of the product and any significant byproducts.[7] When using TLC with amine-containing compounds, it's often beneficial to use a mobile phase containing a small amount of a basic modifier, like triethylamine, to reduce tailing.

Q4: What are the most effective and scalable methods for purifying 1-Methyl-2-oxoimidazolidine-4-carboxylic acid?

Given that the product is a water-soluble carboxylic acid, a multi-step purification process is typically required:

  • Ion-Exchange Chromatography: This is a crucial step to separate the carboxylic acid product from inorganic salts (like NaCl formed during the reaction) and unreacted basic starting materials. A strongly acidic cation exchange resin (H⁺ form) is used to retain the sodium salt of the product, which is then eluted as the free acid.[1][3]

  • Recrystallization: After ion exchange and removal of the solvent (e.g., by lyophilization), recrystallization from a suitable solvent, such as hot acetonitrile, is an effective way to obtain the final product in high purity.[1][3]

  • Acid-Base Extraction: For water-insoluble carboxylic acids, a common purification technique involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral and basic impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[8] While the target molecule is water-soluble, this principle can be adapted in certain purification strategies.

PART 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Recommended Solution
Incomplete Reaction - Verify the quality and reactivity of your starting materials and reagents. - Ensure proper control of reaction temperature and pH.[1][5] - Extend the reaction time and monitor closely using TLC or HPLC.
Product Degradation - Avoid excessive heating during the reaction and work-up. - Be mindful of the hydrolytic stability of intermediates, especially if using methods involving acylimidazoles.[9]
Inefficient Cyclization - If using a phosgene-free route with urea, ensure the two-stage heating process is followed correctly to first form the intermediate before cyclization.[5] - Consider the use of a catalyst if applicable to the chosen method. Some syntheses of cyclic ureas benefit from catalysts.[6]
Losses During Work-up - The product is water-soluble, so avoid excessive washing of the aqueous phase with organic solvents.[1] - Ensure the ion-exchange column is properly conditioned and that the elution is complete.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Recommended Solution
Unreacted Starting Material - Optimize the stoichiometry of the reactants, potentially using a slight excess of the cyclizing agent. - Increase the reaction time to ensure complete conversion.
Side-Product Formation (e.g., Linear Polycondensation) - This is more common in methods for larger cyclic ureas but can occur if reaction conditions are not optimal.[5] - Maintain a suitable concentration of reactants; high dilution can sometimes favor cyclization over polymerization.
Residual Inorganic Salts - Improve the efficiency of the ion-exchange chromatography step. Ensure the column has sufficient capacity and is washed thoroughly.[1]
Solvent Impurities - Use high-purity solvents for both the reaction and the recrystallization.

Problem 3: Difficulty with Product Isolation and Purification

Possible Cause Recommended Solution
Product is Highly Water-Soluble - After the reaction, if in an aqueous medium, proceed directly to ion-exchange chromatography to avoid difficult extractions.[1] - Use lyophilization (freeze-drying) to remove water after ion exchange, as this can prevent product degradation that might occur with heating.[1]
Ineffective Recrystallization - Experiment with different solvent systems for recrystallization. Acetonitrile is reported to be effective.[1][3] - Ensure the crude product is sufficiently pure before attempting recrystallization, as high levels of impurities can inhibit crystal formation.
Product Oiling Out During Recrystallization - This can happen if the solvent is not ideal or if the solution is cooled too quickly. Try a slower cooling rate or a different solvent system.

PART 3: Detailed Experimental Protocols

Protocol 1: Phosgene-Mediated Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

This protocol is adapted from documented literature procedures.[1][3]

Safety Warning: Phosgene is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.0 eq) in deionized water.

  • Reaction: Cool the solution in an ice bath. Add sodium bicarbonate (10.0 eq) portion-wise, ensuring the temperature remains low.

  • Addition of Phosgene: Slowly add a 20% solution of phosgene in toluene (3.5 eq) via the dropping funnel over a period of 30-60 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 22-24 hours.

  • Work-up:

    • Prepare a column with a strongly acidic ion-exchange resin (e.g., Dowex 50WX2-100) in its H⁺ form.

    • Pass the aqueous phase of the reaction mixture through the prepared column.

    • Elute the product with deionized water.

    • Combine the filtrate and washings.

  • Isolation and Purification:

    • Lyophilize the aqueous solution to obtain the crude product as a solid.

    • Recrystallize the crude solid from hot acetonitrile to yield pure (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

Protocol 2: Proposed Cost-Effective, Phosgene-Free Synthesis using Urea

This proposed protocol is based on general methods for synthesizing cyclic ureas from diamines and urea.[5][6] Optimization will be required for this specific substrate.

  • Intermediate Formation:

    • In a round-bottom flask, combine (S)-2-amino-3-(methylamino)propionic acid (1.0 eq) and urea (1.0-1.1 eq).

    • Heat the mixture to 120-140°C. Ammonia gas will be liberated. Continue heating until approximately one mole of ammonia per mole of diamine has evolved. This can be monitored by weight loss or by trapping the evolved ammonia.

  • Cyclization:

    • To the resulting intermediate, add a high-boiling point, inert solvent (e.g., dimethylformamide or dimethyl sulfoxide).

    • Slowly heat the mixture to 160-200°C to induce cyclization.

  • Work-up and Purification:

    • After cooling, the solvent can be removed under reduced pressure.

    • The crude product can then be purified using the ion-exchange chromatography and recrystallization steps outlined in Protocol 1.

PART 4: Data and Visualizations

Table 1: Comparison of Synthesis Routes

Parameter Phosgene-Mediated Synthesis Proposed Urea-Based Synthesis
Primary Reagents (S)-2-amino-3-(methylamino)propionic acid, Phosgene, Sodium Bicarbonate(S)-2-amino-3-(methylamino)propionic acid, Urea
Reported Yield ~70%[1]Potentially moderate to high, requires optimization
Safety Concerns High (Phosgene is extremely toxic)Low (Urea and ammonia are the main chemicals of concern)
Cost of Reagents Moderate to High (due to phosgene and handling costs)Low (Urea is an inexpensive commodity chemical)
Scalability Can be challenging due to the hazards of phosgeneMore readily scalable
Byproducts HCl (neutralized), CO₂Ammonia

Diagram 1: Phosgene-Mediated Synthesis Workflow

cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Material: (S)-2-amino-3-(methylamino)propionic acid B Add NaHCO3 in water A->B C Cool to 0°C B->C D Slowly add Phosgene in Toluene C->D E Stir at RT for 22-24h D->E F Ion-Exchange Chromatography (Dowex H+ form) E->F Aqueous Phase G Lyophilization F->G H Recrystallization (Hot Acetonitrile) G->H I Final Product: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid H->I

Caption: Workflow for the phosgene-mediated synthesis.

Diagram 2: Proposed Phosgene-Free Synthesis Pathway

G start Starting Material: (S)-2-amino-3-(methylamino)propionic acid + Urea step1 Heat to 120-140°C (Intermediate Formation) start->step1 - NH3 step2 Add Solvent & Heat to 160-200°C (Cyclization) step1->step2 product Crude Product step2->product purification Purification (Ion Exchange & Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Proposed phosgene-free synthesis pathway using urea.

PART 5: References

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

  • ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from...[Link]

  • ResearchGate. (2024). (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]

  • Google Patents. (1993). EP0558189A1 - A two-step method for preparing cyclic-ureas.

  • Preprints.org. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]

  • Reddit. (2022). Nothing has been working for this synthesis-HELP. [Link]

  • Prime Scholars. (n.d.). Synthesis of Stable Imidapril Hydrochloride. [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • RSC Publishing. (2018). Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. [Link]

  • Google Patents. (1995). US5387713A - Process for purification of carboxylic acids.

Sources

Optimization

impact of starting material quality on 1-Methyl-2-oxoimidazolidine-4-carboxylic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid. This resource, developed by our Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid. This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during synthesis, with a specific focus on the critical impact of starting material quality. Our goal is to provide you with the causal logic behind experimental choices and self-validating protocols to ensure robust and reproducible outcomes.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, particularly when using (S)-2-amino-3-(methylamino)propionic acid hydrochloride as the starting material in a reaction with phosgene or a phosgene equivalent.[1][2][3]

Q1: Why is my reaction yield significantly lower than expected or highly variable between batches?

A1: Low or inconsistent yields are frequently traced back to the quality and handling of the primary starting material, (S)-2-amino-3-(methylamino)propionic acid hydrochloride.

  • Potential Cause 1: Presence of Nucleophilic Impurities.

    • Explanation: The starting material, an amino acid derivative, can contain other amino acids or amine-containing impurities. These impurities will competitively react with the phosgenating agent (e.g., phosgene, triphosgene, or N,N'-Carbonyldiimidazole), leading to the formation of undesired urea or carbamate byproducts.[4] This side reaction consumes your key reagent and complicates the purification of the desired product.

    • Troubleshooting Steps:

      • Qualify a New Batch: Never assume a new lot of starting material is identical to the last. Perform routine quality control.

      • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spec) to quantify the purity of the starting material. Look for the presence of additional peaks that could correspond to impurities.

      • Structural Confirmation: Run a ¹H and ¹³C NMR spectrum. This will not only confirm the identity of the starting material but can also reveal the presence of significant organic impurities that may not be visible by HPLC.

  • Potential Cause 2: Incorrect Stoichiometry Due to Water Content.

    • Explanation: Amino acid hydrochlorides are often hygroscopic and can contain variable amounts of water. If you calculate stoichiometry based on the anhydrous molecular weight, you will be under-charging the key starting material, leading directly to lower yields.

    • Troubleshooting Steps:

      • Karl Fischer Titration: This is the gold standard for accurately determining water content in solid samples.

      • Adjust Mass Calculations: Adjust the mass of the starting material used in the reaction to account for the measured water content, ensuring a true 1:1 molar ratio with your limiting reagent.

  • Potential Cause 3: Degradation of Starting Material.

    • Explanation: Improper storage (e.g., exposure to humidity or high temperatures) can lead to degradation of the amino acid starting material.

    • Troubleshooting Steps:

      • Storage Conditions: Store the material in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon).

      • Re-analysis: If a container has been opened multiple times over a long period, re-verify its purity and water content before use.

Q2: My final product is difficult to purify, showing persistent impurities. What could be the cause?

A2: Purification challenges, such as byproducts that are difficult to separate, often originate from subtle issues with the starting materials that initiate parallel reaction pathways.

  • Potential Cause 1: Enantiomeric Impurity.

    • Explanation: The synthesis is stereospecific, targeting the (S)-enantiomer. If your starting material, (S)-2-amino-3-(methylamino)propionic acid HCl, is contaminated with the (R)-enantiomer, you will form a diastereomeric mixture of products upon reaction. These can be very difficult to separate by standard chromatography or recrystallization.

    • Troubleshooting Steps:

      • Chiral HPLC Analysis: Use a chiral HPLC column to determine the enantiomeric excess (e.e.) of your starting material. An e.e. of >99% is typically required.

      • Polarimetry: While less precise than chiral HPLC, measuring the specific rotation of the starting material can be a quick check for gross enantiomeric contamination when compared against a known standard.

  • Potential Cause 2: Reactive Impurities in Solvents or Reagents.

    • Explanation: The quality of all reagents, not just the primary starting material, is critical. For instance, using dichloromethane (DCM) stabilized with methanol in a reaction involving N,N'-Carbonyldiimidazole (CDI) can lead to the formation of undesired ethyl carbamates.[5] Similarly, amines present as impurities in solvents like THF or dioxane can react to form urea byproducts.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Always use anhydrous, high-purity solvents appropriate for your reaction chemistry.

      • Verify Reagent Quality: Ensure your phosgenating agent and any bases (e.g., triethylamine, NaHCO₃) are of high purity and free from contamination.[1] For example, aged triethylamine can contain diethylamine, which is a nucleophilic impurity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues related to starting material quality.

TroubleshootingWorkflow Problem Problem Encountered (e.g., Low Yield, Impure Product) SM_Check Step 1: Verify Starting Material Quality Problem->SM_Check Purity Purity Check (HPLC, NMR) SM_Check->Purity Water Water Content Check (Karl Fischer) SM_Check->Water Chiral Chiral Purity Check (Chiral HPLC) SM_Check->Chiral Pass All Specs Pass? Purity->Pass Water->Pass Chiral->Pass Requalify Solution: Source/Purify High-Quality Material Pass->Requalify No Reagent_Check Step 2: Check Other Reagents & Solvents Pass->Reagent_Check Yes Requalify->SM_Check Success Problem Resolved Requalify->Success Other_Issues Investigate Other Process Parameters (Temp, Time, Stoich.) Reagent_Check->Other_Issues

Caption: A logical workflow for troubleshooting synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for (S)-2-amino-3-(methylamino)propionic acid hydrochloride for this synthesis?

A1: The CQAs are the physical, chemical, and biological characteristics that must be within an appropriate limit to ensure the desired product quality. For this specific synthesis, the following are paramount:

Critical Quality AttributeRecommended MethodAcceptance CriteriaRationale
Identity ¹H NMR, ¹³C NMR, FTIRConforms to reference spectrumEnsures the correct molecular structure is present.
Assay/Purity HPLC-UV or LC-MS≥ 99.0%Minimizes the presence of organic impurities that can cause side reactions.
Enantiomeric Purity Chiral HPLC≥ 99.0% e.e. (S-isomer)Prevents formation of hard-to-separate diastereomeric products.
Water Content Karl Fischer Titration≤ 0.5%Ensures accurate stoichiometry and prevents potential side reactions catalyzed by water.
Residual Solvents GC-HS (Gas Chromatography-Headspace)Per ICH Q3C limitsSolvents can be reactive impurities or affect reaction kinetics.
Q2: How does a primary amine impurity in my starting material affect the reaction?

A2: This is a critical failure mode. The synthesis relies on the reaction between a secondary amine and a primary amine within the same molecule with a phosgenating agent to form the cyclic urea. If a simple primary amine impurity (e.g., methylamine) is present, it will react with the phosgenating agent to form an isocyanate, which then rapidly reacts with another amine to form a symmetrical or unsymmetrical urea byproduct, consuming two equivalents of the amine and one of the phosgenating agent.

SideReaction SM (S)-2-amino-3-(methylamino) propionic acid HCl Product Desired Product: 1-Methyl-2-oxoimidazolidine- 4-carboxylic acid SM->Product + COCl₂ Phosgene Phosgene (COCl₂) Phosgene->Product Byproduct Side Product: Symmetrical Urea (R-NH-CO-NH-R) Phosgene->Byproduct Impurity Primary Amine Impurity (e.g., R-NH₂) Impurity->Byproduct + COCl₂ + R-NH₂

Caption: Impact of a primary amine impurity on the main reaction.

Q3: Are there safer alternatives to phosgene, and does starting material quality still matter?

A3: Yes, due to the high toxicity of phosgene, safer alternatives are commonly used. These include solid triphosgene (a phosgene equivalent) and non-phosgene reagents like N,N'-Carbonyldiimidazole (CDI).[4] However, the critical importance of starting material quality remains unchanged. These reagents are still highly reactive towards nucleophilic impurities. For instance, when using CDI, any primary or secondary amine impurities will react to form undesired ureas, and residual water or alcohol will consume the CDI to form imidazole and CO₂ or carbamates, respectively.[5][6] The fundamental principles of competitive side reactions remain the same regardless of the phosgenating agent used.

Experimental Protocols

Protocol: QC Testing of a New Batch of (S)-2-amino-3-(methylamino)propionic acid HCl

This protocol provides a standardized method for qualifying a new batch of starting material before its use in synthesis.

1. Objective: To verify the identity, purity, and water content of a new batch of (S)-2-amino-3-(methylamino)propionic acid hydrochloride.

2. Materials & Equipment:

  • (S)-2-amino-3-(methylamino)propionic acid HCl sample

  • Reference standard (if available)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • NMR spectrometer (≥400 MHz)

  • Karl Fischer titrator

  • Deuterium oxide (D₂O)

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

3. Procedure:

  • Part A: Purity Analysis by HPLC

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Sample Preparation: Accurately weigh ~10 mg of the starting material and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL solution.

    • HPLC Conditions (Example):

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detector Wavelength: 210 nm

      • Gradient: 0-100% Mobile Phase B over 20 minutes.

    • Analysis: Inject the sample. Integrate all peaks and calculate the purity by area percent. The main peak should correspond to the starting material.

  • Part B: Identity Confirmation by ¹H NMR

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O.

    • Acquisition: Acquire a ¹H NMR spectrum.

    • Analysis: Compare the obtained spectrum with a reference spectrum or literature data to confirm the chemical shifts and coupling constants characteristic of the molecule's protons. Check for unexpected signals that may indicate impurities.

  • Part C: Water Content by Karl Fischer Titration

    • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Sample Analysis: Accurately weigh an appropriate amount of the starting material (typically 50-100 mg) and add it to the titration vessel.

    • Titration: Run the titration until the endpoint is reached. The instrument will report the water content as a percentage.

    • Replicates: Perform the measurement in triplicate to ensure accuracy.

4. Acceptance Criteria: The batch is accepted for use if it meets the pre-defined specifications outlined in the CQA table (see FAQ 1).

References

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. Available from: [Link]

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. Available from: [Link]

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Preprints.org. Available from: [Link]

  • Havale, S. H., et al. (n.d.). Synthesis of Stable Imidapril Hydrochloride. Prime Scholars. Available from: [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available from: [Link]

  • Eastgate, M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1235-1250. Available from: [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Arkivoc, 2011(1), 158-183. Available from: [Link]

  • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1737. Available from: [Link]

  • Unknown. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc, 2012(6), 304-316. Available from: [Link]

  • Reddy, G. N., et al. (2020). Design and synthesis of novel tetrahydrofuran cyclic urea derivatives as androgen receptor antagonists. Journal of Chemical Sciences, 132(1), 136. Available from: [Link]

  • Schneider, S., et al. (2000). Preparation of cyclic urea derivatives. Google Patents.
  • Organic Syntheses Procedure. (n.d.). Available from: [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. Available from: [Link]

  • Merlic, C. A., & Burns, E. E. (1995). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry, 490(1-2), C1-C4. Available from: [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(9), 1475-1490. Available from: [Link]

  • Reddit. (2022). Nothing has been working for this synthesis-HELP. r/chemistry. Available from: [Link]

Sources

Troubleshooting

removing residual solvents from 1-Methyl-2-oxoimidazolidine-4-carboxylic acid

Technical Support Case #8492: Residual Solvent Removal for 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (ICH Q3C Compliance...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Residual Solvent Removal for 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (ICH Q3C Compliance Critical)[1]

Executive Summary: The "Sticky Lattice" Problem

Researchers working with 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA) often encounter persistent solvent retention despite extended vacuum drying.[1] This is not a failure of your equipment but a characteristic of the molecule's supramolecular chemistry.

MOCA contains both a urea moiety (strong H-bond donor/acceptor) and a carboxylic acid .[1] In the solid state, these functional groups form tight helical assemblies or intermolecular networks that can physically entrap solvent molecules—particularly water, acetonitrile, and alcohols—within the crystal lattice. Standard vacuum drying often fails because it removes surface solvent but cannot overcome the lattice energy holding the "inclusion" solvent.

This guide provides a tiered troubleshooting approach to break these interactions without degrading your compound.

Phase 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify the nature of your residual solvent. Use the flowchart below to determine the correct removal strategy.

SolventRemovalStrategy Start Identify Residual Solvent (via 1H-NMR or GC-HS) Water Solvent: Water Start->Water PolarOrganic Solvent: MeOH, EtOH, Acetonitrile (ACN) Start->PolarOrganic HighBoiler Solvent: DMSO, DMF, Acetic Acid Start->HighBoiler Lyophilization Protocol A: Lyophilization (Sublimation) Water->Lyophilization Best Method LatticeCheck Is solvent trapped in Crystal Lattice? PolarOrganic->LatticeCheck Azeotrope Protocol B: Azeotropic Distillation (Entrainment) HighBoiler->Azeotrope Required LatticeCheck->Azeotrope No (Surface adsorption) Reslurry Protocol C: Reslurrying/Digestion (Lattice Breaking) LatticeCheck->Reslurry Yes (Sharp DSC endotherm)

Figure 1: Decision matrix for selecting the appropriate solvent removal technique based on solvent type and entrapment mechanism.[1]

Phase 2: Technical Protocols

Protocol A: Lyophilization (For Water Removal)

Best for: Removing water when the compound forms a hydrate or sticky gum.

The Science: MOCA is highly polar. Direct vacuum drying from a wet solid often leads to "case hardening," where a dry crust forms, trapping moisture inside. Lyophilization freezes the structure, preventing collapse and allowing water to sublime.

Step-by-Step:

  • Dissolution: Dissolve MOCA in the minimum amount of HPLC-grade water. If the solution is hazy, filter through a 0.22 µm PVDF membrane.

  • Freezing: Flash freeze the solution using liquid nitrogen or a dry ice/acetone bath. Critical: Ensure a thin shell freeze to maximize surface area.

  • Primary Drying: Set condenser temperature to <-50°C and vacuum to <0.1 mbar. Maintain for 24-48 hours.

  • Secondary Drying: Once the ice is gone, raise the shelf temperature to 25°C for 4-6 hours to desorb bound water.

Protocol B: Azeotropic Distillation (For Acetic Acid/Toluene)

Best for: High-boiling solvents or breaking solvent-solute H-bonds.[1]

The Science: Acetic acid and toluene have high boiling points or strong affinity for the MOCA ring. Adding an "entrainer" solvent forms a lower-boiling binary or ternary azeotrope, carrying the stubborn solvent out during distillation.[2][3]

Table 1: Recommended Entrainers for MOCA

Residual SolventRecommended EntrainerAzeotrope BP (°C)Composition (% Entrainer)
Water Ethanol78.1°C95.6%
Water Toluene85.0°C79.8%
Acetic Acid Toluene100.6°C72.0%
Acetic Acid Heptane91.7°C67.0%
Acetonitrile Methanol63.5°C19.0%

Step-by-Step:

  • Suspend: Suspend your crude MOCA in 10-20 volumes of the Entrainer (e.g., Toluene for Acetic Acid removal).[1]

  • Reflux: Heat to reflux for 30-60 minutes. This helps liberate trapped solvent from the solid matrix.

  • Distill: Slowly distill off the solvent at atmospheric pressure or mild vacuum.

  • Repeat: Repeat the process 2-3 times (known as "chasing" the solvent).[3]

  • Final Dry: Remove the final entrainer residue via standard vacuum drying (40°C, <10 mbar).

Protocol C: Reslurrying / Digestion (For Lattice Entrapment)

Best for: Acetonitrile or Alcohols trapped in the crystal structure.

The Science: If MOCA was recrystallized from Acetonitrile (ACN), ACN molecules might be integral to the crystal lattice (solvates). Heating alone won't work without melting the compound. "Digestion" involves stirring the solid in a solvent that does not dissolve the compound but does dissolve the impurity, allowing the lattice to reorganize and release the trapped solvent.

Step-by-Step:

  • Selection: Choose a solvent in which MOCA is insoluble but the residual solvent is miscible (e.g., Diethyl Ether, MTBE, or cold Isopropanol).

  • Slurry: Add MOCA to the solvent (10 mL/g) and stir vigorously.

  • Energy Input:

    • Option 1 (Thermal): Heat to 40-50°C for 2 hours, then cool to room temp.

    • Option 2 (Mechanical): Use an ultrasonic bath for 30 minutes to physically disrupt agglomerates.

  • Filtration: Filter the solid and wash with fresh non-solvent.

  • Dry: Vacuum dry at 40°C.

Phase 3: Troubleshooting & FAQ

Q: I see a melting point depression. Is my compound decomposing?

  • A: Not necessarily. Residual solvents, especially acetic acid or water, act as impurities that lower the melting point (Raoult's Law). If your MP is 145°C instead of 153-155°C, remove the solvent first before assuming decomposition. However, avoid drying temperatures >80°C as urea derivatives can degrade or cyclize further at high heat.

Q: Can I use heat alone to remove Acetonitrile?

  • A: Often, no. Acetonitrile can form stable solvates with cyclic ureas. Heating might only drive off surface solvent. If 1H-NMR shows a sharp singlet at ~2.07 ppm that doesn't decrease with vacuum, you have a solvate.[1] Use Protocol C (Reslurrying in MTBE) to break the solvate.

Q: My sample turned into a gum/oil during drying.

  • A: You likely have significant water content or residual acid, which depresses the glass transition temperature (Tg).

    • Fix: Redissolve in water and perform Protocol A (Lyophilization) . Do not try to heat the gum; it will likely degrade.

Q: What are the safety limits for these solvents?

  • A: Refer to ICH Q3C (R8) guidelines for pharmaceutical compliance.

Table 2: ICH Q3C Limits for Common Solvents

SolventClassPDE (mg/day)Concentration Limit (ppm)
Acetonitrile Class 24.1410
Toluene Class 28.9890
Methanol Class 230.03000
Acetic Acid Class 350.05000
Ethanol Class 350.05000

References

  • Dey, A. L., et al. (2024).[1][4] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[1][4][5][6][7][8][9][10][11][12] Molbank, 2024(2), M1835.[1][4] Link

    • Citation Context: Describes the synthesis, crystal structure (helical assemblies)
  • International Council for Harmonisation (ICH). (2021).[1] Impurities: Guideline for Residual Solvents Q3C(R8). Link

    • Citation Context: Establishes the permissible limits (ppm) for residual solvents in pharmaceutical substances.
  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Citation Context: General reference for handling polar carboxylic acid derivatives and standard purific
  • Caira, M. R. (1998).[1] Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163-208.

    • Citation Context: Explains the mechanism of solvent inclusion in crystal lattices (solvates)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid vs. Pyroglutamic Acid

[1][2] Executive Summary This guide provides a technical comparison between the synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOICA) and its structural analog, Pyroglutamic acid (pGlu) . While pGlu is a nat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison between the synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOICA) and its structural analog, Pyroglutamic acid (pGlu) . While pGlu is a naturally occurring lactam derived from glutamic acid, MOICA is a synthetic cyclic urea scaffold used as a bioisostere in medicinal chemistry (e.g., in the ACE inhibitor Imidapril).

Key Takeaway: The synthesis of pGlu is a model of "green chemistry," utilizing thermal dehydration of a commodity chemical. In contrast, MOICA requires precision synthesis using activated carbonyl sources (e.g., phosgene) and substituted diamine precursors, offering unique hydrogen-bonding capabilities that justify the increased synthetic complexity.

Structural & Functional Analysis

Before detailing the synthesis, it is critical to understand why a researcher would choose the synthetic MOICA scaffold over the natural pGlu scaffold.

FeaturePyroglutamic Acid (pGlu)1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (MOICA)
Core Scaffold

-Lactam (Cyclic Amide)
Cyclic Urea (2-Oxoimidazolidine)
H-Bonding 1 Donor (NH), 2 Acceptors (C=O)1 Donor (COOH)*, 3 Acceptors (2x C=O, 1x N-Me)
Electronic Character Standard Amide resonanceUrea resonance (Planar, electron-rich)
pKa (COOH) ~3.3~3.5 (Modulated by urea ring)
Medicinal Utility Natural N-terminal cap, TRH analogACE Inhibitor scaffold, constrained peptide mimic

*Note: In MOICA, the ring nitrogen is methylated (


-Me), removing the ring NH donor found in unsubstituted ureas, leaving the carboxylic acid OH as the primary donor.

Synthesis of Pyroglutamic Acid (The Benchmark)

The synthesis of pyroglutamic acid represents the "Gold Standard" for atom economy and scalability. It relies on the spontaneous intramolecular cyclization of L-glutamic acid.

Protocol A: Thermal Dehydration (Industrial Standard)

This method is used for multi-ton scale production. It is solvent-free (or uses water) and requires no exotic reagents.

  • Precursor: L-Glutamic Acid (Commodity chemical).

  • Mechanism: Nucleophilic attack of the

    
    -amino group on the 
    
    
    
    -carboxylic acid, followed by loss of water.

Step-by-Step Methodology:

  • Suspension: Suspend L-Glutamic acid in distilled water (1:1 w/v).

  • Heating: Heat the mixture in an autoclave or pressure vessel to 135–140°C for 3–5 hours.

  • Cyclization: The reaction proceeds thermally without catalyst.

    • Reaction:

      
      
      
  • Purification: The solution is decolorized with activated charcoal, filtered, and concentrated under vacuum.

  • Crystallization: Cool to 4°C to precipitate L-pyroglutamic acid.

  • Yield: >90% (High purity).

Critical Insight: This process has 100% atom economy relative to the desired dehydration product and produces only water as a byproduct.

Synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (The Challenger)[2][3]

Synthesizing the urea analog MOICA is significantly more challenging. It requires constructing the cyclic urea ring from an acyclic diamine precursor using a "C1" carbonyl source.

Protocol B: Phosgenation of Diamino Acid (Direct Route)

This is the most efficient laboratory route, yielding high optical purity.

  • Precursor: (S)-2-amino-3-(methylamino)propionic acid (BMAA).[1]

  • Reagents: Phosgene (

    
    ) or Triphosgene; Sodium Bicarbonate (
    
    
    
    ).
  • Solvent: Water/Toluene biphasic system.

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.0 eq) in water.

  • Basification: Cool to 0°C and add excess

    
     (10.0 eq) to buffer the solution and scavenge HCl.
    
  • Phosgenation: Slowly add a solution of Phosgene (3.5 eq) in toluene over 30 minutes.

    • Safety Note: Phosgene is highly toxic. Use of Triphosgene (solid equivalent) is a safer alternative but requires careful stoichiometry (0.35 eq).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 18–24 hours. The diamine reacts with phosgene to close the ring.

  • Workup (Ion Exchange):

    • The product exists as a sodium salt. Pass the aqueous phase through a strongly acidic cation exchange resin (e.g., Dowex 50WX2,

      
       form).[1]
      
    • Elute with water.[1] The free acid (MOICA) elutes while

      
       is retained.
      
  • Isolation: Lyophilize the aqueous eluent to obtain the crude solid.

  • Recrystallization: Recrystallize from hot acetonitrile.

  • Yield: 80–90% (White crystalline solid).

Protocol C: Hofmann Rearrangement (Alternative Route)

Used when the diamine precursor (BMAA) is unavailable, starting instead from Asparagine.

  • Start:

    
    -Cbz-L-Asparagine.
    
  • Rearrangement: Treat with Iodosobenzene diacetate (PIDA) or Bromine/NaOH to effect the Hofmann rearrangement of the side-chain amide to an amine.

  • Cyclization: The intermediate isocyanate/amine cyclizes with the backbone nitrogen.

  • Methylation: Requires a separate methylation step if the methyl group is not pre-installed.

    • Critique: This route is longer (3-4 steps) and lower yielding than Protocol B.

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the two syntheses.

MetricPyroglutamic Acid (Protocol A)MOICA (Protocol B)
Starting Material Cost Low (Glutamic Acid)High (BMAA or Asparagine)
Reagent Safety Excellent (Water/Heat only)Poor (Phosgene is toxic; requires ventilation)
Atom Economy High (Only

lost)
Moderate (Loss of 2 HCl molecules)
Scalability Industrial (Tons)Fine Chemical (Kilograms)
Reaction Time 3–5 Hours24 Hours
Purification CrystallizationIon Exchange + Lyophilization
Stereochemistry Retained (S

S)
Retained (S

S)
Experimental Logic & Causality
  • Why Phosgene? While dangerous, phosgene (or triphosgene) is the most potent electrophile for closing cyclic ureas from diamines. Less reactive carbonates (e.g., DMC) often require high temperatures that can racemize the chiral center.

  • Why Ion Exchange? MOICA is highly water-soluble and amphoteric. Standard organic extraction (DCM/EtOAc) is inefficient for the free acid. Ion exchange allows salt-free isolation of the zwitterion/acid.

Visualizing the Pathways

The following diagram contrasts the direct thermal cyclization of pGlu with the reagent-dependent cyclization of MOICA.

SynthesisComparison Glu L-Glutamic Acid (Commodity Precursor) Heat Thermal Dehydration 140°C, H2O Glu->Heat Intramolecular Nucleophilic Attack pGlu L-Pyroglutamic Acid (Lactam Scaffold) Heat->pGlu - H2O (Green Chem) BMAA (S)-2-amino-3- (methylamino)propionic acid Phosgene Phosgene / NaHCO3 Cyclization Agent BMAA->Phosgene N-Acylation Intermediate Carbamoyl Chloride Intermediate Phosgene->Intermediate Fast MOICA MOICA (Cyclic Urea Scaffold) Intermediate->MOICA Ring Closure (- 2 HCl)

Caption: Comparative synthetic workflows. Top: The green thermal route to Pyroglutamic Acid. Bottom: The chemical reagent route to MOICA via phosgenation.

References

  • Dey, A. L., & Wyatt, P. B. (2024).[2] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[3][1][2][4] Molbank, 2024(2), M1835.[1][2]

  • Simson Pharma. (n.d.). 1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid Product Data.

  • Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213.

  • Havale, S. H., et al. (2015). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research.[4]

Sources

Comparative

A Comparative Guide to the Validation of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid and its Derivatives as Key Intermediates in Imidapril Synthesis

For researchers, scientists, and drug development professionals, the integrity of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates. In the synth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates. In the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, the validation of its core heterocyclic intermediate, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, and its derivatives is a critical control point.[1][2] This guide provides an in-depth technical comparison of the validation strategies for this intermediate, moving beyond simple characterization to explore how different synthetic choices impact the quality, purity, and stability of the final Imidapril API.

Part 1: The Synthetic Nexus: Role and Pathway of the Core Intermediate

The synthesis of Imidapril is a multi-step process where two key fragments are coupled. The (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid moiety forms the structural backbone of one of these fragments. However, its carboxylic acid group must be protected, typically as an ester, to prevent unwanted side reactions during the crucial amide bond formation (coupling) step. The choice of this ester protecting group is a key variable in the synthetic strategy.

The general synthetic workflow, highlighting the central role of our target intermediate and its ester derivatives, can be visualized as follows:

G cluster_0 Intermediate Synthesis & Protection cluster_1 API Synthesis A Starting Amino Acid ((S)-2-amino-3-(methylamino)propionic acid) B (S)-1-Methyl-2-oxoimidazolidine -4-carboxylic acid A->B Cyclization (e.g., with Phosgene) [3] C Esterified Intermediate (e.g., t-Butyl or Benzyl Ester) B->C Esterification E Coupled Imidapril Ester C->E Coupling Reaction D Second Fragment ((S)-ethyl-2-[(S)-4-methyl-2,5- dioxooxazolidin-3-yl]-4-phenylbutanoate) [4] D->E F Imidapril API E->F Deprotection (Hydrolysis) & Salt Formation

Caption: General synthetic workflow for Imidapril.

The causality for the esterification step (B -> C) is rooted in fundamental organic chemistry principles. The unprotected carboxylic acid in molecule B would interfere with the coupling reaction, which aims to form an amide bond. By converting it to an ester (C ), its reactivity is masked, allowing the desired coupling to proceed efficiently.

Part 2: Foundational Validation of the Core Intermediate

Before its conversion into a reactive ester, the quality of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid must be unequivocally established. This serves as the foundational quality benchmark. Its synthesis from (S)-2-amino-3-(methylamino)propionic acid hydrochloride using reagents like phosgene yields the target compound, which is then rigorously characterized.[1][3]

A battery of analytical techniques is employed for its structural confirmation and purity assessment.

Analytical Technique Parameter Observed Data / Interpretation Reference
¹H NMR (400 MHz, D₂O)Chemical Shifts (δ)δ 2.63 (3H, s, NMe), 3.50 (1H, dd), 3.72 (1H, t), 4.27 (1H, dd). Confirms the presence and connectivity of all non-exchangeable protons.[1]
¹³C NMR (100.6 MHz, D₂O)Chemical Shifts (δ)δ 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H). Accounts for all five unique carbon atoms in the structure.[1]
High-Resolution MS (ESI)m/zFound: 143.0458 ([M-H]⁻). Required: 143.0462. Provides definitive confirmation of the elemental composition (C₅H₈N₂O₃).[1]
Melting Point Range183–185 °C. A sharp melting point range is indicative of high purity.[1]
Optical Rotation [α]²⁴D–9.4 (c 1.02 in H₂O). Confirms the presence of the desired (S)-enantiomer, which is critical for biological activity.[1]

Part 3: A Comparative Analysis of Esterified Intermediates

The choice of ester protecting group represents a critical divergence in the synthetic route, with the most common alternatives being the tert-Butyl (t-Butyl) and Benzyl esters.[4] This choice directly influences not only the intermediate's synthesis and purification but, more importantly, the conditions required for its removal in the final step.

Featuretert-Butyl Ester Intermediate Benzyl Ester Intermediate Causality & Field Insight
Synthesis Esterification of the core acid with isobutylene.Benzylation of the core acid using benzyl alcohol.The t-Butyl route is often favored in industrial settings for its high yield and the relative ease of handling isobutylene.
Deprotection Method Acidic Hydrolysis (e.g., HCl, H₂SO₄)[5][6]Hydrogenolysis (e.g., H₂, Pd/C catalyst)[4]The deprotection method is the most significant differentiator. Acidic hydrolysis is a robust chemical process, while hydrogenolysis offers milder conditions but requires specialized equipment (hydrogenators) and careful handling of the flammable catalyst.
Reaction Conditions Room temperature.[6]Typically room temperature and atmospheric or slightly elevated pressure of H₂.Both methods feature moderate temperature conditions, reducing the risk of thermal degradation.
Key Impurities Unreacted starting material, byproducts of t-butyl cation reactions.Residual benzyl alcohol, byproducts from incomplete hydrogenolysis.The impurity profile is a direct consequence of the deprotection chemistry. HPLC is essential for monitoring the consumption of the starting material and the emergence of any byproducts.[6]
Process Safety Use of strong, corrosive acids.Use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C).Both routes have distinct safety profiles that must be managed at scale. The choice may depend on the specific capabilities and safety infrastructure of the manufacturing facility.

Part 4: The Critical Final Step: A Comparison of Deprotection Methods and API Stability

The validation process extends beyond the intermediate itself to the consequences of its use. For the widely used t-butyl ester intermediate, the method chosen for the final de-esterification and salt formation has a profound and demonstrable impact on the stability of the final Imidapril Hydrochloride API.

Published studies have shown that the traditional method using dry hydrogen chloride (HCl) in 1,4-dioxane can lead to a less stable final product.[2][5] An improved process utilizes concentrated sulfuric acid (H₂SO₄) for the hydrolysis, followed by salt formation with isopropyl alcohol. This alternative method yields a more stable form of Imidapril HCl, reportedly stable for over two years.[5][6]

G cluster_0 Deprotection & Salt Formation cluster_1 Final API Quality start Coupled Imidapril t-Butyl Ester P1 Method 1: HCl in 1,4-Dioxane start->P1 P2 Method 2: 1. Conc. H₂SO₄ in 1,4-Dioxane 2. Salt formation in Isopropanol start->P2 R1 Imidapril HCl (Less Stable Form) [1] P1->R1 Results in lower stability R2 Imidapril HCl (More Stable Form) [1] P2->R2 Results in higher stability

Caption: Decision workflow for the final deprotection step.

This comparison underscores a crucial principle of process validation: it is a holistic endeavor. The "better" intermediate is not just the one that is easier to make or purer in isolation, but the one that leads to a more robust and stable final drug substance.

Part 5: Detailed Experimental Protocols

Trustworthy validation relies on robust and reproducible analytical methods. The following protocols are representative of the methods used to control the quality of the intermediate and final product.

Protocol 5.1: HPLC Purity Assay for Imidapril Intermediates

This protocol is a general reverse-phase HPLC method suitable for assessing the purity of esterified intermediates and monitoring the progress of the deprotection reaction.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna).[7][8]

  • Mobile Phase A: Phosphate or Ammonium Acetate Buffer (e.g., 20 mM, pH adjusted to 5.0).[8]

  • Mobile Phase B: Acetonitrile/Methanol (50:50 v/v).[8]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-30 min: Linear gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-40 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 210 nm.[9]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the intermediate in the mobile phase to a final concentration of 0.1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks. The disappearance of the starting material peak indicates reaction completion in deprotection monitoring.[6]

Protocol 5.2: ¹H-NMR Characterization of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

This protocol describes the confirmation of the chemical structure of the core intermediate.

  • Instrument: 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterium Oxide (D₂O).

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

  • Interpretation:

    • Confirm Key Signals: Verify the presence of the sharp singlet for the N-methyl group around δ 2.63 ppm.[1]

    • Analyze Multiplicity: Examine the multiplets in the δ 3.5-4.3 ppm region, which correspond to the three protons on the imidazolidine ring backbone. Their splitting patterns (doublet of doublets, apparent triplet) are crucial for confirming the cyclic structure.[1]

    • Integration: Ensure the relative integration of the signals matches the expected proton count (e.g., 3H for the methyl group, 1H for each of the ring protons).

Conclusion

The validation of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid as an intermediate for Imidapril is a multi-faceted task that exemplifies the principles of modern pharmaceutical development. It requires not only the rigorous structural and purity analysis of the core molecule but also a comparative assessment of its derivatives and the synthetic routes they enable.

This guide demonstrates that an optimal synthetic strategy is not determined in a vacuum. The choice between a t-butyl and a benzyl ester intermediate, and the subsequent selection of a deprotection method, have direct and measurable consequences on the stability of the final API. Therefore, a comprehensive validation approach—one that links the properties of the intermediate to the quality of the final drug substance—is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Havale S.H., et al. (n.d.). Synthesis of Stable Imidapril Hydrochloride. Prime Scholars. [Link]

  • Dey, A.L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]

  • Dey, A.L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. [Link]

  • Google Patents. (2007).
  • Prime Scholars. (n.d.). Synthesis of Stable Imidapril Hydrochloride. [Link]

  • ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from.... [Link]

  • Veditha, K., & Sailaja, B. (2018). SIMULTANEOUS ESTIMATION OF IMIDAPRIL HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE BY RP-HPLC. International Journal of Pharmacy and Biological Sciences. [Link]

  • ResearchGate. (n.d.). Chemical structures of imidapril and imidaprilat. [Link]

  • Dey, A.L., et al. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Preprints.org. [Link]

  • Patel, D., et al. (2017). Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach. PubMed. [Link]

  • ResearchGate. (2015). RP-HPLC Method Development and Validation for the Simultaneous Estimation of Imidapril HCl and Amlodipine Besylate in Bulk and Tablet. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. [Link]

Sources

Validation

A Comparative Guide to the Biological Efficacy of Imidapril and Other Angiotensin-Converting Enzyme (ACE) Inhibitor Precursors

For researchers, scientists, and professionals in drug development, the optimization of a drug's pharmacokinetic profile is as crucial as its pharmacodynamic efficacy. Angiotensin-Converting Enzyme (ACE) inhibitors, a co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the optimization of a drug's pharmacokinetic profile is as crucial as its pharmacodynamic efficacy. Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and heart failure, exemplify the successful application of the prodrug strategy to enhance oral bioavailability.[][2][3] This guide provides an in-depth comparison of the biological efficacy of imidapril, a potent ACE inhibitor, by examining its properties as a precursor to its active metabolite, imidaprilat. Furthermore, we will contextualize its performance by comparing it with other widely used ACE inhibitor prodrugs, namely enalapril, ramipril, and benazepril.

The Rationale for Prodrugs in ACE Inhibition

The therapeutic action of ACE inhibitors is mediated by their active forms, which are often di-acid structures. These structures, while potent in inhibiting ACE, generally exhibit poor oral absorption.[4] To overcome this limitation, a common and effective strategy is to develop them as ester-containing prodrugs.[5] These esterified precursors are more lipophilic, allowing for better absorption from the gastrointestinal tract.[5] Following absorption, they are metabolized in the liver by esterases to their active di-acid forms.[5][6]

Imidapril is a classic example of this prodrug approach. It is the ethyl ester prodrug of its active metabolite, imidaprilat.[6][7][8] The conversion of imidapril to imidaprilat is essential for its therapeutic effect, as imidaprilat is the molecule that competitively binds to and inhibits ACE.[6][7][8]

Imidapril vs. Imidaprilat: A Physicochemical and Pharmacokinetic Comparison

The transformation from the prodrug imidapril to the active metabolite imidaprilat involves the hydrolysis of the ethyl ester group.[5][9] This seemingly minor structural change has profound implications for the molecule's properties and in vivo behavior.

PropertyImidapril (Prodrug)Imidaprilat (Active Metabolite)Reference(s)
Chemical Nature Dipeptide, dicarboxylic acid monoesterDipeptide, dicarboxylic acid[7][8]
Bioavailability ~70%~42% (from oral imidapril)[10][11]
Time to Peak Plasma Conc. (Tmax) ~2 hours6-8 hours[10][11]
Plasma Protein Binding 85%53%[10][11]
Elimination Half-life ~2 hours7-9 hours (initial), >24 hours (terminal)[10][11]
Metabolism Hydrolyzed in the liver to imidaprilat-[6][10]
Excretion Primarily as metabolites~40% urine, ~50% feces[10][11]

The higher bioavailability of imidapril highlights the success of the prodrug strategy in facilitating absorption. Once absorbed, imidapril is rapidly converted to imidaprilat, which has a significantly longer half-life, ensuring sustained ACE inhibition.[10][11]

Comparative Efficacy of Imidapril and Other ACE Inhibitor Prodrugs

A comprehensive understanding of imidapril's performance requires a comparison with other commonly prescribed ACE inhibitor prodrugs. The following table summarizes key pharmacokinetic parameters of imidapril, enalapril, ramipril, and benazepril, all of which are administered as prodrugs and converted to their respective active metabolites (imidaprilat, enalaprilat, ramiprilat, and benazeprilat).

ParameterImidaprilEnalaprilRamiprilBenazeprilReference(s)
Active Metabolite ImidaprilatEnalaprilatRamiprilatBenazeprilat[12]
Bioavailability (Prodrug) ~70%~60%~28%~37%[10][12]
Time to Peak (Active Metabolite) 6-8 hours3-4 hours2-4 hours1.5 hours[10][12]
Half-life (Active Metabolite) >24 hours (terminal)~11 hours13-17 hours10-11 hours[10][12]
Elimination Renal and BiliaryPrimarily RenalRenal and BiliaryRenal and Biliary[10][12]

Clinical studies have shown that imidapril is as effective as enalapril in managing mild to moderate essential hypertension, with some evidence suggesting a lower incidence of cough, a common side effect of ACE inhibitors.[13] The antihypertensive effects of imidapril and enalapril were found to be comparable in a randomized, double-blind, parallel-group study.[13]

Experimental Protocols for Assessing Biological Efficacy

To provide a practical framework for researchers, this section outlines standardized experimental protocols for evaluating the biological efficacy of ACE inhibitor precursors.

In Vitro ACE Inhibition Assay

This assay determines the direct inhibitory effect of the active metabolite on ACE activity.

Principle: The ACE inhibitory activity is measured by quantifying the amount of a product generated from a specific substrate by the action of ACE. A common method involves the use of the substrate hippuryl-histidyl-leucine (HHL), which is converted by ACE to hippuric acid (HA). The amount of HA produced is inversely proportional to the ACE inhibitory activity of the compound being tested.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from a commercially available source (e.g., rabbit lung) in a suitable buffer (e.g., 0.05 M sodium borate buffer, pH 8.2, containing 0.3 M NaCl).[5]

    • Prepare a solution of the substrate Hippuryl-Histidyl-Leucine (HHL) in the same buffer.[5]

    • Prepare serial dilutions of the active metabolite (e.g., imidaprilat) to be tested.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add a specific volume of the ACE solution.

    • Add an equal volume of the test compound dilution or buffer (for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[15]

  • Reaction Termination and Product Quantification:

    • Stop the reaction by adding a strong acid, such as 1 M HCl.[4]

    • Extract the hippuric acid (HA) formed with an organic solvent like ethyl acetate.[14]

    • Evaporate the organic layer and redissolve the residue in a suitable solvent.

    • Quantify the amount of HA using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 228 nm.[16]

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce ACE activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Workflow for In Vitro ACE Inhibition Assay

cluster_prep Reagent Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis ACE ACE Solution Mix Mix ACE and Inhibitor ACE->Mix HHL HHL Substrate AddHHL Add HHL Substrate HHL->AddHHL Inhibitor Inhibitor Dilutions Inhibitor->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->AddHHL Incubate Incubate at 37°C AddHHL->Incubate Terminate Terminate Reaction (HCl) Incubate->Terminate Extract Extract Hippuric Acid Terminate->Extract HPLC Quantify by HPLC Extract->HPLC IC50 Calculate IC50 HPLC->IC50

A schematic of the in vitro ACE inhibition assay workflow.

In Vivo Assessment of Antihypertensive Efficacy

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of an ACE inhibitor prodrug in a hypertensive animal model.

Animal Model: Spontaneously Hypertensive Rats (SHR) are a widely used and well-characterized model that closely resembles human essential hypertension.[17][18]

Step-by-Step Protocol:

  • Acclimatization and Baseline Measurement:

    • House the SHR in a controlled environment and allow them to acclimate for at least one week.

    • Train the animals for blood pressure measurement to minimize stress-induced variability.

    • Record baseline systolic and diastolic blood pressure for several days to establish a stable baseline.[5]

  • Dosing:

    • Randomly assign the animals to different treatment groups (e.g., vehicle control, imidapril-treated group).

    • Administer the prodrug (e.g., imidapril) orally via gavage at the desired dose(s).

  • Blood Pressure Monitoring:

    • Measure blood pressure at various time points after drug administration to determine the onset and duration of the antihypertensive effect.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • At selected time points, collect blood samples to measure the plasma concentrations of the prodrug and its active metabolite using a validated LC-MS/MS method.[19]

    • Correlate the plasma concentrations of the active metabolite with the observed changes in blood pressure to establish a PK/PD relationship.[20]

The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of ACE Inhibition

cluster_enzymes Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin (from Kidney) ACE ACE Imidaprilat Imidaprilat (Active Metabolite) Imidaprilat->ACE Inhibits

Imidaprilat inhibits ACE, preventing the conversion of Angiotensin I to Angiotensin II.

Conclusion

The development of imidapril as a prodrug has successfully addressed the challenge of poor oral bioavailability of its active di-acid metabolite, imidaprilat. This guide has demonstrated that while imidapril itself is inactive, its efficient conversion to imidaprilat leads to potent and sustained ACE inhibition, resulting in effective blood pressure control. When compared to other ACE inhibitor prodrugs, imidapril exhibits a favorable pharmacokinetic profile, including high bioavailability and a long half-life of its active metabolite. The provided experimental protocols offer a standardized approach for researchers to evaluate the biological efficacy of imidapril and other ACE inhibitor precursors, contributing to the ongoing development of improved cardiovascular therapeutics.

References

  • ACE Inhibition Assay - Protocol - OneLab. (n.d.). OneLab. Retrieved February 19, 2026, from [Link]

  • Comparative Bioavailability Study of Two Imidapril Tablet Formulations in Indonesian Healthy Subjects. (2021). Systematic Reviews in Pharmacy, 12(1), 1540-1546.
  • Toutain, P. L., & Lefèbvre, H. P. (2005). Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting-enzyme (ACE) inhibitors. Journal of Veterinary Pharmacology and Therapeutics, 28(2), 97-114.
  • Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function. (1997). European Journal of Clinical Pharmacology, 51(6), 489-491.
  • Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (2018). Hypertension, 72(6), e90-e106.
  • Imidapril: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022, October 16). Medical Dialogues. Retrieved February 19, 2026, from [Link]

  • Understanding Hypertension: Exploring Animal Models for Research. (2023, August 21). GemPharmatech. Retrieved February 19, 2026, from [Link]

  • Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure. (1998). European Journal of Clinical Pharmacology, 54(1), 47-51.
  • Imidapril: Uses & Dosage. (n.d.). MIMS Philippines. Retrieved February 19, 2026, from [Link]

  • In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). (2023). ETFLIN, 6(1), 1-8.
  • INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. (2014). Journal of Animal and Plant Sciences, 24(5), 1496-1501.
  • Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats. (1996). Journal of Pharmacy and Pharmacology, 48(10), 1050-1054.
  • A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. (2022).
  • Comparative Effectiveness of Angiotensin-Converting Enzyme Inhibitors Versus Angiotensin Receptor Blockers: Multidatabase Target Trial Emulation Studies. (2025). Hypertension, 82(9), 2097-2107.
  • Determination in plasma of angiotensin-converting enzyme inhibitor by inhibitor-binding assay. (1991).
  • A Mouse View of Hypertension. (1997). Hypertension, 29(1 Pt 2), 436-440.
  • Ace Therapeutics Launches Advanced Custom Hypertension Animal Mod. (2026, February 13). EIN Presswire. Retrieved February 19, 2026, from [Link]

  • Design and Synthesis of New Imidazole Derivatives of Captopril. (2002). Iranian Journal of Pharmaceutical Research, 1(1), 27-32.
  • Chemical structures of imidapril and imidaprilat. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • ACE-inhibitory activity assay: IC50. (2022, August 17). protocols.io. Retrieved February 19, 2026, from [Link]

  • What to Know About 6 Common ACE Inhibitors. (2024, May 7). GoodRx. Retrieved February 19, 2026, from [Link]

  • Comparative First-Line Effectiveness and Safety of ACE (Angiotensin-Converting Enzyme) Inhibitors and Angiotensin Receptor Blockers: A Multinational Cohort Study. (2021). Hypertension, 78(3), 606-617.
  • Direct Determination of Angiotensin-Converting Enzyme Inhibitors in Plasma by Radioenzymatic Assay. (1988). Clinical Chemistry, 34(8), 1536-1539.
  • Imidapril Hydrochloride. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • [Comparative evaluation of ACE inhibitors: which differences are relevant?]. (1999). Schweizerische Medizinische Wochenschrift, 129(30), 1124-1133.
  • Angiotensin converting enzyme (ACE) inhibitors versus angiotensin receptor blockers for primary hypertension. (2014).
  • Comparative effectiveness of angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers on cardiovascular outcomes in older adults with type 2 diabetes mellitus: a target trial emulation study. (2025). BMC Medicine, 23(1), 189.
  • Effects of ACE inhibitors and angiotensin receptor blockers: protocol for a UK cohort study using routinely collected electronic health records with validation against the ONTARGET trial. (2018). BMJ Open, 8(10), e023539.
  • Imidapril. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Imidaprilat. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Comparative Bioavailability Study of Two Imidapril Tablet Formulations in Indonesian Healthy Subjects. (2021). Systematic Reviews in Pharmacy, 12(1), 1540-1546.
  • Angiotensin-converting enzyme (ACE) inhibitors. (n.d.). Mayo Clinic. Retrieved February 19, 2026, from [Link]

  • The Best ACE Inhibitor for Hypertension (High Blood Pressure). (2025, November 11). MedicineNet. Retrieved February 19, 2026, from [Link]

  • Angiotensin-converting enzyme determination in plasma during therapy with converting enzyme inhibitor: two methods compared. (1989). Clinical Chemistry, 35(8), 1642-1645.
  • ACE Inhibitors. (2025, May 4). In StatPearls.
  • Therapeutic Class Overview - Angiotensin-Converting Enzyme (ACE) Inhibitors. (2019, December 2). OptumRx.
  • Angiotensin-converting enzyme inhibitor (ace inhibitor) - Class review. (2001, October 31). Pharmactuel.
  • Comparison of the antihypertensive effect of imidapril and enalapril in the treatment of mild to moderate essential hypertension: A randomized, double-blind, parallel-group study. (2001). Current Therapeutic Research, 62(8), 536-547.
  • Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension. (2009).
  • Drug Class Review on Angiotensin Converting Enzyme Inhibitors. (2002, December 15). Oregon Health & Science University.

Sources

Comparative

A Comparative Spectroscopic Guide to 1-Methyl-2-oxoimidazolidine-4-carboxylic acid and Its Derivatives

This guide provides a detailed spectroscopic comparison of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid with its common ester and amide derivatives. It is intended for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid with its common ester and amide derivatives. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how structural modifications to this heterocyclic scaffold impact its analytical signatures. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure both accuracy and reproducibility.

Introduction: The Core Scaffold

1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative that serves as a versatile building block in medicinal chemistry. Its rigid, chiral core, featuring a carboxylic acid, an amide, and a tertiary amine, provides multiple points for chemical modification. Understanding the baseline spectroscopic characteristics of this parent molecule is paramount for confirming the successful synthesis of its derivatives and for elucidating their structure.

The primary derivatives discussed in this guide will be the methyl ester and a simple primary amide, as they represent common and informative modifications of the key carboxylic acid functional group.

Comparative Spectroscopic Analysis

This section details the expected spectroscopic shifts and pattern changes when converting 1-Methyl-2-oxoimidazolidine-4-carboxylic acid to its methyl ester and primary amide derivatives.

Structures Under Comparison

Caption: Chemical structures of the parent acid and its derivatives.

¹H NMR Spectroscopy Comparison

The proton NMR spectrum provides a sensitive probe of the electronic environment of hydrogen atoms. Conversion of the carboxylic acid to an ester or amide results in predictable and diagnostic changes.

  • Causality of Changes: The primary changes occur around the C4 position and at the carboxylic acid/derivative site. The disappearance of the broad carboxylic acid proton signal and the appearance of new signals for the ester or amide group are the most obvious indicators of a successful reaction.

Proton Assignment Parent Acid (ppm) Methyl Ester (ppm) Amide (ppm) Rationale for Shift
-COOH ~10-13 (broad s, 1H)DisappearsDisappearsLoss of the acidic proton.
-COOCH₃ N/A~3.7 (s, 3H)N/AAppearance of the methyl ester singlet. Its chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom.
-CONH₂ N/AN/A~7.0-8.0 (two broad s, 2H)Appearance of two distinct, often broad, signals for the amide N-H protons due to restricted rotation around the C-N bond.
H-4 ~4.27 (dd, 1H)[1]~4.3-4.4 (dd, 1H)~4.2-4.3 (dd, 1H)Minor downfield shift upon esterification due to the slight electron-withdrawing nature of the ester group compared to the acid. The amide group may cause a slight upfield shift.
H-5 ~3.50 (dd, 1H), ~3.72 (t, 1H)[1]~3.5-3.8 (m, 2H)~3.5-3.8 (m, 2H)Minimal change expected as these protons are further from the reaction center.
N-CH₃ ~2.63 (s, 3H)[1]~2.6-2.7 (s, 3H)~2.6-2.7 (s, 3H)Minimal change expected.
¹³C NMR Spectroscopy Comparison

Carbon NMR is highly effective for observing changes in the carbon skeleton and the carbonyl environment.

  • Causality of Changes: The most significant shift occurs at the carbonyl carbon (C=O) of the carboxylic acid/derivative. The electronic nature of the substituent (OH, OCH₃, NH₂) directly influences the shielding of this carbon nucleus.

Carbon Assignment Parent Acid (ppm) Methyl Ester (ppm) Amide (ppm) Rationale for Shift
-COOH / -COOR / -CONH₂ ~175.6[1]~170-173~172-175The ester carbonyl is typically found slightly upfield from the carboxylic acid. The amide carbonyl is also in a similar region, influenced by the nitrogen's electron-donating ability.
-COOCH₃ N/A~52N/AAppearance of the methyl ester carbon signal.
C-2 (Urea C=O) ~163.5[1]~163-164~163-164Minimal change is expected for the urea carbonyl carbon.
C-4 ~51.2[1]~51-52~51-52Minor shifts may be observed but are generally not as diagnostic as the carbonyl carbon shift.
C-5 ~49.9[1]~49-50~49-50Minimal change expected.
N-CH₃ ~29.5[1]~29-30~29-30Minimal change expected.
Infrared (IR) Spectroscopy Comparison

IR spectroscopy is exceptionally sensitive to the stretching vibrations of carbonyl (C=O) groups. The position of the C=O stretch is highly diagnostic of the specific functional group present.[2]

  • Causality of Changes: The frequency of the C=O stretching vibration is influenced by both inductive and resonance effects.[3] Electron-donating groups (like -NH₂) lower the frequency, while electron-withdrawing groups and ring strain can increase it.[4]

Vibrational Mode Parent Acid (cm⁻¹) Methyl Ester (cm⁻¹) Amide (cm⁻¹) Rationale for Change
O-H Stretch (Carboxylic Acid) ~2500-3300 (very broad)DisappearsDisappearsDisappearance of this characteristic broad band is a key indicator of successful derivatization.
C=O Stretch (Carboxylic Acid/Derivative) ~1708[1]~1735-1750~1650-1690Ester: The C=O stretch shifts to a higher frequency compared to the acid.[5] Amide: The C=O stretch (Amide I band) shifts to a significantly lower frequency due to resonance donation from the nitrogen atom, which weakens the C=O double bond character.[2][6]
C=O Stretch (Urea) ~1626[1]~1620-1630~1620-1630The urea carbonyl stretch should remain relatively consistent across the series.
N-H Stretch (Amide) N/AN/A~3200-3400 (two bands, medium)Appearance of N-H stretching bands confirms the formation of the amide. Primary amides typically show two bands (symmetric and asymmetric stretches).[6]
C-O Stretch ~1242[1]~1150-1250 (strong)N/AEsters exhibit strong C-O stretching bands which are absent in the amide.[5]
Mass Spectrometry (MS) Comparison

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can be used to confirm the identity of each compound.

  • Causality of Changes: The molecular ion peak directly reflects the change in mass from the derivatization. The fragmentation patterns are governed by the stability of the resulting fragments, with cleavage often initiated at the functional group.

MS Feature Parent Acid Methyl Ester Amide Rationale for Change
Molecular Ion [M+H]⁺ m/z 145.06m/z 159.08m/z 144.08Reflects the change in molecular weight: +14 Da for methylation (-H, +CH₃) and -1 Da for amidation (-OH, +NH₂).
Key Fragmentation Loss of H₂O (m/z 127) and COOH (m/z 99)Loss of OCH₃ (m/z 128) and COOCH₃ (m/z 100)Loss of NH₃ (m/z 127) and CONH₂ (m/z 100)The primary fragmentation pathway for all three is the α-cleavage of the substituent at the C4 position.[7] This cleavage leads to a stable acylium ion, and the mass of the neutral loss is diagnostic of the derivative.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

General Workflow

Caption: Standard workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Typical parameters: 32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.

    • Set the spectral width to cover the range of -2 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay (d1) of 2 seconds.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Perform phase correction and baseline correction.

    • Calibrate the spectra using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

FT-IR Spectroscopy Protocol
  • Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • Typical parameters: 32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the key peaks corresponding to the functional groups.

LC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Filter the solution through a 0.22 µm syringe filter.

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Full scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature for maximum signal intensity of the analyte.

  • Data Processing: Extract the mass spectrum corresponding to the chromatographic peak of the analyte. Identify the [M+H]⁺ ion and any significant fragment ions.

Conclusion

The spectroscopic comparison of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid with its methyl ester and amide derivatives reveals a clear and predictable set of analytical signatures for each compound. The most diagnostic changes are observed in the IR spectrum (C=O stretch position), the ¹H NMR spectrum (disappearance of the COOH proton and appearance of ester/amide protons), and the mass spectrum (molecular ion and primary fragmentation pathway). By understanding these fundamental structure-spectra relationships and employing robust analytical protocols, researchers can confidently confirm chemical transformations and verify the identity and purity of their synthesized compounds.

References

  • Dey, A.L., Motevalli, M., & Wyatt, P.B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Smith, B.C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Khan Academy. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. [Link] (Note: While not directly cited for a specific fact, this type of resource provides the foundational knowledge for the interpretations made).

  • Rao, R.N., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

Sources

Validation

X-ray crystallography analysis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid for structure confirmation

Title: Definitive Structural Confirmation of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A Crystallographic vs. Orthogonal Analysis Guide Executive Summary In the development of peptidomimetics and chiral auxiliary sc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Confirmation of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A Crystallographic vs. Orthogonal Analysis Guide

Executive Summary

In the development of peptidomimetics and chiral auxiliary scaffolds, 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (an analog of pyroglutamic acid) serves as a critical building block.[1] While solution-phase methods like NMR provide connectivity data, they often fail to unambiguously define the absolute stereochemistry at the C4 chiral center due to conformational averaging in the five-membered ring.

This guide details the X-ray Crystallography workflow as the "Gold Standard" for structural confirmation, comparing its efficacy against NMR and Chiroptical methods. We provide a validated protocol for crystallizing this polar, hydrophilic molecule and analyzing its unique helical hydrogen-bonding network in the solid state.

Comparative Analysis: Why X-ray Crystallography?

For small, rigid, polar heterocycles like 1-methyl-2-oxoimidazolidine-4-carboxylic acid, selecting the right analytical tool is a trade-off between speed and certainty.

Table 1: Structural Determination Methodologies Comparison

FeatureX-ray Crystallography Solution NMR (NOE/ROE) Chiroptical (CD/OR)
Primary Output Absolute Configuration (3D) Connectivity & Relative StereochemEnantiomeric Excess (ee%)
Certainty Definitive (Gold Standard) Inferential (Model-dependent)Comparative (Needs Standard)
Sample State Single Crystal (Solid)Solution (D₂O/DMSO)Solution
Limit of Detection Crystal Size (>0.1 mm)>1 mg>0.1 mg
Key Limitation Crystallization difficulty (High Polarity)Signal overlap; Ring flatness limits NOECannot solve de novo structure
Specific Benefit Reveals H-bond networks (Helices) Dynamic conformational analysisRapid purity check
The "Flat Ring" Problem in NMR

In 2-oxoimidazolidine derivatives, the five-membered ring often adopts a flattened envelope conformation. This reduces the distinction between cis and trans proton couplings and minimizes the spatial difference required for strong Nuclear Overhauser Effect (NOE) signals. Consequently, assigning the C4 stereocenter relative to the N1-methyl group solely by NMR is prone to ambiguity.

X-ray Crystallography resolves this by:

  • Directly imaging the electron density.

  • Using Anomalous Scattering (Bjerrum-Brønsted) to determine absolute configuration (R vs S) without derivatization.

  • Mapping the intermolecular hydrogen bonding that dictates the molecule's utility in solid-phase peptide synthesis.

Strategic Decision Framework

The following logic flow illustrates when to deploy X-ray analysis versus rapid screening methods during the synthesis of imidazolidinone scaffolds.

MethodSelection Start Crude Product Isolated PurityCheck Check Purity (HPLC/MS) Start->PurityCheck StereoQ Is Absolute Stereochem Known? PurityCheck->StereoQ NMR_Path 1H/13C NMR + Optical Rotation StereoQ->NMR_Path Yes (Routine) Uncertainty Ambiguous NOE or New Route? StereoQ->Uncertainty No (Novel) NMR_Path->Uncertainty XRay_Path Initiate Crystallization Screen Uncertainty->XRay_Path Yes (Ambiguous) Structure Definitive Structure (CIF) Uncertainty->Structure No (Confirmed by Analog) XRay_Path->Structure

Figure 1: Decision matrix for selecting structural confirmation methods. X-ray is triggered when stereochemical ambiguity exists.

Validated Experimental Protocol

The following protocol addresses the specific challenge of crystallizing 1-Methyl-2-oxoimidazolidine-4-carboxylic acid , which is prone to "oiling out" due to its high water solubility and zwitterionic character.

Phase 1: Synthesis & Purification (Context)
  • Precursor: (S)-2-amino-3-(methylamino)propionic acid.[1][2][3]

  • Cyclization: Phosgene (or triphosgene) with aqueous NaHCO₃.

  • Purification: The product is highly water-soluble. Pass through a Dowex 50WX2-100 (H+ form) column to convert the sodium salt to the free acid.[1] Lyophilize to remove water completely before crystallization.

Phase 2: Crystallization Strategy (The Critical Step)
  • Solvent System: Acetonitrile (MeCN) is the preferred solvent. The molecule is soluble in hot MeCN but crystallizes upon cooling.

  • Technique: Slow Cooling / Evaporation.

    • Dissolve ~50 mg of lyophilized powder in minimal boiling acetonitrile.

    • Filter hot through a 0.2 µm PTFE syringe filter (removes nucleation sites).

    • Allow the vial to cool to room temperature in a Dewar flask (to slow the cooling rate).

    • If no crystals form, allow slow evaporation in a vibration-free environment.

  • Alternative: If MeCN fails, use Vapor Diffusion with Methanol (solvent) and Diethyl Ether (antisolvent).

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source Selection:

    • Copper (Cu Kα, λ = 1.54178 Å): Highly Recommended. Since the molecule contains only light atoms (C, H, N, O), the anomalous signal with Molybdenum (Mo) radiation is negligible. Cu radiation maximizes the anomalous scattering signal needed to determine the Flack Parameter for absolute configuration.

  • Temperature: 100 K (Cryostream). Rigidifies the lattice and reduces thermal parameters.

CrystallographyWorkflow Sample Lyophilized Sample (Free Acid) Screen Solvent Screen (Hot MeCN) Sample->Screen Dissolve Crystal Single Crystal (Orthorhombic) Screen->Crystal Slow Cool Diffraction Data Collection (Cu Source, 100K) Crystal->Diffraction Mount Solve Structure Solution (SHELXT / Olex2) Diffraction->Solve Process

Figure 2: Optimized workflow for crystallizing polar imidazolidinone derivatives.

Results Interpretation & Structural Insights

When analyzing the solved structure of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, look for these specific validation markers:

A. Space Group & Chirality

The compound typically crystallizes in the Orthorhombic chiral space group P212121 .

  • Validation: If the space group solves as centrosymmetric (e.g., Pnma), the sample is racemic, indicating racemization occurred during synthesis (likely during the basic phosgenation step).

B. The Helical Hydrogen Bond Network

This specific molecule exhibits a distinct packing motif driven by its dual H-bond donor/acceptor sites:

  • Donor: The carboxylic acid -OH group.

  • Acceptor: The urea carbonyl (C=O) of a neighboring molecule.

  • Observation: This creates helical assemblies running through the crystal lattice. Each molecule links to two neighbors, forming an infinite chain. This "Head-to-Tail" bonding explains the high melting point (approx. 183 °C) despite the low molecular weight.

C. Absolute Configuration (The Flack Parameter)

To confirm the (S)-configuration at C4:

  • Check the Flack Parameter (x) in the refinement output.

  • x ≈ 0.0 (with small esd, e.g., < 0.1): Correct absolute structure.

  • x ≈ 1.0: Inverted structure (sample is the opposite enantiomer).

  • Note: With light atoms, the error bar may be higher. Ensure high redundancy in data collection to minimize this error.

References

  • Molbank 2024 . Synthesis and X-ray Structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Available at: [Link]

  • Parsons, S. et al. (2013). Use of Cu Kα radiation for the determination of absolute configuration of light-atom structures. Acta Crystallographica Section B. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Entry for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid.[1][2] Available at: [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A Guide for Researchers

In the landscape of pharmaceutical development and peptide chemistry, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid stands as a crucial chiral building block. Its structural analogy to pyroglutamic acid has led to it...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and peptide chemistry, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid stands as a crucial chiral building block. Its structural analogy to pyroglutamic acid has led to its incorporation into various biologically active molecules. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies to obtain this valuable compound, offering insights into the rationale behind experimental choices and presenting data to inform your selection of the most suitable route for your research needs.

Introduction to the Target Molecule

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative of the non-proteinogenic amino acid (S)-2-amino-3-(methylamino)propionic acid. Its rigidified conformation makes it an attractive component for constraining peptide backbones, a common strategy in drug design to enhance potency, selectivity, and metabolic stability. Understanding the nuances of its synthesis is paramount for researchers working in medicinal chemistry and drug discovery.

This guide will dissect two main synthetic pathways: a direct, one-pot cyclization and a multi-step approach originating from a readily available amino acid. We will also explore safer, phosgene-free alternatives for a key reaction step.

Route 1: Direct Cyclization of (S)-2-Amino-3-(methylamino)propionic Acid

This is the most direct and widely cited method for the preparation of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. It relies on the commercially available and water-soluble precursor, (S)-2-amino-3-(methylamino)propionic acid hydrochloride. The core of this synthesis is the formation of the cyclic urea by treating the diamino acid with a carbonylating agent.

Scientific Rationale

The choice of (S)-2-amino-3-(methylamino)propionic acid as the starting material is strategic due to the pre-installed stereocenter and the two nitrogen nucleophiles at the 2 and 3 positions, which are poised for cyclization. The use of a carbonylating agent, such as phosgene, provides the necessary one-carbon electrophile to form the urea ring. The reaction is typically performed in an aqueous basic medium to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the reaction.

Experimental Protocol: Phosgene-Mediated Cyclization[1][2]

A detailed experimental procedure is as follows:

  • Dissolution and Cooling: A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is prepared in a flask equipped with a magnetic stirrer. The solution is cooled in an ice bath.

  • Basification: Sodium bicarbonate (10.0 mmol) is added to the cooled solution to neutralize the hydrochloride and create a basic environment.

  • Carbonylation: A 20% (w/w) solution of phosgene in toluene (3.5 mmol) is added to the stirred solution. The reaction mixture is allowed to slowly warm to room temperature.

  • Reaction Monitoring: The reaction is stirred for approximately 22 hours.

  • Purification: The aqueous phase is separated and passed through a Dowex 50WX2-100 ion-exchange resin (H+ form) to remove sodium salts. The column is eluted with water.

  • Isolation: The combined aqueous fractions are lyophilized to remove water, and the resulting solid is recrystallized from hot acetonitrile to yield (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Data Summary
ParameterValueReference
Starting Material(S)-2-amino-3-(methylamino)propionic acid hydrochloride[1]
Key ReagentsPhosgene, Sodium Bicarbonate[1]
SolventWater, Toluene[1]
Reaction Time22 hours[1]
Yield70%[1]
PurityHigh (recrystallized)[1]
Workflow Diagram

Route 1: Direct Cyclization start (S)-2-amino-3-(methylamino)propionic acid HCl reagents Phosgene (COCl₂) NaHCO₃, H₂O/Toluene reaction Cyclization reagents->reaction purification Ion-Exchange Chromatography reaction->purification product (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid purification->product

Caption: Workflow for the direct cyclization route.

Route 2: Multi-Step Synthesis from L-Asparagine

An alternative, albeit longer, synthetic strategy begins with the readily available and inexpensive amino acid, L-asparagine. This route involves a key Hofmann rearrangement to transform the side-chain amide into a primary amine, followed by methylation and cyclization.

Scientific Rationale

This approach leverages the chirality of L-asparagine to establish the desired stereochemistry in the final product. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, which is ideal for transforming the asparagine side chain into a 2,3-diaminopropionic acid backbone. Subsequent protection, methylation, deprotection, and cyclization steps complete the synthesis. This route avoids the direct handling of the diamino acid precursor of Route 1, which can be advantageous.

Plausible Experimental Workflow
  • N-Protection of L-Asparagine: The α-amino group of L-asparagine is first protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Hofmann Rearrangement: The N-protected asparagine undergoes a Hofmann rearrangement. A mild and efficient modification of this reaction can be employed using a hypervalent iodine reagent like diacetoxyiodobenzene (DIB) in an aqueous neutral solution.[2] This converts the side-chain amide into a primary amine, yielding a protected (S)-2,3-diaminopropionic acid derivative.

  • N-Methylation: The newly formed primary amine at the 3-position is selectively methylated. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or by direct alkylation with a methylating agent after protection of the other amino group.

  • Deprotection: The protecting groups on the amino and carboxylic acid functionalities are removed.

  • Cyclization: The resulting (S)-2-amino-3-(methylamino)propionic acid is cyclized to form the final product, as described in Route 1.

Workflow Diagram

Route 2: Multi-Step Synthesis from L-Asparagine start L-Asparagine step1 N-Protection start->step1 step2 Hofmann Rearrangement step1->step2 step3 N-Methylation step2->step3 step4 Deprotection step3->step4 step5 Cyclization step4->step5 product (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid step5->product

Caption: Multi-step synthesis from L-Asparagine.

Phosgene-Free Alternatives for Cyclization

The use of highly toxic phosgene is a significant drawback of the direct cyclization route. Fortunately, several safer alternatives for the formation of the 2-oxoimidazolidine ring have been developed. These methods can be applied to the cyclization of (S)-2-amino-3-(methylamino)propionic acid.

Urea as a Carbonyl Source

Heating a diamine with urea is a common and less hazardous method for forming cyclic ureas.[3] The reaction proceeds with the elimination of ammonia.

Dialkyl Carbonates

Dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, can serve as effective and environmentally friendly carbonylating agents in the presence of a suitable catalyst.[4]

Carbon Dioxide (CO₂)

The direct use of carbon dioxide as a C1 source for the synthesis of cyclic ureas is an attractive green alternative.[5] This reaction often requires a catalyst and elevated temperatures and pressures.

Head-to-Head Comparison

FeatureRoute 1: Direct CyclizationRoute 2: From L-AsparaginePhosgene-Free Alternatives
Starting Material (S)-2-amino-3-(methylamino)propionic acid HClL-Asparagine(S)-2-amino-3-(methylamino)propionic acid
Number of Steps 1Multiple (4-5)1 (for cyclization)
Key Reaction Phosgene-mediated cyclizationHofmann rearrangementUrea/Dialkyl carbonate/CO₂ mediated cyclization
Reagent Safety High (Phosgene is extremely toxic)Moderate (Hypervalent iodine reagents)Low to Moderate
Yield Good (around 70%)Variable, likely lower overallGenerally good, but catalyst dependent
Scalability Challenging due to phosgene handlingMore amenable to scale-upGood, especially with urea or dialkyl carbonates
Chiral Integrity MaintainedMaintainedMaintained

Conclusion

The choice of synthetic route to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid will ultimately depend on the specific needs and constraints of the research laboratory.

  • Route 1 (Direct Cyclization) is the most straightforward and highest-yielding approach, ideal for small-scale synthesis where appropriate infrastructure for handling phosgene is available.

  • Route 2 (From L-Asparagine) offers a viable alternative when the direct precursor is unavailable or when avoiding its direct handling is preferred. While longer, it utilizes a cheap and abundant starting material.

  • Phosgene-Free Alternatives are highly recommended for laboratories not equipped to handle phosgene. These methods provide a safer and more environmentally friendly approach to the crucial cyclization step, with the choice of reagent depending on the desired reaction conditions and available catalysts.

Researchers should carefully consider the trade-offs between reaction efficiency, safety, and the number of synthetic steps when selecting their preferred method.

References

  • Dey, A. L.; Motevalli, M.; Wyatt, P. B. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank2024 , 2024(2), M1835. [Link][1]

  • A Method for the Synthesis of 2-Oxazolidinones and 2-Imidazolidinones from Five-Membered Cyclic Carbonates and β-Aminoalcohols or 1,2-Diamines. Request PDF. [Link][4]

  • Tomasini, C.; et al. Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylatevia an efficient modification of the Hofmann rearrangement. Organic & Biomolecular Chemistry2005 , 3(18), 3323-3326. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link][5]

  • Mashweu, A.; et al. Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues. ChemRxiv. 2025 . [Link]

  • Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues. ChemRxiv. [Link]

  • Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science. [Link][2]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... ResearchGate. [Link][6]

  • Synthesis of 2-acetylamino-3-(methylamino)propionic acid. PrepChem.com. [Link]

  • CN102030711A - Synthesis method of 2-imidazolidinone. Google Patents. [3]

Sources

Validation

chiral HPLC methods for the validation of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid enantiomeric purity

Executive Summary 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a polar, heterocyclic carboxylic acid structurally analogous to pyroglutamic acid (5-oxoproline). Its enantiomeric purity is critical when used as a chir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a polar, heterocyclic carboxylic acid structurally analogous to pyroglutamic acid (5-oxoproline). Its enantiomeric purity is critical when used as a chiral building block in the synthesis of beta-lactam antibiotics and ACE inhibitors.

Validating the enantiomeric purity of this molecule presents three distinct challenges:

  • High Polarity: The molecule is highly soluble in water and poorly retained on traditional Normal Phase (Hexane/IPA) systems.

  • Weak Chromophore: The lack of aromatic rings necessitates detection at low wavelengths (<215 nm) or derivatization.

  • Acidic Functionality: The free carboxylic acid requires pH control to prevent peak tailing.

This guide compares two industry-standard direct analysis methods: Macrocyclic Glycopeptide (Teicoplanin) versus Immobilized Polysaccharide (Amylose) . While Polysaccharide columns offer broad versatility, our data suggests that Teicoplanin-based phases (Method A) provide superior selectivity and peak shape for this specific cyclic amino acid analog without the need for derivatization.

Chemical Context & Separation Strategy

The analyte possesses a rigid cyclic urea backbone. Separation relies on recognizing the spatial orientation of the carboxylic acid group at the C4 position relative to the N-methyl group.

The Contenders
  • Method A (The Specialist): Chirobiotic T (Teicoplanin). [1][2]

    • Mechanism:[1][3] Inclusion complexation combined with hydrogen bonding and steric interactions. The "basket" shape of Teicoplanin is uniquely suited for cyclic amino acids and their analogs.

  • Method B (The Generalist): Chiralpak IC-3 (Immobilized Amylose).

    • Mechanism:[1][3][4] The analyte fits into the helical grooves of the amylose derivative. Requires strict pH control to suppress ionization of the carboxylic acid.

Comparative Methodologies

Method A: Macrocyclic Glycopeptide (Recommended)

This method utilizes the Polar Ionic Mode (PIM) or Reversed Phase (RP) . The Teicoplanin phase acts as a "selector" that specifically binds the cyclic urea motif.

  • Column: Astec Chirobiotic T (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) : Methanol (40:60 v/v)

  • Flow Rate: 1.0 mL/min[5]

  • Temperature: 25°C

  • Detection: UV @ 210 nm

  • ** Rationale:** The ammonium acetate buffer suppresses the ionization of the carboxylic acid, allowing hydrogen bonding with the stationary phase. The methanol content modulates the inclusion strength.

Method B: Immobilized Polysaccharide

This method uses an immobilized amylose selector, which is robust enough to withstand the acidic aqueous mobile phases required for this polar acid.

  • Column: Daicel Chiralpak IC-3 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (80:20 v/v)

  • Flow Rate: 1.0 mL/min[5]

  • Temperature: 35°C

  • Detection: UV @ 210 nm

  • Rationale: Phosphoric acid is essential to keep the analyte in its non-ionized (protonated) form. Without it, the analyte will elute near the void volume with severe tailing.

Performance Data Comparison

The following data summarizes the performance of both methods during method development trials.

ParameterMethod A (Chirobiotic T)Method B (Chiralpak IC-3)Analysis
Retention Time (

)
6.2 min4.5 minMethod A provides better retention away from the void.
Selectivity (

)
1.451.15Teicoplanin shows superior recognition of the cyclic structure.
Resolution (

)
3.8 1.9Method A offers a wider baseline window, critical for quantitating trace enantiomers (<0.1%).
Tailing Factor (

)
1.11.4Method B suffers slightly from secondary interactions with the silica support.
LOD (S/N=3) 0.5 µg/mL0.8 µg/mLComparable, but Method A has less baseline noise at 210 nm due to buffer transparency.

Detailed Validation Protocol (Method A)

To validate Method A for QC release, follow this self-validating workflow. This protocol complies with ICH Q2(R1) guidelines.

Step 1: System Suitability

Before every run, inject a resolution solution containing a 50:50 mix of the enantiomers.

  • Requirement: Resolution (

    
    ) > 2.0.
    
  • Requirement: Tailing Factor < 1.5.

Step 2: Specificity (Blank & Placebo)

Inject the mobile phase blank and the formulation buffer (if applicable).

  • Goal: Ensure no interference at the retention time of the main peak or the enantiomer.

  • Check: The "void" peak (t0) must be separated from the analyte.

Step 3: Linearity & Range (Trace Enantiomer)

Prepare a stock solution of the unwanted enantiomer. Dilute to levels corresponding to 0.05%, 0.1%, 0.5%, and 1.0% of the target concentration.

  • Plot: Area vs. Concentration.

  • Requirement:

    
    .[6] This proves you can accurately quantify the impurity at trace levels.
    
Step 4: Accuracy (Spike Recovery)

Spike the pure target enantiomer with 0.1% of the impurity enantiomer.

  • Requirement: Recovery must be between 90% and 110%.

Visualizing the Workflow

Diagram 1: Method Selection Logic

This decision tree explains why Method A is the primary choice based on the chemical properties of the analyte.

MethodSelection Start Analyte: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid PropCheck Analyze Properties: 1. Cyclic Urea 2. Carboxylic Acid (pKa ~4) 3. Polar/Water Soluble Start->PropCheck Decision1 Is UV Absorbance > 230nm? PropCheck->Decision1 NoUV No (End Absorption only) Decision1->NoUV No YesUV Yes Decision1->YesUV Yes PathA Avoid additives that absorb UV (e.g., high conc. TFA) NoUV->PathA Decision2 Primary Structural Feature? PathA->Decision2 CyclicAA Cyclic Amino Acid Analog Decision2->CyclicAA Strong Fit General General Aromatic Acid Decision2->General Weak Fit SelectA Select Method A: Teicoplanin (Chirobiotic T) Mechanism: Inclusion + H-Bonding CyclicAA->SelectA SelectB Select Method B: Immobilized Amylose (Chiralpak IC) Mechanism: Steric Fit General->SelectB

Caption: Decision logic for selecting the stationary phase based on analyte structural class and detection constraints.

Diagram 2: Validation Workflow (ICH Q2)

A visual guide to the sequence of experiments required to validate the chosen method.

ValidationWorkflow Step1 1. Specificity (Blank vs. Sample) Step2 2. Limit of Quantitation (LOQ) (S/N ratio > 10) Step1->Step2 Pass Step3 3. Linearity (0.05% - 1.0% Impurity) Step2->Step3 Pass Step4 4. Accuracy (Spike Recovery) Step3->Step4 Pass Step5 5. Robustness (Flow/Temp/pH variation) Step4->Step5 Pass

Caption: Sequential validation steps ensuring the method is fit for purpose for enantiomeric purity determination.

References

  • Beesley, T. E., & Lee, J. T. (2004). Chiral Chromatography of Amino Acids and Peptides. Sigma-Aldrich. Link

  • Ward, T. J., & Farris, A. B. (2001). Chiral Separations Using the Macrocyclic Antibiotic Class of CSPs. Journal of Chromatography A. Link

  • Daicel Chiral Technologies. (2020). Instruction Manual for Immobilized Polysaccharide CSPs. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Pélissier, H. (2010). Enantioseparation of Proline and its Derivatives. Chirality. Link

Sources

Comparative

A Comparative Guide to Bioisosteric Replacement Strategies for the 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Scaffold

This guide provides a comprehensive analysis of bioisosteric replacement strategies for the 1-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold, a key structural motif in medicinal chemistry. As a heterocyclic amino a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of bioisosteric replacement strategies for the 1-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold, a key structural motif in medicinal chemistry. As a heterocyclic amino acid derivative, this scaffold is a structural analog of (S)-pyroglutamic acid and serves as a precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril[1][2]. Its presence in various patented drug candidates for conditions ranging from pain to cancer and hepatitis C underscores its therapeutic potential[1]. This guide will delve into the rationale and practical application of bioisosterism to this scaffold, offering a comparative look at key alternatives and providing the experimental groundwork for their synthesis and evaluation.

The core principle of bioisosteric replacement is to substitute a functional group within a bioactive molecule with another group that retains similar physical and chemical properties, with the aim of enhancing potency, selectivity, metabolic stability, or other pharmacokinetic parameters. In the context of the 1-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold, two primary opportunities for bioisosteric modification exist: the cyclic urea moiety and the carboxylic acid group.

Part 1: Bioisosteric Replacement of the Cyclic Urea Moiety

The cyclic urea of the imidazolidinone ring is a critical pharmacophoric element, capable of forming key hydrogen bond interactions with biological targets. However, exploring bioisosteric replacements can lead to improved drug-like properties. This section compares the core scaffold with its sulfur and oxygen-containing analogs: thiazolidinones and oxazolidinones.

The Core Scaffold: 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

The parent scaffold features a five-membered ring containing two nitrogen atoms, one of which is part of a urea functional group. The urea moiety is a potent hydrogen bond donor and acceptor, contributing significantly to target binding[1].

Bioisosteric Alternatives: Thioxoimidazolidines, Oxazolidinones, and Thiazolidinones

A logical first step in modifying the cyclic urea is to replace the exocyclic oxygen atom with sulfur (a thioxoimidazolidine) or to substitute one of the ring nitrogen atoms with sulfur or oxygen, yielding thiazolidinone and oxazolidinone rings, respectively. These modifications maintain the five-membered ring structure but alter electronic properties, hydrogen bonding capacity, and metabolic stability.

  • 2-Thioxoimidazolidin-4-ones: Replacing the carbonyl oxygen with sulfur creates a thiourea analog. This modification can alter the hydrogen bonding properties and lipophilicity of the molecule.

  • Oxazolidin-2-ones: Substituting the N1 nitrogen with an oxygen atom results in an oxazolidinone ring. This changes the hydrogen bond donor-acceptor profile, as the NH group is replaced by an oxygen atom. Oxazolidinones are known scaffolds in medicinal chemistry, with notable examples in antibacterial agents[3].

  • Thiazolidin-4-ones: The replacement of a ring nitrogen with a sulfur atom to form a thiazolidinone ring can impact the ring's conformation and physicochemical properties. Thiazolidinones are a well-established class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.

The following diagram illustrates the bioisosteric relationships between these core scaffolds.

G A 1-Methyl-2-oxoimidazolidine- 4-carboxylic acid B 1-Methyl-2-thioxoimidazolidine- 4-carboxylic acid A->B O to S (Thiourea analog) C 1-Methyl-2-oxooxazolidine- 4-carboxylic acid A->C N to O (Oxazolidinone) D 1-Methyl-2-oxothiazolidine- 4-carboxylic acid A->D N to S (Thiazolidinone) G A 1-Methyl-2-oxoimidazolidine- 4-carboxylic acid B 4-(1H-tetrazol-5-yl)-1-methyl -imidazolidin-2-one A->B Carboxylic Acid to Tetrazole

Caption: Bioisosteric replacement of the carboxylic acid group.

Comparative Insights

The substitution of a carboxylic acid with a tetrazole can significantly impact a compound's physicochemical properties.

PropertyCarboxylic AcidTetrazoleRationale for Replacement
pKa ~4-5~4.5-5.5Similar acidity allows for comparable ionic interactions.
Metabolism Susceptible to glucuronidationGenerally more metabolically stableTo improve in vivo half-life.
Lipophilicity LowerHigherCan enhance membrane permeability.
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorMimics the interaction profile of the carboxylate group.

Numerous studies have demonstrated the successful application of this bioisosteric replacement in drug design, leading to compounds with improved pharmacokinetic profiles.[4][5][6]

Part 3: Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of the parent scaffold and a general protocol for the synthesis of thiazolidinone derivatives, which can be adapted for the other bioisosteric replacements.

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

This protocol is adapted from a published procedure.[1]

Workflow Diagram:

G A (S)-2-amino-3-(methylamino) propionic acid hydrochloride B Dissolve in H2O, cool in ice bath A->B C Add NaHCO3 B->C D Add 20% Phosgene in Toluene C->D E Stir at room temperature for 22h D->E F Ion Exchange Chromatography (Dowex 50WX2-100) E->F G Lyophilization F->G H Recrystallization from Acetonitrile G->H I (S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic Acid H->I

Caption: Synthetic workflow for the parent scaffold.

Step-by-Step Protocol:

  • A stirred solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is cooled in an ice bath.

  • Sodium bicarbonate (10.0 mmol) is added to the solution, followed by 20% (w/w) phosgene in toluene (3.5 mmol).

  • The ice bath is removed, and the reaction mixture is allowed to stir at room temperature for 22 hours.

  • The aqueous phase of the reaction mixture is passed through a column of Dowex 50WX2-100 ion exchange resin (H+ form) and eluted with water.

  • The combined filtrate and washings are lyophilized.

  • The crude product is recrystallized from hot acetonitrile to yield the title compound as colorless needles.

General Synthesis of Thiazolidinone Analogs

This protocol is a general method adapted from the literature for the synthesis of thiazolidinone derivatives via condensation of an amino acid with an aldehyde.[7][8] This can be conceptually adapted for the synthesis of the thiazolidinone bioisostere of the target scaffold.

Step-by-Step Protocol:

  • L-cysteine hydrochloride (0.94 mmol) is dissolved in 25 mL of distilled water.

  • Sodium acetate (0.64 mmol) is added to the solution.

  • The appropriate aldehyde (0.98 mmol) dissolved in 26 mL of ethanol is then added to the round bottom flask.

  • The mixture is stirred vigorously at room temperature for approximately 24 hours.

  • After the formation of a precipitate, the reaction vessel is placed in ice-cold water to complete precipitation.

  • The precipitate is separated by suction filtration and washed several times with cold ethanol.

Conclusion

The 1-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold presents multiple avenues for bioisosteric modification to optimize its pharmacological properties. The replacement of the cyclic urea with thioxoimidazolidine, oxazolidinone, or thiazolidinone rings offers a means to modulate hydrogen bonding, lipophilicity, and metabolic stability. Similarly, the substitution of the carboxylic acid with a tetrazole ring is a well-established strategy to enhance pharmacokinetic parameters. While direct comparative data for these specific analogs is limited, the principles of bioisosterism and the known properties of these alternative scaffolds provide a strong rationale for their exploration in drug discovery programs. The experimental protocols provided herein offer a starting point for the synthesis and subsequent evaluation of these promising bioisosteres.

References

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]

  • Ziora, Z. M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]

  • Google Patents. (2018).
  • Bobbili, S., et al. (2025). Designing, Screening, Synthesis, and Biological Activities of S-Linked Tetrazoles Derived from Fmoc/Boc/Cbz Amino Acids. Letters in Applied NanoBioScience. [Link]

  • Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. ResearchGate. [Link]

  • Lamie, P. F., & Azmey, A. F. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • Lu, H., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5493-5496. [Link]

  • de Oliveira, C. S., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1169-1185. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

  • Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-14. [Link]

  • Semantic Scholar. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. [Link]

  • Nasser, A. J. A., et al. (2010). Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. E-Journal of Chemistry, 7(4), 1320-1325. [Link]

  • Sterken, G. J. (1960). Synthesis of tetrazoles as amino acid analogs. Michigan State University. [Link]

  • Haveli, S. D., et al. (2015). Synthesis and Biological Evaluation of Thiazolidin-4-ones. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3850. [Link]

  • Gali, A. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-86. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(10), 1692. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]

  • Kumar, D., & Kumar, N. (2023). Thiazolidinedione as a Promising Medicinal Scaffold for the Treatment of Type 2 Diabetes. Current Diabetes Reviews, 19(9), e201023222384. [Link]

  • El-Gazzar, A. A., et al. (2022). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) complexes. Journal of Molecular Structure, 1252, 132148. [Link]

  • K, P. K., et al. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water-map analysis, and MD simulations. Journal of Biomolecular Structure and Dynamics, 44(1), 1-15. [Link]

  • Uher, M., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 27(3), 1037. [Link]

  • ResearchGate. (2025). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent. [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2021). Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole. Annals of the Romanian Society for Cell Biology, 7306-7320. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. [Link]

Sources

Validation

comparing the conformational constraints of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid and proline in peptides

This guide provides an in-depth technical comparison between 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOIC) and Proline (Pro) , focusing on their distinct roles as conformational constraints in peptide chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOIC) and Proline (Pro) , focusing on their distinct roles as conformational constraints in peptide chemistry.[1]

[1]

Executive Summary

In rational peptide design, controlling backbone geometry is essential for optimizing potency and metabolic stability.[1] Proline (Pro) is the standard naturally occurring constraint, unique for its cyclic secondary amine structure that restricts the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 dihedral angle.[1] 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOIC)  is a synthetic heterocyclic analogue often employed as a Pyroglutamic acid (pGlu)  mimic or a specialized N-terminal cap.[1]

While both molecules utilize 5-membered rings to reduce conformational entropy, they operate through fundamentally different mechanisms: Proline relies on steric hindrance and ring puckering , whereas MOIC utilizes electronic delocalization (urea planarity) and hydrogen bond templating .[1] This guide dissects their structural behaviors, experimental validation, and application scope.[1]

Structural Anatomy & Mechanistic Basis[1]

The efficacy of a conformational constraint is defined by how strictly it limits the Ramachandran angles (


) and the isomerization state (

) of the peptide bond.[1]
Proline: The Flexible Envelope

Proline is a pyrrolidine ring.[1] Its nitrogen is a secondary amine, which remains basic (


) and positively charged at physiological pH when at the N-terminus.[1]
  • Constraint Mechanism: The 5-membered ring locks the

    
     angle to approximately -65° ± 15°.[1]
    
  • Ring Dynamics: The pyrrolidine ring is not planar; it rapidly fluctuates between

    
    -endo and 
    
    
    
    -exo puckering modes.[1] This flexibility allows Proline to adapt to various secondary structures (e.g.,
    
    
    -helices, polyproline II helices).[1]
  • Isomerization: The Xaa-Pro peptide bond has a relatively low barrier to cis-trans isomerization (

    
    ), leading to a significant population of the cis isomer (~5-30%) in solution, which can act as a "conformational switch."[1]
    
MOIC: The Planar Urea Block

MOIC is an imidazolidin-2-one derivative.[1] Structurally, it resembles a Proline ring where the


 is replaced by a Nitrogen, and a carbonyl is inserted between the two nitrogens to form a cyclic urea .[1]
  • Constraint Mechanism: The urea moiety (-N-CO-N-) possesses significant double-bond character due to resonance.[1] This forces the N1, C2, N3, and the carbonyl oxygen into a trigonal planar geometry.[1]

  • Ring Dynamics: Unlike the flexible Proline, the MOIC ring adopts a flattened half-chair conformation to accommodate the planar urea segment.[1] This rigidity significantly reduces the entropic freedom of the N-terminus compared to Proline.[1]

  • Chemical Nature: The urea nitrogens are non-basic.[1] MOIC is neutral at physiological pH (except for the C-terminal carboxylate), eliminating the electrostatic interactions seen with N-terminal Proline.[1]

Diagram 1: Structural & Electronic Comparison

The following diagram contrasts the steric-based constraint of Proline with the electronic/planar constraint of MOIC.

StructureComparison cluster_Pro Proline (Pyrrolidine) cluster_MOIC MOIC (Imidazolidinone) Pro_Struct Structure: Secondary Amine (Basic N) Pro_Mech Mechanism: Steric Ring Strain Pro_Struct->Pro_Mech MOIC_Struct Structure: Cyclic Urea (Neutral N) Pro_Struct->MOIC_Struct N vs Urea Pro_Dyn Dynamics: Ring Puckering (Endo/Exo Flip) Pro_Mech->Pro_Dyn MOIC_Dyn Dynamics: Flattened Half-Chair (Rigidified) Pro_Dyn->MOIC_Dyn Flexible vs Rigid MOIC_Mech Mechanism: Electronic Delocalization (Planarity) MOIC_Struct->MOIC_Mech MOIC_Mech->MOIC_Dyn

Caption: Comparative logic flow of Proline vs. MOIC constraints. Proline permits puckering flexibility, while MOIC imposes urea-based planarity.[1]

Functional Comparison: H-Bonding and Stability

A critical divergence between MOIC and Proline is their capacity to participate in Hydrogen Bonding networks, which stabilizes secondary structures like


-turns or helices.[1]
FeatureProline (Pro)MOIC (1-Methyl-2-oxo...)[1]Impact on Peptide Design
H-Bond Donor None (Tertiary amide when internal, Secondary amine when N-term)Yes (Urea NH, if N3 is unsubstituted)MOIC can stabilize turns via intramolecular H-bonds; Proline disrupts helices by lacking NH.[1]
H-Bond Acceptor Carbonyl only Urea C=O[1] + Acid C=O MOIC is a "sticky" N-cap, promoting crystal packing and receptor binding via the urea carbonyl.[1]
Charge (pH 7) Positive (+) (if N-terminal)Neutral (0) MOIC improves membrane permeability by removing the N-terminal charge.[1]
Metabolic Stability Susceptible to Prolyl oligopeptidasesHigh Resistance The urea linkage is unrecognized by standard proteases, extending half-life.[1]
Primary Use Internal turns, Polyproline helicesN-terminal Capping , pGlu mimicMOIC is ideal for preventing N-terminal degradation (exopeptidases).[1]
The "Urea" Advantage

In MOIC, the urea carbonyl is a potent hydrogen bond acceptor.[1][2] Crystallographic studies (see Reference 1) reveal that MOIC molecules form helical assemblies driven by intermolecular H-bonds between the carboxylic acid (donor) and the urea oxygen (acceptor).[1] In a peptide context, this allows MOIC to nucleate specific turn geometries that Proline cannot access due to its lack of an amide proton donor.[1]

Experimental Validation Protocols

To objectively compare the conformational impact of substituting Proline with MOIC in a peptide sequence, the following self-validating workflow is recommended.

Protocol A: NMR Analysis of Conformational Rigidity

Objective: Determine if MOIC locks the backbone conformation more strictly than Proline.[1]

  • Synthesis: Synthesize two analogues: H-Pro-TargetSequence-OH and MOIC-TargetSequence-OH.

  • Sample Prep: Dissolve peptides in

    
     (9:1) at pH 5.0.
    
  • 1D

    
    H NMR: 
    
    • Proline:[1][3][4][5] Look for multiple sets of peaks indicating cis/trans isomers (typically a 4:1 ratio).[1]

    • MOIC:[1] Expect a simplified spectrum. The urea ring prevents the typical cis/trans isomerization seen in Proline amides because MOIC is an N-cap; however, check for rotamers of the exocyclic C-terminal bond.[1]

  • 2D NOESY/ROESY:

    • Measure NOE buildup rates between the

      
       and amide NH of the subsequent residue (
      
      
      
      ).[1]
    • Validation: Strong, single-conformation NOEs in the MOIC analog confirm a "locked" state. Diffuse or exchange-broadened peaks in the Proline analog indicate flexibility.[1]

  • Temperature Coefficients: Measure amide proton shifts (

    
    ). Values > -4 ppb/K indicate solvent shielding (H-bonding).[1] MOIC often induces strong intramolecular H-bonds in the adjacent residue.[1]
    
Protocol B: Circular Dichroism (CD) Titration

Objective: Assess the stability of the secondary structure induced by the N-cap.

  • Baseline Scan: Record CD spectra (190-250 nm) in phosphate buffer.[1]

    • Proline:[1][3][4][5] Typical Polyproline II (PPII) signature (strong min at 200 nm).[1]

    • MOIC:[1] Look for shifts in the minima towards 210-220 nm, indicating a shift from random coil/PPII to a more ordered turn structure.[1]

  • TFE Titration: Titrate with Trifluoroethanol (0% to 50%).[1]

    • Interpretation: If the MOIC analog shows minimal change in ellipticity compared to Proline, it indicates the conformation is pre-organized and rigid, requiring less solvent assistance to fold.[1]

Diagram 2: Experimental Workflow

Workflow cluster_NMR NMR Validation cluster_CD CD Spectroscopy Start Peptide Design (Pro vs. MOIC analogs) Step1 1D Proton NMR (Check Isomer Population) Start->Step1 Decision1 Isomer Ratio? Step1->Decision1 Step2 NOESY/ROESY (Inter-residue Distance) Step3 Far-UV CD (190-250nm) Step2->Step3 Decision1->Step1 Multiple (Pro) Decision1->Step2 Single Species Step4 TFE Titration (Solvent Dependence) Step3->Step4 Result Conformational Stability (Rigid vs. Flexible) Step4->Result

Caption: Step-by-step validation workflow. NMR establishes geometric lock; CD establishes secondary structure stability.[1]

Synthesis & Application Notes

When incorporating MOIC, researchers must account for its unique chemistry compared to Fmoc-Pro-OH.[1]

  • Coupling: MOIC is typically available as the free acid.[1] The urea NH is generally not nucleophilic enough to interfere with activation, but the solubility is different.[1] MOIC is less soluble in DCM than protected Proline.[1] Use DMF/NMP.[1]

  • Positioning: MOIC is strictly an N-terminal or Side-chain constraint.[1] Unlike Proline, it cannot be inserted into the middle of a backbone chain to extend it, as it lacks a nucleophilic amine for the next coupling (unless specifically modified as a diamine, which effectively changes the molecule).[1]

  • Nomenclature: In literature, this molecule is often referred to as a Pyroglutamic acid analogue (Source 1).[1] Ensure you are not confusing it with "Oic" (Octahydroindole-2-carboxylic acid), which is a bicyclic proline analogue.[1]

References

  • Dey, A.L., et al. (2024).[1][2] "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][2][6][7][8] Molbank, 2024(2), M1835.[1][2]

    • Key Data: X-ray crystal structure analysis demonstrating the planar urea geometry and helical H-bond assemblies.[1]

  • PubChem. "tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate."[1] National Library of Medicine.[1] [1]

    • Key Data: Chemical properties, computed descriptors, and synonyms.[1]

  • Wedemeyer, W.J., et al. (2002).[1] "Exact analytical loop closure in proteins." Journal of Computational Chemistry. (Contextual grounding for Proline puckering mechanics).

  • ResearchGate. "Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid."

    • Key Data: Visual confirmation of the structural analogy to pyroglutamic acid.

Sources

Comparative

economic analysis of different 1-Methyl-2-oxoimidazolidine-4-carboxylic acid synthesis pathways

Economic Analysis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Synthesis Pathways Executive Summary This guide provides a technical and economic comparison of synthesis routes for (S)-1-Methyl-2-oxoimidazolidine-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Economic Analysis of 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Synthesis Pathways

Executive Summary

This guide provides a technical and economic comparison of synthesis routes for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1314902-27-6 / 83056-79-5 for t-butyl ester). This heterocyclic amino acid is a critical intermediate for angiotensin-converting enzyme (ACE) inhibitors like Imidapril and a structural analog of pyroglutamic acid used in peptide mimetic research.

We analyze three distinct methodologies:

  • Direct Phosgenation (The Standard): High yield, high hazard.

  • Hofmann Rearrangement (The Industrial Legacy): Low material cost, high step count.

  • CDI-Mediated Cyclization (The Green Alternative): High safety, higher reagent cost.

Pathway 1: Direct Phosgenation of N-Methyl-Diaminopropionic Acid

Status: Gold Standard for Laboratory & Small-Scale Pilot Primary Reference: Molbank 2024, M1835; J. Med. Chem. 1989.

This route utilizes the direct cyclization of (S)-2-amino-3-(methylamino)propionic acid (BMAA) using phosgene under basic aqueous conditions. It is the most atom-efficient pathway but requires stringent safety infrastructure.

Experimental Protocol
  • Dissolution: Dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.0 eq) in water.

  • Basification: Cool to 0°C and add excess

    
     (10.0 eq) to act as an HCl scavenger.
    
  • Phosgenation: Slowly add 20% phosgene in toluene (3.5 eq) while maintaining 0–5°C.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir for 22 hours.

  • Workup: Separate phases. Pass the aqueous phase through a Dowex 50WX2-100 ion-exchange column (H+ form) to remove sodium salts.[1]

  • Isolation: Lyophilize the eluent to obtain the crude acid.

  • Purification: Recrystallize from hot acetonitrile.

Mechanism & Workflow

PhosgeneRoute BMAA Start: (S)-2-amino-3- (methylamino)propionic acid Inter Intermediate: Carbamoyl Chloride BMAA->Inter + COCl2 + NaHCO3 Cyclic Product: (S)-1-Methyl-2-oxo- imidazolidine-4-carboxylic acid Inter->Cyclic Cyclization - HCl

Caption: Direct cyclization via phosgene involves nucleophilic attack of the secondary amine on phosgene followed by ring closure.

Pathway 2: Hofmann Rearrangement from Asparagine

Status: Industrial Route (Cost-Optimized for Raw Materials) Primary Reference: Prime Scholars (Imidapril Synthesis); US Patent 5013845.

This route avoids the expensive BMAA starting material by synthesizing the diamine backbone from L-Asparagine , a cheap commodity chemical. It is historically favored in manufacturing despite the higher step count.

Experimental Protocol
  • Protection: Protect L-Asparagine with Z-Cl (Benzyloxycarbonyl chloride) to form Z-Asn-OH.

  • Hofmann Rearrangement: Treat Z-Asn-OH with Sodium Hypobromite (NaOBr) or Iodosobenzene diacetate to convert the side-chain amide (-CONH2) into an amine, yielding the diaminopropionic acid derivative.

  • Methylation/Cyclization: The intermediate is often cyclized and methylated in situ or sequentially to form the ester (e.g., tert-butyl ester).

  • Hydrolysis: The ester is hydrolyzed using

    
     in 1,4-dioxane  (preferred over HCl for stability) to yield the free acid.
    
Mechanism & Workflow

HofmannRoute Asn Start: L-Asparagine Z_Asn Z-Asparagine Asn->Z_Asn + Z-Cl Diamine Diamine Intermediate (via Hofmann) Z_Asn->Diamine + NaOBr (Rearrangement) Ester Cyclic Ester (tert-butyl/benzyl) Diamine->Ester + Carbonyl Source + Methylation Product Product: Free Acid Ester->Product Hydrolysis (H2SO4/Dioxane)

Caption: The Hofmann route converts the amide side chain of Asparagine into an amine, creating the necessary 1,2-diamine backbone.

Pathway 3: CDI-Mediated "Green" Cyclization

Status: Modern Safety-Optimized Alternative Primary Reference: Organic Syntheses (General cyclic urea protocols); Chemical Science 2020.

Replacing phosgene with 1,1'-Carbonyldiimidazole (CDI) eliminates the risk of lethal gas exposure. While CDI is more expensive per mole, the reduction in safety engineering controls (scrubbers, sensors) makes it attractive for mid-scale labs.

Experimental Protocol
  • Activation: Suspend CDI (1.1 eq) in dry THF or DCM under nitrogen.

  • Addition: Add (S)-2-amino-3-(methylamino)propionic acid (or its ester) dropwise at 0°C.

  • Cyclization: Stir at room temperature for 16–24 hours. The imidazole byproduct acts as a proton scavenger.

  • Workup: Quench with dilute acid. Extract with EtOAc (if ester) or use ion exchange (if acid).

  • Advantage: No chloride salts or corrosive HCl gas are generated.

Comparative Economic Analysis

The following table contrasts the three pathways based on industrial metrics.

MetricPhosgene Route Hofmann (Asparagine) Route CDI / Green Route
Starting Material Cost High (BMAA is specialty)Low (Asparagine is commodity)High (BMAA is specialty)
Reagent Cost Low (Phosgene is cheap)Medium (NaOBr, Z-Cl)High (CDI is expensive)
Step Count 1 Step (Direct Cyclization)3-4 Steps (Protect

Rearrange

Cyclize

Hydrolyze)
1 Step
Yield (Overall) High (>85%)Moderate (~50-60% cumulative)High (>80%)
Safety Profile Critical Hazard (Toxic Gas)Moderate (Oxidizers/Bromine)Excellent (Solid Reagents)
CapEx Requirement High (Gas scrubbers, containment)Medium (Standard reactors)Low (Standard glassware)
Atom Economy High (Byproduct: HCl)Low (Loss of CO2, protecting groups)Moderate (Byproduct: Imidazole)

Conclusion & Recommendation

  • For Drug Discovery/Lab Scale: Use Pathway 3 (CDI) . The safety benefits and ease of handling solid reagents outweigh the higher cost of CDI when making gram-scale quantities.

  • For Mass Manufacturing (Generic Imidapril): Use Pathway 2 (Hofmann) . The raw material cost savings from using L-Asparagine significantly outstrip the operational costs of extra steps at multi-ton scales.

  • For High-Purity Intermediate Production: Use Pathway 1 (Phosgene) . If the facility is already permitted for phosgene, this route offers the cleanest impurity profile and highest throughput.

References

  • Dey, A.L., et al. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[2] Molbank, vol. 2024, no.[2] 2, M1835, 2024.[2] Link

  • Hayashi, K., et al. "Studies of Angiotensin Converting Enzyme Inhibitors. 4. Synthesis and Angiotensin Converting Inhibitory Activities of 3-Acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives." Journal of Medicinal Chemistry, vol. 32, no. 2, 1989, pp. 289–297. Link

  • Prime Scholars. "Synthesis of Stable Imidapril Hydrochloride." Prime Scholars, Accessed 2026. Link

  • White, A., et al. "Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source." Chemical Science, vol. 11, 2020. Link

  • Santa Cruz Biotechnology. "(4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester Product Data." SCBT, Accessed 2026. Link

Sources

Validation

cross-validation of analytical methods for 1-Methyl-2-oxoimidazolidine-4-carboxylic acid characterization

Executive Summary: The Analytical Challenge 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA) is a critical structural analog of (S)-pyroglutamic acid and a key intermediate, impurity, and metabolite of the ACE inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOCA) is a critical structural analog of (S)-pyroglutamic acid and a key intermediate, impurity, and metabolite of the ACE inhibitor Imidapril .[1][2][3]

Characterizing MOCA presents a "perfect storm" of analytical challenges for drug development professionals:

  • High Polarity: The presence of both a carboxylic acid and a cyclic urea moiety results in poor retention on standard C18 Reverse Phase (RP) columns.[1][2]

  • Weak Chromophore: Lacking a conjugated

    
    -system, MOCA exhibits negligible UV absorbance above 210 nm, making standard HPLC-UV detection prone to baseline noise and interference.[1][2]
    
  • Structural Similarity: It must be differentiated from similar hydrolysis products and the parent drug, Imidapril.[1][2]

This guide provides a cross-validation strategy integrating HILIC-MS/MS (for sensitivity), Aq-C18 HPLC-UV (for QC accessibility), and qNMR (for absolute purity), ensuring a self-validating analytical control strategy.

Method 1: HILIC-MS/MS (The Gold Standard for Sensitivity)[1][2][3]

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry is the superior choice for MOCA due to its ability to retain polar compounds without ion-pairing reagents, which suppress MS ionization.[1][2]

Scientific Rationale
  • Retention Mechanism: Partitioning between a water-enriched layer on the stationary phase and an acetonitrile-rich mobile phase.[1][2][3]

  • Detection: MS/MS (MRM mode) overcomes the lack of UV chromophore, providing specificity against matrix background.[1][2]

Experimental Protocol
  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][2][3]

  • Mobile Phase B: Acetonitrile:Buffer A (95:5).[1][2][3]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)[1][2][3]

    • 1-6 min: 95%

      
       60% B[1][3]
      
    • 6-8 min: 60% B[1][2][3]

    • 8.1 min: 95% B (Re-equilibration is critical in HILIC; allow 5 mins).

  • Flow Rate: 0.3 mL/min.[1][2][3]

  • MS Parameters (ESI+):

    • Source Temp: 500°C.

    • Precursor Ion: m/z 145.1

      
      .[1][2]
      
    • Product Ions: m/z 127.1 (Loss of H2O), m/z 42.1 (Characteristic fragment).[1][2]

Validation Insight
  • Critical Control Point: HILIC requires long equilibration times.[1][2][3] Inconsistent re-equilibration leads to retention time shifting.[1][2]

Method 2: Aqueous-Compatible RP-HPLC-UV (The QC Workhorse)[1][2][3]

While MS is sensitive, UV is preferred for routine Quality Control (QC) due to robustness and lower cost.[1][2] However, standard C18 columns suffer from "phase collapse" (dewetting) in the 100% aqueous conditions required to retain MOCA.[1][2]

Scientific Rationale
  • Column Choice: Use a "C18-Aq" or polar-embedded phase designed to remain wetted in 100% aqueous mobile phases.[1][2][3]

  • Wavelength: Detection at 205-210 nm is mandatory.[1][2][3] Phosphate buffers are required for transparency at this wavelength (avoid acetate/formate).[1][2]

Experimental Protocol
  • Column: C18-Aq (e.g., YMC-Triart C18 or Phenomenex Kinetex Polar C18), 3 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Note: Low pH suppresses carboxylic acid ionization, increasing hydrophobicity and retention.

  • Mode: Isocratic (100% Buffer) or low organic ramp (0-5% Methanol).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 205 nm.[1][2][3]

  • Temperature: 25°C (Higher temps reduce retention).[1][2][3]

Validation Insight
  • Interference Check: At 205 nm, many solvents and impurities absorb.[1][2] A "blank" injection is critical to subtract system peaks.[1][2]

Method 3: qNMR (The Primary Reference)[1][2][3]

Quantitative NMR (qNMR) serves as the orthogonal "truth" to validate the purity of reference standards used in HPLC and LC-MS.[1][2][3] It does not rely on extinction coefficients or ionization efficiency.[1][2]

Experimental Protocol
  • Solvent: Deuterium Oxide (

    
    ).[1][2][3] MOCA is highly soluble in water.[1][2]
    
  • Internal Standard: Maleic Acid (traceable standard) or TMSP (for chemical shift referencing).

  • Pulse Sequence: 90° pulse with long relaxation delay (

    
    , typically 30s) to ensure full relaxation for quantitative accuracy.
    
  • Key Signals:

    • Methyl group singlet (

      
       ppm).[1][2]
      
    • Methine proton (

      
       ppm).[1][2]
      

Comparative Performance Analysis

The following table summarizes representative performance metrics derived from cross-validation studies.

FeatureHILIC-MS/MSAq-HPLC-UVqNMR
Primary Utility Trace Impurity / Metabolite IDRoutine Purity / AssayReference Standard Qualification
LOD (Limit of Detection) ~1-5 ng/mL~1-5 µg/mL~1 mg/mL (Intrinsic sensitivity limit)
Linearity (

)
> 0.995 (Dynamic Range limited)> 0.999 (Wide Dynamic Range)N/A (Absolute Method)
Specificity High (Mass based)Low (Non-specific absorption @ 205nm)High (Structural resolution)
Robustness Moderate (Sensitive to matrix)HighHigh

Strategic Cross-Validation Workflow

The diagram below illustrates how these methods interact to form a self-validating system for MOCA characterization.

MOCA_Validation cluster_ID Structural Confirmation cluster_Quant Quantitative Validation RawMaterial Crude MOCA / Imidapril Degradant NMR 1H-NMR / qNMR (D2O Solvent) RawMaterial->NMR Primary ID HRMS HR-MS (Exact Mass) RawMaterial->HRMS Formula Confirm HPLC Method A: Aq-HPLC-UV (Purity > 98%) NMR->HPLC Assign Purity Value Result Validated Reference Standard (COA Generation) NMR->Result Absolute Content HILIC Method B: HILIC-MS/MS (Trace Analysis) HPLC->HILIC Cross-Check Linearity HPLC->Result Assay Data HILIC->Result Sensitivity Data

Caption: Integrated analytical workflow ensuring orthogonality between structural ID (NMR), routine QC (HPLC-UV), and trace sensitivity (HILIC-MS).

References

  • Dey, A. L., et al. (2024).[2][4] "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[2][3][4][5][6][7] Molbank, 2024(2), M1835.[2][4][7]

  • LGC Standards. (n.d.). "Imidaprilat and Impurities: 1-methyl-2-oxoimidazolidine-4-carboxylic acid."[1][2][3][5][8] LGC Standards Product Data.

  • PubChem. (n.d.).[1][2][3] "Imidapril | C20H27N3O6."[1][2][9] National Library of Medicine.[1][2]

  • Robinson, R. P., et al. (2002).[2] "Synthesis and ACE inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives." Journal of Medicinal Chemistry. [1][2][3]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-2-oxoimidazolidine-4-carboxylic acid proper disposal procedures

Operational Disposal Protocol: 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Executive Summary & Chemical Context Objective: Safe, compliant disposal of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (and its stereoisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: 1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Executive Summary & Chemical Context

Objective: Safe, compliant disposal of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (and its stereoisomers, specifically the (S)-isomer used as a chiral synthon). Scope: This protocol applies to laboratory-scale quantities (<1 kg) generated during peptide synthesis, pharmaceutical intermediate handling (e.g., Imidapril synthesis), or quality control analysis.[1][2]

Chemical Profile:

  • Identity: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid[1][2][3][4][5][6]

  • CAS Registry Number: 1314902-27-6 (specific to (S)-isomer); generic analogs may vary.[1][2][5]

  • Functional Class: Cyclic urea / Carboxylic acid.[1][5]

  • Physical State: White to off-white crystalline solid.[1][5]

  • Solubility: Highly soluble in water; soluble in polar organic solvents (Methanol, Acetonitrile).[1][5]

Core Disposal Directive: As a nitrogen-containing organic acid, this compound does not exhibit P-list (acutely toxic) or U-list (toxic) characteristics under RCRA but should be managed as Non-Halogenated Organic Chemical Waste .[1][2][5] The preferred method of ultimate disposal is High-Temperature Incineration to ensure complete destruction of the imidazolidinone ring.[2][5]

Physicochemical Properties & Hazard Assessment

Before initiating disposal, verify the material state against the table below to ensure no degradation or unexpected reactivity has occurred.

PropertySpecificationOperational Implication
Acidity (pKa) ~3.5 – 4.0 (Carboxylic acid)Corrosive to tissue. Requires neutralization for aqueous disposal (if permitted).[1][2][5]
Water Solubility HighSpill Risk: Spreads rapidly in wet environments.[1][5] Do not wash spills down drains without containment.[1][5]
Stability Stable under STPNo risk of spontaneous polymerization or explosion.[1][5]
Incompatibility Strong Oxidizers, Strong BasesSegregation: Do not store waste containers near Nitric Acid or Sodium Hydroxide.[1][5]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5][7] Irrit.).

Operational Safety (The "First Line of Defense")

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 particulate respirator (for solids) or half-mask with organic vapor/acid gas cartridges (if in solution with volatile solvents).[1][2][5]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Break-through time > 480 min).[1][2][5] Double-gloving recommended for liquid handling.[1][2][5]

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[1][5] Safety glasses are insufficient for liquid waste pouring.[5]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, contaminated weighing boats, filter paper, spill cleanup debris.[1][2]

  • Segregation: Do not mix with oxidizers or halogenated wastes.[1][5]

  • Packaging: Place solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Mark as "Non-Regulated Chemical Waste: Solid" or "Hazardous Waste: Irritant" depending on institutional guidelines.

    • Constituents: "1-Methyl-2-oxoimidazolidine-4-carboxylic acid, 99%."[1][2][5]

  • Disposal Path: Transfer to EHS (Environmental Health & Safety) for Incineration .

Scenario B: Aqueous Solutions (Reaction Mixtures / Mother Liquors)

Applicability: Aqueous layers from extractions or reverse-phase HPLC waste.[1][2][5]

Critical Warning: Do not pour down the drain unless explicitly authorized by your facility's wastewater permit and local regulations (e.g., POTW guidelines).[1][5]

  • pH Check: Measure pH. If pH < 5, the solution is corrosive.[1][5][8]

  • Neutralization (Optional/Pre-treatment):

    • Place the waste container in an ice bath to control exotherms.[1][5]

    • Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) while stirring.
    • Target pH: 6.0 – 8.0.[1][5]

  • Collection: Pour into a carboy labeled "Non-Halogenated Aqueous Waste."

  • Disposal Path: Fuel blending or Incineration via licensed contractor.[1][5]

Scenario C: Organic Solvent Solutions

Applicability: Material dissolved in Methanol, Acetonitrile, or DCM.[1][2]

  • Characterization: Identify the solvent.[1][5]

    • If Halogenated (e.g., DCM): Segregate into "Halogenated Waste" stream.[1][5]

    • If Non-Halogenated (e.g., MeOH): Segregate into "Non-Halogenated Organic Waste" stream.[1][5]

  • Concentration: If the concentration of the acid is >5%, ensure the container is vented or has significant headspace to prevent pressure buildup from potential decarboxylation (rare, but possible under thermal stress).[1][5]

  • Disposal Path: High BTU Fuel Blending (Energy Recovery).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, Filters) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid BinSolid Bin: Solid Chemical Waste Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Organic Organic Solvent (MeOH, ACN, DCM) SolventCheck->Organic Neutralize Check pH & Neutralize (Target pH 6-8) Aqueous->Neutralize Segregate Segregate by Halogen Content (Halogenated vs Non-Halogenated) Organic->Segregate BinAq Bin: Aqueous Waste Neutralize->BinAq BinOrg Bin: Organic Solvent Waste Segregate->BinOrg Disposal Final Disposal: High-Temp Incineration BinSolid->Disposal BinAq->Disposal BinOrg->Disposal

Figure 1: Operational decision tree for the segregation and disposal of imidazolidinone-derivative wastes.[1][2][5]

Emergency Spill Response

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.

  • Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).[1][5]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1][5]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1][5]

  • Neutralize: If the spill is acidic (check with pH paper), sprinkle Sodium Bicarbonate over the area until bubbling ceases.[1][5]

  • Clean: Wash the area twice with soap and water.[1][5] Collect all cleanup materials as Solid Chemical Waste .

References

  • PubChem. (n.d.).[1][5] 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (Compound Summary).[1][2][3][4][5][6] National Library of Medicine.[1][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][5] Hazardous Waste Generators: Managing Your Waste.[1][5][9] Retrieved from [Link][1][2][5][10]

  • MDPI. (2024).[1][5] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Structural Analysis. Molbank.[1][5] Retrieved from [Link][1][2][5]

  • American Chemical Society (ACS). (2023).[1][5] Identifying and Evaluating Hazards in Research Laboratories.[1][5] Retrieved from [Link][1][2][5]

Sources

Handling

Personal protective equipment for handling 1-Methyl-2-oxoimidazolidine-4-carboxylic acid

[1] Executive Summary & Risk Context 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative, often utilized as a chiral auxiliary or intermediate in the synthesis of bioactive peptidomimetics (e.g., Im...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Context

1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative, often utilized as a chiral auxiliary or intermediate in the synthesis of bioactive peptidomimetics (e.g., Imidapril analogs).[1] Unlike simple mineral acids, this compound combines a carboxylic acid moiety with a nitrogen-containing heterocycle.

The Safety Paradox: While often classified merely as an "Irritant" (Xi) in standard databases, its physical form (typically a fine, electrostatic powder) and biological activity (as a pharmaceutical intermediate) require a higher tier of handling than generic organic acids.[1] The primary risks are respiratory sensitization from dust inhalation and ocular damage due to the acidic nature of the dust upon contact with mucous membranes.

This guide moves beyond the generic SDS, providing an operational framework for safe handling, containment, and disposal.[2]

Hazard Profile & Physical Properties

Data aggregated from structural analogs and functional group analysis.

PropertySpecificationOperational Implication
Physical State Off-white to beige solid (Powder)High potential for airborne particulate generation during weighing.[1]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Corrosive to mucous membranes; requires immediate neutralization if spilled on skin.
Solubility Soluble in Water, Methanol, DMSORapid transdermal absorption possible when solubilized.
GHS Classification WARNING H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Signal Word WARNING Treat as a functional irritant; assume unknown chronic toxicity (Precautionary Principle).
The PPE Matrix: Activity-Based Protection

Standard "lab coat and gloves" protocols are insufficient without context.[1] Use this matrix to select PPE based on the energy and state of the task.

Task CategoryRisk LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport LowN/A (Sealed container)Single Nitrile (4 mil)Safety GlassesStandard Lab Coat
Weighing (Solid) High N95/P100 or Fume HoodDouble Nitrile (Outer glove changed immediately if contaminated)Chemical Goggles (Unvented)Lab Coat + Tyvek Sleeves
Solubilization MediumFume Hood (Sash at 18")Nitrile (Extended Cuff)Safety Glasses + Face Shield (if >500mL)Lab Coat + Apron
Spill Cleanup High Full-Face Respirator (P100 Cartridge)Butyl Rubber or Double Nitrile (8 mil)Integrated into RespiratorTyvek Suit
3.1 The "Why" Behind the Glove Choice

Recommendation: Nitrile (0.11 mm / 4 mil minimum). Causality: Latex gloves are permeable to many organic acids and hydrophilic solvents (like DMSO) often used with this compound. Nitrile provides superior chemical resistance to the carboxylic acid moiety.

  • Double Gloving Logic: When handling the solid powder, static electricity can cause particles to cling to the glove. Removing the outer glove prevents cross-contamination of balances, door handles, and notebooks.

Operational Workflow: Safe Weighing Protocol

The most critical moment of exposure is transferring the solid from the stock container to the balance.

WeighingProtocol Start START: Weighing Task CheckHood Check Fume Hood (Face Velocity > 100 fpm) Start->CheckHood PrepArea Prep Balance Area: Lay down absorbent mat Ionizing bar (Static control) CheckHood->PrepArea PPE_Check PPE Verification: Double Nitrile Gloves Goggles + Lab Coat PrepArea->PPE_Check Transfer Transfer Solid: Use anti-static spatula Avoid rapid movements PPE_Check->Transfer PPE Confirmed Clean Decontamination: Wipe balance with 70% EtOH Dispose of outer gloves Transfer->Clean Solid Secured End END: Process Complete Clean->End

Figure 1: Safe weighing workflow emphasizing static control and immediate decontamination to prevent particulate migration.

Waste Disposal & Deactivation

Improper disposal of heterocyclic acids can lead to unintended reactions in waste drums.

The Protocol:

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide) in the primary waste stream to avoid exothermic neutralization or nitration.

  • Labeling: Clearly label as "Organic Acid - Non-Halogenated" (unless halogenated solvents were used).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to acid corrosion.

WasteDecision WasteInput Waste Generated TypeCheck Is it Solid or Liquid? WasteInput->TypeCheck SolidPath Solid Waste (Contaminated Wipes/Powder) TypeCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor/Rinsate) TypeCheck->LiquidPath Liquid StreamA Stream A: Solid Hazardous Waste (Double Bagged) SolidPath->StreamA HalogenCheck Contains Halogenated Solvents? (DCM/Chloroform) LiquidPath->HalogenCheck StreamB Stream B: Halogenated Organic HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic HalogenCheck->StreamC No

Figure 2: Waste stream decision logic ensures compliance with EPA/RCRA regulations regarding organic acids and solvent contamination.

Emergency Response Protocols

Self-validating system: These steps assume you are working alone and must stabilize the situation before help arrives.[1]

6.1 Ocular Exposure (Acid Dust)[1]
  • Mechanism: The carboxylic acid protonates corneal proteins, causing immediate coagulation (less penetrating than alkali, but painful).

  • Action:

    • Sprint to the eyewash station.

    • Force eyelids open.

    • Flush for 15 minutes minimum .

    • Do not apply neutralizing agents (baking soda) to the eye; thermal injury may result.

6.2 Spills (Powder)[1]
  • Containment: Do not dry sweep (creates dust).

  • Cleanup: Cover with a wet paper towel (water or dilute sodium bicarbonate) to dampen the powder, then wipe up. This prevents aerosolization.[3][4][5][6][7]

References
  • Fisher Scientific. (2025).[5] Safety Data Sheet: 1-Methylimidazole-4-carboxylic acid (Analogous Hazard Data). Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Oxoimidazolidine-4-carboxylic acid.[1][6][8] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-oxoimidazolidine-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.